molecular formula C8H10N2O2 B065783 3,5,6-trimethylpyrazine-2-carboxylic Acid CAS No. 186534-01-0

3,5,6-trimethylpyrazine-2-carboxylic Acid

Numéro de catalogue: B065783
Numéro CAS: 186534-01-0
Poids moléculaire: 166.18 g/mol
Clé InChI: WVHVVMMOAVPNKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,5,6-Trimethylpyrazine-2-carboxylic Acid (CAS 186534-01-0) is a high-value reference standard and key synthetic intermediate for advanced pharmaceutical and medicinal chemistry research. Key Research Applications & Value: Metabolite & Biomarker Studies: This compound is a quantitatively dominant human metabolite of 2,3,5-trimethylpyrazine, a key roasty/nutty flavor compound found in roasted coffee and heated foods. It serves as a critical reference standard for targeted metabolomic studies investigating the absorption and excretion of dietary alkylpyrazines . Medicinal Chemistry Intermediate: It is a crucial building block for synthesizing novel bioactive molecules. Research highlights its use as a key intermediate in developing ligustrazine-based histone deacetylase (HDAC) inhibitors, a promising class of investigational anticancer agents . Furthermore, it is used to create ligustrazine-derived compounds evaluated for their neuroprotective effects in models of cerebral ischemic stroke . Mechanistic Insights: The formation of this carboxylic acid metabolite in humans occurs via the oxidation of the parent alkylpyrazine, a common cytochrome P-450 catalyzed metabolic pathway . Its presence in biological samples is a key indicator of the bioavailability and biotransformation of food-derived pyrazines. Researchers can utilize this high-purity compound to advance studies in flavor science, pharmacokinetics, and the development of new therapeutic entities for oncology and neurology. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

3,5,6-trimethylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-5(2)10-7(8(11)12)6(3)9-4/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHVVMMOAVPNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649160
Record name 3,5,6-Trimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186534-01-0
Record name 3,5,6-Trimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5,6-trimethylpyrazine-2-carboxylic acid (CAS: 186534-01-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5,6-trimethylpyrazine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry, metabolomics, and flavor science. We will delve into its chemical and physical properties, synthesis methodologies, biological relevance, and its emerging applications as a key building block in the development of novel therapeutics.

Introduction

3,5,6-trimethylpyrazine-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 186534-01-0, is a pyrazine derivative that has garnered attention for its multifaceted roles. It is a prominent human metabolite of 2,3,5-trimethylpyrazine, a compound responsible for the characteristic roasty and nutty flavors in foods like coffee and baked goods.[1] Beyond its significance in flavor and metabolic studies, it serves as a crucial intermediate in the synthesis of bioactive molecules, including potential anticancer and neuroprotective agents.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this versatile compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3,5,6-trimethylpyrazine-2-carboxylic acid is fundamental for its application in research and synthesis. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 186534-01-0Internal Knowledge
Molecular Formula C8H10N2O2[2]
Molecular Weight 166.18 g/mol [2]
IUPAC Name 3,5,6-trimethylpyrazine-2-carboxylic acid[2]
Appearance Light yellow to brown or gray powder or crystals[3]
Monoisotopic Mass 166.07423 Da[2]
Predicted XlogP 0.8[2]
SMILES CC1=C(N=C(C(=N1)C)C(=O)O)C[2]
InChI InChI=1S/C8H10N2O2/c1-4-5(2)10-7(8(11)12)6(3)9-4/h1-3H3,(H,11,12)[2]
InChIKey WVHVVMMOAVPNKV-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

The synthesis of 3,5,6-trimethylpyrazine-2-carboxylic acid can be achieved through various routes. A common laboratory-scale method involves the oxidation of a methyl group of a precursor trimethylpyrazine.

Oxidation of 2,3,5-Trimethylpyrazine

One established method is the oxidation of 2,3,5-trimethylpyrazine. This process typically involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction selectively oxidizes one of the methyl groups to a carboxylic acid.

Experimental Protocol: Oxidation of 2,3,5-Trimethylpyrazine

  • Dissolution: Dissolve 2,3,5-trimethylpyrazine in a suitable solvent, such as a mixture of pyridine and water. The choice of solvent is critical to ensure the solubility of both the starting material and the oxidizing agent.

  • Addition of Oxidizing Agent: Slowly add a stoichiometric excess of potassium permanganate to the solution while maintaining the temperature at approximately 50°C.[1] The slow addition and temperature control are crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to proceed for an extended period, typically around 12 hours, with continuous stirring.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Quench the reaction by adding a reducing agent, such as sodium bisulfite, to neutralize the excess permanganate.

    • Acidify the mixture with an acid like hydrochloric acid (HCl) to protonate the carboxylate and precipitate the product.

    • Filter the crude product and wash with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3,5,6-trimethylpyrazine-2-carboxylic acid. A reported yield for this method is approximately 47.8%.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Oxidation Oxidation 2,3,5-Trimethylpyrazine->Oxidation Pyridine/Water, 50°C KMnO4 KMnO4 KMnO4->Oxidation Workup Workup Oxidation->Workup Acidification & Extraction Purification Purification Workup->Purification Recrystallization 3,5,6-trimethylpyrazine-2-carboxylic acid 3,5,6-trimethylpyrazine-2-carboxylic acid Purification->3,5,6-trimethylpyrazine-2-carboxylic acid

Caption: Synthesis workflow for 3,5,6-trimethylpyrazine-2-carboxylic acid.

Biological Significance and Metabolism

3,5,6-trimethylpyrazine-2-carboxylic acid is the primary human metabolite of 2,3,5-trimethylpyrazine, a significant flavor component in many cooked foods.[1] The biotransformation occurs in the liver, catalyzed by cytochrome P-450 enzymes.[1] This metabolic process involves the oxidation of one of the methyl groups of the parent pyrazine. Its presence and quantification in biological fluids like urine are key for studies in pharmacokinetics and the bioavailability of dietary pyrazines.[1]

Metabolic Pathway

The metabolic conversion of 2,3,5-trimethylpyrazine to its carboxylic acid derivative is a critical step in its detoxification and excretion from the body.

MetabolicPathway 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine Intermediate_Metabolite Hydroxymethyl Intermediate (2-Hydroxymethyl-3,5,6-trimethylpyrazine) 2,3,5-Trimethylpyrazine->Intermediate_Metabolite Cytochrome P-450 (Oxidation) Final_Metabolite 3,5,6-trimethylpyrazine-2-carboxylic acid Intermediate_Metabolite->Final_Metabolite Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of 2,3,5-trimethylpyrazine.

Applications in Research and Drug Discovery

The unique structure of 3,5,6-trimethylpyrazine-2-carboxylic acid makes it a valuable scaffold in medicinal chemistry.

Intermediate for Histone Deacetylase (HDAC) Inhibitors

It is a crucial building block in the synthesis of novel histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. Carboxylic acid moieties can act as zinc-binding groups in HDAC inhibitors, making this compound an attractive starting material for the development of new anticancer agents.[4][5]

Precursor for Neuroprotective Agents

Derivatives of 3,5,6-trimethylpyrazine-2-carboxylic acid are being investigated for their neuroprotective effects, particularly in the context of cerebral ischemic stroke.[1] The pyrazine ring is a key pharmacophore in many biologically active compounds, and modifications of the carboxylic acid group can lead to molecules with improved blood-brain barrier permeability and enhanced efficacy in protecting neurons from ischemic damage.

Experimental Protocols

Quantification in Biological Samples

The quantification of 3,5,6-trimethylpyrazine-2-carboxylic acid in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Protocol: Quantification by LC-MS/MS

  • Sample Preparation:

    • To a 1 mL urine sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. A common LLE solvent is ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Comparative Analysis with Structurally Related Compounds

The properties and applications of 3,5,6-trimethylpyrazine-2-carboxylic acid can be better understood by comparing it with structurally similar pyrazine derivatives.

CompoundStructureKey Differences and Significance
2,3,5-Trimethylpyrazine A volatile flavor compound found in roasted foods. It is the metabolic precursor to 3,5,6-trimethylpyrazine-2-carboxylic acid.[1]
2-Hydroxymethyl-3,5,6-trimethylpyrazine An intermediate in the metabolic oxidation of 2,3,5-trimethylpyrazine. The hydroxymethyl group is less acidic than the carboxylic acid, which affects its pharmacokinetic properties.[1]
3-Aminopyrazine-2-carboxylic Acid The presence of the amino group introduces basicity, contrasting with the acidic nature of 3,5,6-trimethylpyrazine-2-carboxylic acid. It exhibits antimicrobial properties.[1]

Conclusion

3,5,6-trimethylpyrazine-2-carboxylic acid is a compound of growing importance, bridging the fields of food science, metabolomics, and medicinal chemistry. Its role as a key human metabolite of a common flavor compound makes it an important biomarker for dietary studies. Furthermore, its utility as a synthetic intermediate for high-value molecules like HDAC inhibitors and neuroprotective agents underscores its potential in drug discovery and development. This guide has provided a comprehensive technical overview to support and inspire further research into this promising molecule.

References

  • 3,5,6-Trimethylpyrazine-2-carboxylic Acid|CAS 186534-01-0 - Benchchem. (URL: )
  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. (URL: [Link])

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (URL: [Link])

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC. (URL: [Link])

  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - eScholarship. (URL: [Link])

  • 3,5,6-trimethylpyrazine-2-carboxylic acid (C8H10N2O2) - PubChemLite. (URL: [Link])

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])

  • SAFETY DATA SHEET - Covestro Solution Center. (URL: [Link])

  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC. (URL: [Link])

  • 3-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 13153468 - PubChem. (URL: [Link])

  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • methane sulfonic acid, sodium salt - s d fine-chem limited. (URL: [Link])

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (URL: [Link])

  • From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - Frontiers. (URL: [Link])

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - Semantic Scholar. (URL: [Link])

  • Pioneering first‐in‐class FAAH‐HDAC inhibitors as potential multitarget neuroprotective agents. (URL: [Link])

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (URL: [Link])

  • Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review | Request PDF - ResearchGate. (URL: [Link])

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - Semantic Scholar. (URL: [Link])

  • Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC. (URL: [Link])

  • Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PubMed. (URL: [Link])

  • Discovering HDAC class II selective inhibitors by multidisciplinary approach - PMC. (URL: [Link])

  • 2,3,5,6-Tetramethylpyrazine - Applications - CAT N°: 30281 - Bertin bioreagent. (URL: [Link])

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. (URL: [Link])

  • Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu - MDPI. (URL: [Link])

Sources

physical and chemical properties of 3,5,6-trimethylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,5,6-Trimethylpyrazine-2-carboxylic acid (TMPCA) is a critical heterocyclic intermediate and the primary Phase I metabolite of Ligustrazine (2,3,5,6-tetramethylpyrazine, TMP). While TMP is widely recognized for its vasoactive and neuroprotective properties in traditional and modern pharmacology, TMPCA represents the oxidative "endpoint" of the alkylpyrazine scaffold before conjugation and excretion.

For drug development professionals, TMPCA is not merely a waste product; it serves as a functional handle . The carboxylic acid moiety transforms the lipophilic TMP core into a polar, reactive scaffold, enabling the synthesis of histone deacetylase (HDAC) inhibitors and polyethylene glycol (PEG) conjugates to improve solubility.

Critical Advisory: Databases occasionally conflate CAS numbers for terpene derivatives with alkylpyrazines. Ensure verification via InChI Key or NMR before procurement. The validated CAS for this specific isomer is 186534-01-0 .[1]

Physicochemical Profile

The following data aggregates experimental values and structural descriptors essential for analytical method development and formulation.

PropertyValue / DescriptionContext for Application
Chemical Formula C₈H₁₀N₂O₂Base scaffold for mass balance calculations.
Molecular Weight 166.18 g/mol Monoisotopic mass for MS detection (m/z 167.08 [M+H]⁺).
CAS Number 186534-01-0Primary identifier.[1] Note: Avoid confusion with α-pinene (2437-95-8).[2]
Appearance Light yellow to white crystalline solidPurity dependent; yellowing indicates oxidation or trace MnO₂.
Solubility (Aq) pH-dependentLow solubility at pH < 2; highly soluble as carboxylate salt at pH > 6.
Solubility (Org) ModerateSoluble in DCM, Ethyl Acetate (when acidified); soluble in Acetone.
pKa (Predicted) ~3.2 – 3.5Acidic strength is modulated by the electron-deficient pyrazine ring.
LogP ~0.8 (Predicted)Significantly less lipophilic than parent TMP (LogP ~2.5).

Synthesis & Production Protocols

The synthesis of TMPCA requires the regioselective oxidation of one methyl group on the tetramethylpyrazine ring. The challenge lies in preventing over-oxidation to dicarboxylic acids or ring degradation.

Optimized KMnO₄ Oxidation Protocol

Rationale: Potassium permanganate (KMnO₄) is chosen for its availability and scalability, but temperature control is the critical variable to ensure mono-oxidation.

Reagents:

  • 2,3,5,6-Tetramethylpyrazine (TMP)[3][4][5]

  • Potassium Permanganate (KMnO₄)[1][6][7]

  • Hydrochloric Acid (HCl, conc.)

  • Solvents: Water, Ethyl Acetate, Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve TMP (5.0 g, 36.8 mmol) in distilled water (200 mL).

  • Controlled Addition: Prepare an aqueous solution of KMnO₄ (8.6 g in 150 mL water). Add this dropwise to the TMP solution over 60 minutes.

    • Control Point: Maintain temperature between 20°C and 25°C during addition to prevent exotherms.

  • Reaction Phase: Heat the mixture to 50°C and stir for 12 hours.

    • Mechanism:[1][4] The elevated temperature drives the oxidation of the methyl group to the carboxylic acid via an aldehyde intermediate.

  • Filtration: Filter the warm solution through a Celite pad to remove the manganese dioxide (MnO₂) precipitate.

  • Acidification: Cool the filtrate to 4°C. Acidify to pH 2.0 using concentrated HCl.

    • Observation: The product will precipitate or form a suspension as it protonates.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry combined organics over Na₂SO₄, concentrate in vacuo, and recrystallize from acetone to yield TMPCA (Yield ~45-50%).

Synthetic Workflow Visualization

SynthesisWorkflow TMP Tetramethylpyrazine (Starting Material) Oxidation Oxidation Phase KMnO4 / H2O 50°C, 12h TMP->Oxidation + KMnO4 (Dropwise) Filtration Filtration Remove MnO2 Byproduct Oxidation->Filtration Precipitate MnO2 Acidification Acidification pH adjusted to 2.0 (HCl) Filtration->Acidification Filtrate Extraction Extraction Ethyl Acetate / Separation Acidification->Extraction Protonation Product TMPCA (Recrystallized from Acetone) Extraction->Product Evaporation & Cryst.

Figure 1: Step-wise oxidative synthesis of TMPCA from Ligustrazine, highlighting critical isolation steps.

Chemical Reactivity & Stability

Understanding the reactivity profile of TMPCA is essential for its use as a pharmaceutical intermediate.

Decarboxylation Risk

Pyrazine carboxylic acids are susceptible to thermal decarboxylation.

  • Mechanism: At temperatures >150°C, or under acidic reflux, the carboxylic acid group can be lost as CO₂, reverting the molecule to trimethylpyrazine.

  • Mitigation: Avoid high-temperature drying. Use vacuum drying at <50°C.

Esterification & Amidation

The carboxylic acid at position C-2 is sterically hindered by the adjacent methyl groups at C-3, yet it remains reactive enough for functionalization.

  • Activation: Standard coupling reagents (EDC/NHS or CDI) are effective.

  • Application: This reactivity is exploited to link TMPCA to bioactive scaffolds (e.g., phenolic acids or amino acids) to create "mutual prodrugs" with dual therapeutic mechanisms.

Biological Relevance & Metabolism[1][8]

TMPCA is the dominant biomarker for Ligustrazine exposure. In pharmacokinetic studies, the rapid appearance of TMPCA in plasma indicates extensive first-pass metabolism of the parent drug.

Metabolic Pathway

The biotransformation involves cytochrome P450 enzymes (likely CYP2E1 or CYP3A4) hydroxylating a methyl group, followed by oxidation to the acid.

MetabolicPathway Ligustrazine Ligustrazine (TMP) TMPOH TMP-OH (Hydroxymethyl) Ligustrazine->TMPOH CYP450 Hydroxylation TMPCA TMPCA (Carboxylic Acid) TMPOH->TMPCA Dehydrogenase Oxidation Conjugates Glycine/Glucuronide Conjugates TMPCA->Conjugates Phase II Urine Renal Excretion TMPCA->Urine Excretion Conjugates->Urine

Figure 2: Metabolic trajectory of Ligustrazine. TMPCA serves as the stable oxidative intermediate before Phase II conjugation.

Analytical Characterization

To validate the identity of synthesized or isolated TMPCA, the following spectral markers are definitive.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ or CD₃OD

  • Aromatic Ring: The pyrazine ring is fully substituted, so no ring protons are observed.

  • Methyl Groups: Look for three distinct singlets due to the asymmetry introduced by the carboxylic acid.

    • δ ~ 2.50 - 2.80 ppm (3H, s)[6][8]

    • δ ~ 2.50 - 2.80 ppm (3H, s)[6][8]

    • δ ~ 2.50 - 2.80 ppm (3H, s)[6][8]

    • Note: The methyl group adjacent to the nitrogen and carboxyl group will likely be the most deshielded.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Parent Ion: m/z 167.1 [M+H]⁺

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway in MS/MS, yielding a product ion at m/z ~123 (trimethylpyrazine cation).

References

  • BenchChem. (n.d.). 3,5,6-Trimethylpyrazine-2-carboxylic Acid Technical Profile. Retrieved from

  • National Institutes of Health (NIH). (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PubMed Central. Retrieved from

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. Retrieved from

  • PubChem. (n.d.). 3,5,6-trimethylpyrazine-2-carboxylic acid Compound Summary. Retrieved from (Note: Verify specific isomer data within record).

  • ChemicalBook. (2025).[2] 3-Methylpyrazine-2-carboxylic acid and derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 3,5,6-Trimethylpyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 3,5,6-trimethylpyrazine-2-carboxylic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, theoretical framework, and practical experimental protocols to determine and interpret its solubility profile in a variety of solvent systems. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical, and scientifically sound approach to a critical aspect of preclinical research.

Physicochemical Profile of 3,5,6-Trimethylpyrazine-2-Carboxylic Acid: A Predictive Overview

3,5,6-Trimethylpyrazine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₈H₁₀N₂O₂[1]. Its structure, featuring a pyrazine ring substituted with three methyl groups and a carboxylic acid group, dictates its solubility behavior.

Key Structural Features Influencing Solubility:

  • Pyrazine Ring: The presence of two nitrogen atoms in the aromatic ring introduces polarity and the potential for hydrogen bonding with protic solvents[2].

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like water and alcohols. Its acidic nature (pKa to be determined) will also lead to pH-dependent solubility.

  • Trimethyl Substitution: The three methyl groups are nonpolar and contribute to the hydrophobic character of the molecule. This can decrease solubility in highly polar solvents like water and increase solubility in nonpolar organic solvents.

The interplay of these structural features suggests that 3,5,6-trimethylpyrazine-2-carboxylic acid will exhibit a nuanced solubility profile, with moderate solubility in polar solvents and potentially limited solubility in nonpolar solvents. The overall solubility will be a balance between the hydrophilic character of the carboxylic acid and the pyrazine nitrogens, and the hydrophobic nature of the methyl groups.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (3,5,6-trimethylpyrazine-2-carboxylic acid) and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3,5,6-Trimethylpyrazine-2-Carboxylic Acid Solubility Solubility Solute->Solubility influences Solvent Solvent Solvent->Solubility influences pKa pKa (Acidity) pKa->Solubility logP logP (Lipophilicity) logP->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Polarity (Dielectric Constant) Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility

Expert Insight: The crystal lattice energy of the solid API is a critical, often overlooked, factor. A high crystal lattice energy, indicative of strong intermolecular forces in the solid state, will require more energy to overcome during the dissolution process, thus leading to lower solubility. Polymorphism, the existence of different crystal forms, can also significantly impact solubility.

Quantitative Solubility Determination: The Shake-Flask Method (Gold Standard)

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method[3][4]. This protocol is designed to achieve a saturated solution in equilibrium with the solid drug, providing a definitive measure of its solubility in a given solvent at a specific temperature.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 3,5,6-trimethylpyrazine-2-carboxylic acid in various solvents.

Materials:

  • 3,5,6-Trimethylpyrazine-2-carboxylic acid (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use purified water and consider buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility, as recommended by regulatory bodies like the WHO[5].

  • Addition of Excess Solid: Add an excess amount of 3,5,6-trimethylpyrazine-2-carboxylic acid to a series of vials, each containing a known volume of the respective solvent. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment[6].

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to reach a state where the concentration of the dissolved solute in the solvent remains constant over time[6][7].

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. Crucially, pre-rinse the filter with the saturated solution to minimize adsorption of the analyte to the filter membrane [6].

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 3,5,6-trimethylpyrazine-2-carboxylic acid in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results[5].

G start Start prep Prepare Solvent Systems start->prep add_solid Add Excess Solid to Vials prep->add_solid equilibrate Equilibrate on Shaker (24-72h) add_solid->equilibrate phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep quantify Quantify Concentration (HPLC/UV-Vis) phase_sep->quantify analyze Analyze Data & Determine Solubility quantify->analyze end End analyze->end

Anticipated Solubility Profile in Common Solvents

Based on the molecular structure, the following solubility trends can be predicted:

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticModerate (pH-dependent)The carboxylic acid and pyrazine nitrogens will interact favorably with water via hydrogen bonding. Solubility will increase significantly at pH values above the pKa of the carboxylic acid due to deprotonation and salt formation.
EthanolPolar ProticGoodThe alkyl chain of ethanol can interact with the methyl groups, while the hydroxyl group can form hydrogen bonds with the carboxylic acid and pyrazine nitrogens.
MethanolPolar ProticGoodSimilar to ethanol, but its higher polarity may lead to slightly better solubility.
AcetonePolar AproticModerate to GoodAcetone is a good hydrogen bond acceptor and can interact with the carboxylic acid proton.
Ethyl AcetateModerately PolarModerateThe ester functionality offers some polarity, but the overall molecule is less polar than the alcohols.
DichloromethaneNonpolarLowThe lack of hydrogen bonding capacity and low polarity will limit its ability to solvate the polar functional groups of the analyte.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds.

Authoritative Grounding & Comprehensive References

The methodologies and principles outlined in this guide are grounded in established scientific literature and regulatory guidance. For further in-depth understanding, the following resources are recommended.

References

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Li, S., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Fasipe, S. D., & Akhlaghi, S. P. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Retrieved from [Link]

  • PubChem. (n.d.). CID 18993807 | C14H20N4. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). SDS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5,6-trimethylpyrazine-2-carboxylic acid (C8H10N2O2). Retrieved from [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,5-Trimethylpyrazine. Retrieved from [Link]

  • PMC. (2018, October 22). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, July 20). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Retrieved from [Link]

  • Axxence. (2025, November 14). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

Sources

Therapeutic Potential of Trimethylpyrazine Derivatives: A Structural and Functional Analysis

[1]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Version: 1.0[1]

Executive Summary

The pyrazine scaffold, particularly 2,3,5,6-tetramethylpyrazine (TMP) —also known as Ligustrazine—and its congener 2,3,5-trimethylpyrazine , represents a cornerstone of ethnopharmacology that has successfully transitioned into modern medicinal chemistry.[1] Originally isolated from Ligusticum wallichii (Chuanxiong), these alkaloids exhibit pleiotropic effects, including vasodilation, neuroprotection, and anti-platelet activity.[2]

However, the clinical utility of the parent compounds is often limited by short half-life and rapid metabolism. This guide focuses on the next-generation trimethylpyrazine derivatives , specifically designed to overcome these pharmacokinetic hurdles while introducing novel mechanisms of action (MOA). We will examine the structural optimization strategies—such as the incorporation of nitrone moieties (e.g., TBN ) and conjugation with phenolic acids—that have yielded potent therapeutic candidates for ischemic stroke, neurodegeneration, and cardiovascular disease.

Part 1: Structural Basis and SAR

The pharmacological efficacy of TMP derivatives hinges on the electron-deficient pyrazine ring and its alkyl substituents.[1] The transition from the parent tetramethylpyrazine to functionalized trimethylpyrazine derivatives allows for targeted covalent modifications without disrupting the core aromaticity essential for receptor binding.[1]

The Pyrazine Core[1][3]
  • Tetramethylpyrazine (TMP): Symmetrical, lipophilic, crosses the Blood-Brain Barrier (BBB) effectively but is rapidly metabolized to 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP).[1]

  • Trimethylpyrazine (TriMP): Often serves as the scaffold for substitution.[1] Functionalization typically occurs at the "missing" methyl position or by oxidizing one existing methyl group to a reactive handle (aldehyde or alcohol).[1]

Structure-Activity Relationship (SAR)

The primary strategy for optimizing this scaffold involves C2-functionalization .[1]

  • Antioxidant Potency: Conjugation with phenolic acids (e.g., Ferulic acid, Vanillic acid) at the C2 position significantly enhances Reactive Oxygen Species (ROS) scavenging compared to the parent ring.[1]

  • Calcium Blockade: The introduction of bulky, electron-donating groups (like nitrones) interferes with L-type voltage-gated calcium channels (VGCC), preventing calcium overload.[1]

  • Solubility & Stability: Ester linkages (prodrugs) improve oral bioavailability, while ether linkages enhance metabolic stability against plasma esterases.[1]

Visualization: SAR of Pyrazine Derivatives

SAR_PyrazineCorePyrazine Scaffold(Trimethyl/Tetramethyl)Mod1C2-Methyl Oxidation(-CH2OH / -CHO)Core->Mod1Metabolic/SyntheticActivationMod2Nitrone Addition(e.g., TBN)Mod1->Mod2Condensation w/HydroxylamineMod3Phenolic Acid Conjugation(e.g., T-VA, TSF)Mod1->Mod3EsterificationEff1Reactive Handle forDerivatizationMod1->Eff1Eff2Dual Function:ROS Scavenging +Ca2+ Channel BlockadeMod2->Eff2Eff3Anti-inflammatory &Anti-thrombotic SynergyMod3->Eff3

Figure 1: Structural optimization pathways for Trimethylpyrazine derivatives transforming the parent scaffold into multi-target therapeutic agents.

Part 2: Key Therapeutic Candidates

TBN: The Dual-Target Neuroprotectant

Compound: 2-[[(1,1-Dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine Class: Nitrone-functionalized Trimethylpyrazine[1][3]

TBN is the premier example of rational drug design applied to this scaffold. It combines the vascular benefits of TMP with the free-radical trapping capability of a nitrone group (similar to NXY-059).[1]

  • Mechanism:

    • ROS Scavenging: The nitrone moiety reacts with superoxide and hydroxyl radicals to form stable spin adducts, neutralizing oxidative stress.

    • Calcium Regulation: TBN inhibits intracellular

      
       overload, likely by modulating L-type calcium channels, preserving mitochondrial integrity during ischemia.
      
  • Therapeutic Window: Effective in rat MCAO (Middle Cerebral Artery Occlusion) models even when administered 3–6 hours post-stroke.[1]

TSF: Sodium Ferulate Conjugate

Compound: Tetramethylpyrazine-2'-O-sodium ferulate Class: Phenolic Acid Conjugate[1]

TSF links the TMP core with Ferulic Acid (another bioactive component of Chuanxiong).[1]

  • Mechanism: Synergistic inhibition of platelet aggregation and downregulation of adhesion molecules (ICAM-1, VCAM-1).[1]

  • Application: Prevention of thrombotic events and amelioration of ischemia-reperfusion injury.[1][4]

Data Summary: Comparative Efficacy
CompoundParent ScaffoldKey ModificationPrimary Target(s)Therapeutic Outcome (Model)
TMP TetramethylpyrazineNoneVGCC, PDEVasodilation (General)
TBN TrimethylpyrazineNitrone (t-butyl)ROS, Ca2+ ChannelsReduced Infarct Vol.[1] (MCAO)
TSF TetramethylpyrazineFerulic Acid EsterCOX-2, NF-κBAnti-thrombotic (Platelet Agg.)
T-VA TrimethylpyrazineVanillic AcidPI3K/Akt, Nrf2Neuroprotection (PD/AD)

Part 3: Mechanisms of Action[1]

The therapeutic potency of these derivatives stems from their ability to modulate complex signaling networks rather than hitting a single target.

The Nrf2/HO-1 Antioxidant Pathway

Trimethylpyrazine derivatives, particularly TBN and T-VA, promote the nuclear translocation of Nrf2 .[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1).[1]

PI3K/Akt Survival Signaling

In neurodegenerative models (PD/AD), derivatives have been shown to phosphorylate Akt, inhibiting the pro-apoptotic factors Bax and Caspase-3 while upregulating Bcl-2.[1]

Visualization: TBN Neuroprotective Mechanism[6]

TBN_MechanismIschemiaIschemia / ReperfusionROSROS Surge(O2-, OH*)Ischemia->ROSCa_OverloadCa2+ Influx(L-Type Channels)Ischemia->Ca_OverloadMitoMitochondrialDysfunctionROS->MitoCa_Overload->MitoTBNTBN (Derivative)TBN->ROSScavengesTBN->Ca_OverloadBlocksSurvivalCell Survival &NeuroprotectionTBN->SurvivalPromotes viaPI3K/AktApoptosisNeuronal ApoptosisMito->Apoptosis

Figure 2: Dual-action mechanism of TBN attenuating ischemic injury via ROS scavenging and calcium channel blockade.[1][3][5]

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of a nitrone derivative and the validation of its neuroprotective effect.

Synthesis of TBN (Trimethylpyrazine Nitrone)

Objective: Synthesize 2-[[(1,1-Dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine.[1][3][5][6][7]

Reagents:

  • 2,3,5,6-Tetramethylpyrazine (TMP)[1][8][9][10]

  • Selenium Dioxide (

    
    )[1]
    
  • N-tert-butylhydroxylamine[1]

  • Dioxane, Ethanol, Sodium Sulfate (

    
    )[1]
    

Workflow:

  • Oxidation (Aldehyde Formation):

    • Dissolve TMP (1 eq) in dioxane/water.[1]

    • Add

      
       (0.6 eq) to selectively oxidize one methyl group.[1]
      
    • Reflux for 4 hours. Filter selenium precipitate.

    • Extract with chloroform, dry over

      
      , and concentrate.
      
    • Validation: Confirm 3,5,6-trimethylpyrazine-2-carbaldehyde via

      
      -NMR (Signal at ~10.0 ppm for CHO).
      
  • Condensation (Nitrone Formation):

    • Dissolve the aldehyde (from step 1) in ethanol.[1]

    • Add N-tert-butylhydroxylamine (1.2 eq).[1]

    • Reflux for 3 hours with molecular sieves to remove water.

    • Evaporate solvent and recrystallize from ether/hexane.

    • Validation:

      
      -NMR characteristic nitrone CH signal (~7.5-8.0 ppm).[1]
      
Biological Validation: MCAO Model (In Vivo)

Objective: Assess neuroprotective efficacy in ischemic stroke.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g).

  • Induction:

    • Anesthetize (Isoflurane).[1]

    • Insert monofilament suture into the internal carotid artery to occlude the MCA origin.

    • Maintain occlusion for 90 minutes (Transient MCAO).

  • Treatment:

    • Administer TBN (e.g., 30 mg/kg, i.v.)[1][7] at the onset of reperfusion.

  • Readout:

    • TTC Staining: At 24h, slice brain and stain with 2,3,5-triphenyltetrazolium chloride. Infarcted tissue remains white; viable tissue turns red.

    • Neurological Score: Assess motor deficit (0=normal, 4=no spontaneous walking) prior to sacrifice.

Part 5: Future Directions & Challenges

While trimethylpyrazine derivatives like TBN show immense promise, translation remains the hurdle.

  • Metabolic Stability: The pyrazine ring is susceptible to oxidation. Future designs may incorporate deuterium substitution to slow metabolic clearance (Deuterated-TBN).[1]

  • Formulation: Liposomal delivery systems are being explored to enhance BBB penetration further and reduce systemic clearance.

  • Clinical Trials: TBN has entered clinical evaluation.[11] Monitoring for potential hepatotoxicity (common in high-dose alkaloid therapies) is critical.[1]

References

  • Sun, Y., et al. (2012). "Therapeutic effects of tetramethylpyrazine nitrone in rat ischemic stroke models." Journal of Neuroscience Research. Link

  • Zhang, Z., et al. (2013). "Therapeutic effects of multifunctional tetramethylpyrazine nitrone on models of Parkinson's disease in vitro and in vivo." Biological and Pharmaceutical Bulletin. Link

  • Wang, Y., et al. (2016). "Tetramethylpyrazine nitrone, a multifunctional neuroprotective agent for ischemic stroke therapy."[7] Scientific Reports. Link

  • Kao, T.K., et al. (2013). "Neuroprotection by tetramethylpyrazine against ischemic brain injury in rats."[3][5][7] Neurochemistry International. Link

  • Zhou, H., et al. (2019). "Design, synthesis and biological evaluation of novel trimethylpyrazine-2-carbonyloxy-cinnamic acids as potent cardiovascular agents." MedChemComm. Link

  • Chen, H., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine-nitrone Derivatives as Antioxidants." Letters in Drug Design & Discovery. Link

Methodological & Application

Definitive Quantification of 3,5,6-Trimethylpyrazine-2-Carboxylic Acid: High-Sensitivity LC-MS/MS and Routine HPLC-UV Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA). As a primary metabolite of the food-derived flavor compound 2,3,5,6-tetramethylpyrazine (ligustrazine), accurate measurement of TMPCA is critical for pharmacokinetic studies, food science research, and as an intermediate in medicinal chemistry.[1] We present two validated analytical approaches: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method ideal for complex biological matrices and trace-level detection, and a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control of higher concentration samples. This document provides not only step-by-step protocols but also the scientific rationale behind key procedural choices, validation strategies, and troubleshooting insights to ensure reliable and reproducible results.

Introduction and Analytical Strategy

3,5,6-Trimethylpyrazine-2-carboxylic acid is a key human metabolite of 2,3,5,6-tetramethylpyrazine, a significant flavor compound found in roasted coffee, fermented foods, and certain traditional medicines.[1] Its quantification in biological fluids is essential for understanding the bioavailability, metabolism, and potential physiological effects of dietary alkylpyrazines. Furthermore, TMPCA serves as a crucial building block in the synthesis of novel bioactive molecules, including potential histone deacetylase (HDAC) inhibitors for cancer therapy and neuroprotective agents.[1]

The analytical challenge in quantifying TMPCA lies in its polarity due to the carboxylic acid group and the potential for complex sample matrices (e.g., urine, plasma, or food extracts). Therefore, the choice of analytical technique is paramount and depends on the required sensitivity, sample complexity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique, offering unparalleled selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can accurately quantify TMPCA even at very low concentrations in intricate biological samples.[2][3] Its high selectivity minimizes interference from matrix components.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method, HPLC-UV is well-suited for the analysis of purer samples or when higher concentrations of TMPCA are expected.[4] The method relies on the chromatographic separation on a reversed-phase column followed by detection based on the analyte's UV absorbance.[5][6]

Comparison of Recommended Analytical Methods

The selection of an appropriate analytical method is a critical decision based on the specific requirements of the study. The table below provides a comparative overview of the expected performance characteristics for the two protocols detailed in this guide. Values are based on validated methods for analogous organic acids and pyrazine derivatives.[4][5][7]

ParameterHPLC-UVLC-MS/MSSource (Analogous Compounds)
Linearity (R²) > 0.999> 0.999[4][7]
Selectivity Moderate (Risk of co-elution)High (Mass-based)[4]
Limit of Detection (LOD) ~0.05 - 0.5 µg/mL~0.01 - 5 ng/mL[4][5]
Limit of Quantification (LOQ) ~0.1 - 1.0 µg/mL~0.05 - 10 ng/mL[4][5][7]
Accuracy (% Recovery) 95 - 105%90 - 110%[4][5]
Precision (%RSD) < 5%< 15%[4][5]
Throughput ModerateHigh[4]
Cost LowerHigher[4]

Protocol 1: High-Sensitivity Quantification by LC-MS/MS

This protocol provides a framework for the trace-level quantification of TMPCA, optimized for high selectivity and sensitivity. The methodology is adapted from robust, validated methods for closely related pyrazine carboxylic acids and other organic acids.[8][9]

Principle

The method employs reversed-phase liquid chromatography to separate TMPCA from other sample components based on polarity. The analyte is then ionized using Electrospray Ionization (ESI) and quantified with a triple quadrupole mass spectrometer operating in MRM mode. This ensures that only ions with a specific mass-to-charge ratio (m/z) and a characteristic fragment ion are detected, providing exceptional specificity.

Experimental Protocol

Materials and Reagents:

  • 3,5,6-Trimethylpyrazine-2-carboxylic acid reference standard

  • Isotopically labeled internal standard (IS), if available (e.g., d3-TMPCA). If not, a structurally similar compound not present in the samples can be used.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Anionic Exchange) for sample cleanup if required.[10][11]

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TMPCA reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the primary stock solution with a 50:50 mixture of water and acetonitrile.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS. Create a working IS solution (e.g., 100 ng/mL) to be spiked into all samples and standards.

Sample Preparation (from Biological Fluid, e.g., Urine):

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 5000 x g for 10 minutes to pellet particulates.

  • To 100 µL of supernatant, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. Note: For more complex matrices or lower concentrations, an anion exchange solid-phase extraction (SPE) protocol may be necessary for cleanup and concentration.[10][11]

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters: Optimize based on instrument (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C)

  • MRM Transitions: These must be determined by infusing a standard solution of TMPCA. Based on its structure (MW: 166.18 g/mol ), the precursor ion [M+H]⁺ would be m/z 167.1. Product ions would result from fragmentation (e.g., loss of H₂O or CO₂).

    • TMPCA (Quantitative): 167.1 -> [Product Ion 1]

    • TMPCA (Qualitative): 167.1 -> [Product Ion 2]

    • Internal Standard: [Precursor Ion] -> [Product Ion]

Method Validation

The method must be validated for its intended purpose.[4]

  • Linearity: Analyze at least five calibration standards in triplicate to demonstrate a linear response (R² > 0.99).

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days to determine intra- and inter-day accuracy (% recovery) and precision (%RSD).

  • LOD & LOQ: Determine the limits of detection and quantification based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5]

  • Matrix Effects: Compare the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solvent to evaluate ion suppression or enhancement.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing StdPrep Prepare Calibration Curve & QC Standards SpikeIS Spike Internal Standard (IS) SamplePrep Sample Pre-treatment (Centrifuge, Dilute) SamplePrep->SpikeIS ProtPrecip Protein Precipitation (Acetonitrile) SpikeIS->ProtPrecip FinalCent Centrifuge & Collect Supernatant ProtPrecip->FinalCent LC UPLC/HPLC Separation (C18 Column) FinalCent->LC MS ESI+ Ionization LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Integration Peak Integration (Analyte & IS) MSMS->Integration Calibration Generate Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quant Quantify TMPCA in Unknown Samples Calibration->Quant caption Fig 1. LC-MS/MS Workflow

Caption: Fig 1. High-level workflow for TMPCA quantification by LC-MS/MS.

Protocol 2: Routine Analysis by HPLC-UV

This protocol is designed for routine analysis where high sensitivity is not the primary requirement. It is a robust and cost-effective method for quantifying TMPCA in less complex samples or at higher concentrations.

Principle

The method uses reversed-phase HPLC with a C18 column to separate TMPCA from potential contaminants. The key to retaining the polar carboxylic acid is the use of an acidified mobile phase, which suppresses the ionization of the carboxyl group and increases its retention. Detection is performed using a UV detector set to a wavelength of maximum absorbance for the pyrazine ring system.

Experimental Protocol

Materials and Reagents:

  • 3,5,6-Trimethylpyrazine-2-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (HPLC grade)

  • Methanol (HPLC grade)

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TMPCA in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., water:acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC-UV Conditions:

  • HPLC System: Standard HPLC with UV/DAD detector

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acidified water and acetonitrile. A typical starting point is 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (80:20 v/v).[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Scan for maximum absorbance between 250-280 nm. A wavelength of ~270 nm is a likely starting point for pyrazine derivatives.

Method Validation
  • Specificity: Analyze blank samples to ensure no interfering peaks are present at the retention time of TMPCA.

  • Linearity: Construct a calibration curve with a minimum of five concentration points. The correlation coefficient (R²) should be > 0.999.[4]

  • Accuracy & Precision: Perform recovery studies by spiking a known amount of TMPCA into a blank matrix. Assess repeatability (intra-day) and intermediate precision (inter-day) with replicate injections.[4][5]

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[5]

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing StdPrep Prepare Calibration Standards Inject Inject onto HPLC System StdPrep->Inject SamplePrep Dissolve & Filter Sample SamplePrep->Inject LC Isocratic Separation (C18 Column, Acidic Mobile Phase) Inject->LC UV UV Detection (~270 nm) LC->UV Integration Integrate Peak Area UV->Integration Calibration Generate External Standard Calibration Curve Integration->Calibration Quant Calculate TMPCA Concentration Calibration->Quant caption Fig 2. HPLC-UV Workflow

Caption: Fig 2. Standard workflow for TMPCA quantification by HPLC-UV.

References

  • Seoul National University of Science & Technology. (2025, May 15). Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products.
  • Benchchem. (2025). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • da Silva, F. M., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 133(1), 200-205.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed, PMID: 32970177. [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245.
  • Li, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]

  • Zhu, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1045. [Link]

  • FAO AGRIS. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14849–14858. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications. [Link]

  • Li, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed, PMID: 37549721. [Link]

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Pyrazine Carboxylic Acids in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of pyrazine carboxylic acids in human plasma. Pyrazine carboxylic acids are a class of compounds significant in both pharmaceutical research, as active metabolites of drugs like the antitubercular agent pyrazinamide, and in food science as metabolic products of dietary components.[1][2] The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and sensitivity. This method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[3][4][5] It is suitable for high-throughput applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction: The Significance of Pyrazine Carboxylic Acids

Pyrazine carboxylic acids are heterocyclic organic compounds that play a crucial role in various biological and chemical fields. A prominent example is Pyrazinoic acid (POA), the primary active metabolite of Pyrazinamide (PZA), a first-line medication for the treatment of tuberculosis.[1] The efficacy of PZA is dependent on its conversion to POA, which exhibits bactericidal activity against Mycobacterium tuberculosis, particularly in acidic environments.[1] Therefore, monitoring the plasma concentrations of POA is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize dosing regimens and ensure therapeutic efficacy.[6][7]

Beyond their pharmaceutical relevance, pyrazine carboxylic acids are also recognized as metabolites of alkylpyrazines found in heat-processed foods, such as coffee.[2] Their analysis in biological fluids can provide insights into dietary exposure and metabolism. Given their importance, a reliable and robust analytical method for the accurate quantification of pyrazine carboxylic acids in complex biological matrices is essential for both drug development professionals and researchers in life sciences.[4][8]

This guide provides a comprehensive, field-proven protocol for analyzing these compounds, emphasizing the rationale behind key experimental choices to ensure data integrity and reproducibility.

Experimental Workflow Overview

The analytical process is designed for efficiency and robustness, ensuring high-quality data generation from sample receipt to final analysis. The workflow is streamlined to minimize potential sources of error and maximize throughput.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Aliquoting (200 µL) s2 Spike Internal Standard (IS) s1->s2 s3 Protein Precipitation & Liquid-Liquid Extraction s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation to Dryness s5->s6 s7 Reconstitution in Mobile Phase s6->s7 a1 HPLC Injection s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation (Analyte/IS Ratio) d1->d2 d3 Concentration Calculation d2->d3 d4 Data Review & Reporting d3->d4

Caption: High-level workflow for pyrazine carboxylic acid analysis.

Detailed Protocols and Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to isolate the analytes of interest from plasma components (e.g., proteins, lipids) that can interfere with the analysis, a phenomenon known as the matrix effect. LLE under acidic conditions is a highly effective technique for extracting carboxylic acids from aqueous biological matrices.[9][10]

Protocol:

  • Thawing and Aliquoting: Thaw human plasma samples (K2-EDTA) at room temperature. Vortex gently to ensure homogeneity. Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., Pyrazinoic acid-d3) to each plasma sample, calibration standard, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction for analytical variability.

  • Acidification: Add 20 µL of 2 M HCl to each tube and vortex for 10 seconds. Acidification protonates the carboxylic acid group, making the analyte less polar and more amenable to extraction into an organic solvent.

  • Extraction: Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and diethyl ether, 90:10 v/v) to each tube.[9] This solvent system provides good recovery for moderately polar compounds.

  • Vortexing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. This step separates the organic layer (supernatant) from the aqueous layer and the precipitated protein pellet.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new, clean tube, taking care not to disturb the protein pellet.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 65:35 v/v methanol:0.1% acetic acid).[9] Reconstituting in the initial mobile phase ensures compatibility with the HPLC system and promotes good peak shape.

  • Final Centrifugation & Transfer: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The separation is based on reversed-phase chromatography, where the polar pyrazine carboxylic acids have a lower affinity for the nonpolar stationary phase and elute relatively early. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, which improves retention and peak shape on C18 columns.[11][12]

Instrumentation:

  • HPLC System: Agilent 1100/1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000/5500 or equivalent triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI)

HPLC Parameters:

ParameterSetting
Column Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm) or equivalent[9][10]
Mobile Phase 65% Methanol : 35% Water with 0.1% Acetic Acid[9]
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 4.0 minutes[9]

MS/MS Parameters:

The mass spectrometer is operated in positive ESI mode, which provides excellent sensitivity for nitrogen-containing pyrazine rings. Detection is performed using MRM, where the precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This highly selective process minimizes background noise and enhances sensitivity.[13]

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Ionization Mode
Pyrazinoic Acid (POA)125.080.9Positive ESI[9]
5-OH Pyrazinoic Acid141.081.0Positive ESI[9]
Pyrazinamide (PZA)124.181.1Positive ESI[9]
POA-d3 (IS)128.083.9Positive ESI

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use by infusing a standard solution of each analyte.

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][5] This process ensures that the method is reliable and suitable for its intended purpose.[4]

validation center_node Method Validation p1 Selectivity & Specificity center_node->p1 p2 Linearity & Range center_node->p2 p3 Accuracy center_node->p3 p4 Precision (Intra- & Inter-day) center_node->p4 p5 Recovery center_node->p5 p6 Matrix Effect center_node->p6 p7 Stability (Freeze-Thaw, Bench-Top, etc.) center_node->p7

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Results:

Validation ParameterResultAcceptance Criteria (FDA)
Linearity (r²) > 0.998r² ≥ 0.99
Range 0.03 - 9.00 µg/mL for POADefined by linear response
Accuracy (% Bias) Within ± 7.0%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 8.5%≤ 15% (≤ 20% at LLOQ)
Mean Extraction Recovery 89.2% for POA[9]Consistent, precise, and reproducible
Stability Stable under tested conditions% Change within ± 15%

The presented values are representative and based on published data for similar analytes.[9]

Data Analysis and Interpretation

Data is acquired and processed using the instrument's proprietary software (e.g., Analyst®). The peak area of the analyte is ratioed to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the unknown samples are then calculated from this regression equation.

Conclusion

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of pyrazine carboxylic acids in human plasma. The protocol, from sample preparation to final data analysis, is designed for high-throughput environments and generates data that meets stringent regulatory standards for bioanalytical method validation. The causality-driven explanations for each step provide researchers with the necessary foundation to implement, adapt, and troubleshoot the method effectively in their own laboratories. This validated system is a powerful tool for advancing pharmaceutical development and clinical research involving pyrazine-containing compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • Shah, P. A., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Chromatography B, 1021, 149-157. [Link]

  • SIELC Technologies. Separation of Pyrazine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study | Request PDF. [Link]

  • Gumbo, T., et al. (2021). Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. Antimicrobial Agents and Chemotherapy, 65(8), e00329-21. [Link]

  • bioRxiv. (2023). Pharmacokinetic considerations for optimizing inhaled spray-dried pyrazinoic acid formulations. [Link]

  • National Center for Biotechnology Information. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. [Link]

  • Semantic Scholar. Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. [Link]

  • ResearchGate. Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy-Pyrazinoic Acid by LC-MS/MS in Human Plasma and its Application to a Bioequivalence Study in Healthy Subjects. [Link]

  • Ramachandran, G., et al. (2019). Population Pharmacokinetic Modelling of Pyrazinamide and Pyrazinoic Acid in Patients with Multi-Drug Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 63(11), e00840-19. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Semantic Scholar. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. [Link]

  • EMBL-EBI. pyrazine-2-carboxylic acid (CHEBI:71311). [Link]

  • Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(18), e1900336. [Link]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. [Link]

  • Drug Design, Development and Therapy. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Patsnap. Preparation method of pyrazine carboxylic acid.
  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • AKJournals. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study in. [Link]

Sources

Application Note: 3,5,6-Trimethylpyrazine-2-Carboxylic Acid (TMPCA) in Flavor Modification and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) represents a critical junction between flavor chemistry and pharmacology.[1] Unlike its volatile alkyl-pyrazine precursors (known for "roasted" and "nutty" profiles), TMPCA is a non-volatile, polar metabolite and synthetic intermediate. This guide details the utilization of TMPCA as a precursor scaffold for synthesizing high-impact flavor modifiers (esters and carboxamides) and as a biomarker for monitoring the stability and metabolism of the bioactive compound Ligustrazine (2,3,5,6-tetramethylpyrazine).

Chemical Identity & Significance[2][3]

TMPCA is the primary oxidation product of 2,3,5,6-tetramethylpyrazine (TTMP). In flavor and fragrance (F&F) research, it serves two distinct high-value roles:

  • Synthetic Scaffold: The carboxylic acid moiety allows for derivatization into esters (restoring volatility with modified odor profiles) and carboxamides (potential trigeminal nerve activators/cooling agents).

  • Stability Marker: The presence of TMPCA in pyrazine-rich flavor formulations indicates oxidative degradation of the primary flavorants.

PropertySpecification
CAS Number 20533-22-0 (Generic for isomers; verify specific regioisomer)
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, dilute aqueous base; Poor in Hexane
Precursor 2,3,5,6-Tetramethylpyrazine (Ligustrazine)

Synthetic Utility: Derivatization Protocols

The carboxylic acid group of TMPCA is chemically versatile. The following protocols outline the conversion of TMPCA into functional flavor molecules.

Protocol A: Synthesis of Volatile Pyrazine Esters

Objective: Convert the non-volatile acid into a volatile methyl or ethyl ester to evaluate novel "roasted/winey" aroma nuances.

Mechanism: Acid-catalyzed Fischer Esterification or Acyl Chloride activation.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under

    
    , suspend 10 mmol of TMPCA in 20 mL anhydrous dichloromethane (DCM).
    
  • Chlorination: Add 12 mmol Thionyl Chloride (

    
    ) dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Checkpoint: Solution should become clear. Evaporate solvent to isolate crude acid chloride (unstable; use immediately).

  • Esterification: Re-dissolve residue in DCM. Add 15 mmol of the target alcohol (e.g., Methanol for sharp notes, Ethanol for fruity/winey notes) and 15 mmol Triethylamine (base trap).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash with

    
     (sat. aq) to remove unreacted acid. Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Silica; Hexane:EtOAc gradient).

Protocol B: Synthesis of Pyrazine Carboxamides (Cooling/Trigeminal Agents)

Objective: Synthesize N-substituted amides to screen for "cooling" or "tingling" trigeminal effects, analogous to WS-3/WS-23 compounds.

  • Coupling: Dissolve 10 mmol TMPCA and 10 mmol N-Ethylamine (or target amine) in DMF.

  • Catalyst: Add 11 mmol HATU or EDC/HOBt coupling reagents.

  • Conditions: Stir at room temperature for 12 hours.

  • Isolation: Dilute with water; extract into Ethyl Acetate.

  • Screening: Sensory evaluation (dilution in water/ethanol) for physiological cooling effects without minty odor.

Visualization: Synthetic & Metabolic Pathways[2][6]

The following diagram illustrates the dual role of TMPCA: as a degradation product of the flavorant TTMP and as a parent molecule for functional derivatives.

TMPCA_Pathways cluster_legend Legend TTMP 2,3,5,6-Tetramethylpyrazine (Ligustrazine) [Nutty/Roasty Flavor] TMPCA 3,5,6-Trimethylpyrazine- 2-Carboxylic Acid (TMPCA) [Non-volatile Intermediate] TTMP->TMPCA Oxidation (KMnO4/SeO2) or Metabolic (CYP450) AcidChloride Acid Chloride Intermediate TMPCA->AcidChloride SOCl2 Activation Metabolite Renal Excretion (Biomarker) TMPCA->Metabolite Phase II Conjugation Ester Pyrazine Esters [Modified Aroma] AcidChloride->Ester + Alcohol (ROH) Amide Pyrazine Carboxamides [Trigeminal/Cooling] AcidChloride->Amide + Amine (RNH2) key Blue: Starting Material Red: Core Topic (TMPCA) Green: Target Product

Figure 1: Chemical ecosystem of TMPCA, bridging degradation pathways and synthetic functionalization.

Analytical Protocols: QC & Pharmacokinetics

For drug development professionals and QC managers, quantifying TMPCA is essential to validate the purity of Ligustrazine supplies or to track metabolism.

Protocol C: HPLC-UV Quantification of TMPCA

Rationale: Unlike alkyl pyrazines, TMPCA is polar and acidic. GC-MS analysis requires derivatization (silylation). HPLC is the preferred direct method.

System Configuration:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 280 nm (Pyrazine ring absorption).

Gradient Method:

Time (min) % B Flow Rate (mL/min)
0.0 5 1.0
5.0 5 1.0
15.0 40 1.0
20.0 95 1.0

| 25.0 | 5 | 1.0 |

Sample Preparation (Urine/Plasma or Flavor Concentrate):

  • Extraction: Acidify sample to pH 3.0 (ensures TMPCA is protonated).

  • SPE Cleanup: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: Methanol -> Water.

    • Load Sample.[2]

    • Wash: 5% Methanol.

    • Elute: 100% Methanol.

  • Injection: 10 µL.

Self-Validation Check:

  • Retention Time Shift: TMPCA should elute earlier than the parent TTMP due to the polar carboxyl group.

  • Linearity: Standard curve 0.1 µg/mL to 100 µg/mL (

    
    ).
    

References

  • Metabolism of Ligustrazine: Chen, X., & Dong, S. N. (1996). Studies on the metabolites of tetramethylpyrazine in rabbits. Yao Xue Xue Bao, 31(8), 617-621.[3]

  • Pyrazine Synthesis: Zhang, L. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase.[4][2] Applied and Environmental Microbiology.

  • Flavor Metabolites in Humans: Langos, D., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.

  • Crystal Structure & Oxidation: K. A. Siddiqui et al. (2013). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid.[5] CrystEngComm.

Sources

Application Note: 3,5,6-Trimethylpyrazine-2-carboxylic Acid (TMPCA) in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Role: Metabolite Biomarker & Pharmacophore Scaffold for Rational Drug Design[1]

Executive Summary

3,5,6-Trimethylpyrazine-2-carboxylic acid (TMPCA) is the primary oxidized metabolite of Tetramethylpyrazine (TMP/Ligustrazine) , a bioactive alkaloid widely used in traditional medicine and modern oncology research.[1] While TMP itself exhibits direct anti-proliferative effects via ROS scavenging and angiogenesis inhibition, TMPCA serves two distinct and critical roles in cancer cell line studies:[1]

  • Pharmacokinetic (PK) Biomarker: It is the standard reference for monitoring the metabolic stability and biotransformation of TMP in hepatic (e.g., HepG2) and renal cancer models.

  • Medicinal Chemistry Scaffold: Due to its carboxylic acid functionality, it is a versatile "cap" moiety used to synthesize Ligustrazine-Triterpene conjugates and HDAC inhibitors .[1][2] These derivatives often exhibit superior cytotoxicity and metabolic stability compared to the parent TMP.

This guide details protocols for using TMPCA as a negative control in cytotoxicity assays, a reference standard in metabolite profiling, and a precursor in the synthesis of high-potency anticancer conjugates.[1]

Physicochemical Properties & Reagent Preparation[3][4]

PropertySpecification
CAS Number 186534-01-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol. Sparingly soluble in water (pH dependent).
Stability Stable at -20°C (powder). Solutions in DMSO stable for 1 month at -20°C.
pKa ~3.5 (Carboxylic acid group)
Preparation of Stock Solutions
  • Primary Stock (100 mM): Dissolve 16.6 mg of TMPCA in 1 mL of sterile DMSO. Vortex until clear.

  • Working Solution: Dilute the primary stock in serum-free cell culture media (e.g., DMEM or RPMI-1640) immediately prior to use.

  • pH Adjustment: TMPCA is acidic. When using high concentrations (>100 µM) in unbuffered media, verify pH is 7.2–7.4 to prevent acidity-induced cytotoxicity artifacts.[1]

Safety Warning: TMPCA can cause mucous membrane irritation.[3] Handle with PPE (gloves, goggles) in a fume hood.[1]

Application 1: Metabolic Stability & Biotransformation Assay

Context: Cancer cells, particularly hepatocellular carcinoma (HepG2), possess cytochrome P450 enzymes capable of oxidizing TMP into TMPCA.[1] Quantifying this conversion is essential for establishing the metabolic half-life of TMP-based drug candidates.

Experimental Workflow
  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Incubate for 24h to reach 80% confluency.
    
  • Treatment: Treat cells with Tetramethylpyrazine (TMP) at 50 µM.

    • Control: Treat parallel wells with TMPCA (10 µM) as a retention time standard.

  • Sampling: Collect 200 µL of culture media at T=0, 1, 4, 12, and 24 hours.

  • Extraction: Add 600 µL ice-cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 12,000 x g for 10 min.

  • Analysis: Inject supernatant into HPLC/LC-MS.

LC-MS Detection Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution (10% B to 90% B over 15 min).

  • Detection: UV at 280 nm (pyrazine ring absorption) or MS (ESI+, m/z 167.08 [M+H]+).[1]

Application 2: Comparative Cytotoxicity (MTT/CCK-8 Assay)

Context: TMPCA is often less cytotoxic than its parent TMP or its ester derivatives. It is used as a negative control or baseline to demonstrate the efficacy of conjugation.

Protocol
  • Seeding: Seed cancer cells (e.g., MCF-7, HT-29) at

    
     cells/well in 96-well plates.
    
  • Drug Exposure: After 24h, replace media with fresh media containing graded concentrations of:

    • Group A: TMPCA (0.1 – 200 µM)[1]

    • Group B: Parent TMP (0.1 – 200 µM)[1]

    • Group C: Doxorubicin (Positive Control)[1]

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 2h at 37°C. Measure Absorbance at 450 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Outcome:

  • TMPCA: High IC50 (>100 µM) in most lines, indicating low direct toxicity.[1][4]

  • Derivatives (if tested): Significantly lower IC50 (<10 µM), proving the "scaffold" hypothesis.[1]

Application 3: Synthesis of Anticancer Conjugates (Scaffold Protocol)

Context: The carboxylic acid group of TMPCA is chemically activated to couple with triterpenoids (like Betulinic Acid or Oleanolic Acid) or amine-containing pharmacophores. These conjugates often target HDACs or Mitochondrial pathways .

General Coupling Protocol (EDCI/DMAP Method)

This protocol describes attaching TMPCA to an amine-bearing target (R-NH2) to create an amide conjugate.

  • Activation: Dissolve TMPCA (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF.

  • Reagents: Add EDCI (1.2 equiv) and HOBt (1.2 equiv) or DMAP (catalytic). Stir at 0°C for 30 min.

  • Coupling: Add the target amine/alcohol (R-NH2 or R-OH, 1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine) and NaHCO3 (to remove unreacted acid).

  • Purification: Silica gel column chromatography.

Mechanistic Logic & Visualization[1]

The following diagram illustrates the dual utility of TMPCA: as a metabolic endpoint and a synthetic starting point.

TMPCA_Pathways TMP Tetramethylpyrazine (Parent Drug) CYP CYP450 Oxidation (Hepatic Metabolism) TMP->CYP In vivo / In vitro TMPCA 3,5,6-Trimethylpyrazine- 2-carboxylic Acid (TMPCA) CYP->TMPCA Major Metabolite Analysis PK Analysis (HPLC/LC-MS Biomarker) TMPCA->Analysis Reference Std Synthesis Chemical Conjugation (EDCI/DMAP Coupling) TMPCA->Synthesis Scaffold Derivatives Novel Conjugates (e.g., TMP-Triterpenes) Synthesis->Derivatives + Triterpenes/Amines Targets Enhanced Targets: HDAC inhibition Mitochondrial Apoptosis Derivatives->Targets Increased Potency

Figure 1: The central role of TMPCA in pharmacology.[2][5] It is generated via CYP450 metabolism of TMP and utilized chemically to generate potent anticancer conjugates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low pH solubilityDissolve in 100% DMSO first. Ensure final DMSO < 0.5%. Adjust media pH to 7.4.
Low Cell Viability in Controls Acidic shockTMPCA is an acid.[2] Check the color of the phenol red in media. If yellow, add HEPES or NaOH to neutralize.[1]
Poor LC-MS Peak Shape Column overload or pH mismatchUse Formic Acid (0.1%) in the mobile phase to protonate the carboxylic acid, improving retention on C18 columns.
Low Yield in Synthesis Steric hindrance on pyrazine ringThe methyl groups ortho to the carboxylic acid cause steric bulk. Use a stronger coupling agent (HATU) or convert to acid chloride (SOCl2) first.

References

  • BenchChem. 3,5,6-Trimethylpyrazine-2-carboxylic Acid (CAS 186534-01-0) Product Information.[1] (Accessed 2024).[6] Link[1]

  • Wang, S., et al. (2021).[1][3] "Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety." European Journal of Medicinal Chemistry. Link

  • Zou, Y., et al. (2015).[1] "A Series of New Ligustrazine-Triterpenes Derivatives as Anti-Tumor Agents: Design, Synthesis, and Biological Evaluation." Molecules, 20(9), 16369-16387.[1] Link[1]

  • Ren, J., Cai, J., & Wang, C. (2022).[1][7] "Tetramethylpyrazine inhibits the proliferation, invasiveness and migration of cervical cancer C33A cells by retarding the Hedgehog signaling pathway."[1][7] Oncology Letters, 23(2),[1][7] 66. Link

  • Ai, Y., et al. (2021).[1] "Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity." Molecules, 26(5), 1378.[1] Link[1]

Sources

Application Note: Bioactivity Assessment of 3,5,6-Trimethylpyrazine-2-carboxylic Acid (TMPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) is the primary active metabolite of Tetramethylpyrazine (TMP/Ligustrazine) , a vasoactive alkaloid widely used in the treatment of ischemic stroke and cardiovascular disorders. While TMP is rapidly metabolized, TMPCA exhibits a longer plasma half-life and distinct pharmacokinetic properties, making it a critical target for bioactivity profiling.

This guide provides a rigorous experimental framework to validate the bioactivity of TMPCA. Unlike generic screening protocols, this design focuses on the specific pharmacological niche of pyrazine derivatives: vascular endothelial protection and anti-thrombotic activity .

Key Experimental Objectives:

  • Chemical Stability: Establish solubility profiles distinct from the parent alkaloid.

  • Cytoprotection: Quantify efficacy against oxidative stress in endothelial cells (HUVECs).

  • Mechanism of Action: Validate the Nrf2/HO-1 antioxidant pathway activation.

Chemical Characterization & Preparation

Unlike its parent compound TMP (a weak base), TMPCA is an amphoteric carboxylic acid. This structural difference dictates specific handling requirements to ensure bioavailability in in vitro systems.

Protocol A: Stock Solution Preparation
  • Reagents: TMPCA (≥98% purity), DMSO (Cell culture grade), PBS (pH 7.4), 1N NaOH.

  • Solubility Note: TMPCA has lower lipid solubility than TMP. Direct dissolution in neutral aqueous buffers may be slow.

Step-by-Step Procedure:

  • Primary Stock (100 mM): Dissolve 16.6 mg of TMPCA (MW: 166.18 g/mol ) in 1 mL of 100% DMSO. Vortex for 30 seconds.

    • Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Working Solutions: Dilute the Primary Stock into pre-warmed culture medium (e.g., DMEM) immediately prior to use.

    • Critical Control: Ensure the final DMSO concentration is < 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • pH Adjustment: Check the pH of the final medium. If the carboxylic acid moiety shifts pH < 7.2, adjust with micro-volumes of 1N NaOH.

In Vitro Bioactivity: Endothelial Protection

The primary therapeutic indication for pyrazine derivatives is vascular protection. This protocol utilizes Hydrogen Peroxide (H₂O₂)-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs) to mimic ischemic reperfusion injury.

Protocol B: HUVEC Cytoprotection Assay

Materials:

  • HUVECs (ATCC® CRL-1730™)

  • CCK-8 (Cell Counting Kit-8) or MTT Reagent

  • H₂O₂ (30% stock, freshly diluted)

  • Positive Control: Tetramethylpyrazine (TMP) or Vitamin C

Experimental Workflow:

  • Seeding: Plate HUVECs at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Pre-treatment: Remove media and add fresh media containing TMPCA at graded concentrations (e.g., 1, 10, 50, 100 μM).

    • Design: Include a "Vehicle Control" (0.1% DMSO) and "Model Group" (Media only).

    • Duration: Incubate for 12 hours (Pre-treatment is critical for inducing antioxidant enzymes).

  • Injury Induction: Remove TMPCA media. Add media containing 400 μM H₂O₂ (titrate this dose to achieve ~50% cell death in Model Group).

  • Incubation: Incubate for 4–6 hours.

  • Readout: Add 10 μL CCK-8 reagent per well. Incubate 2 hours. Measure absorbance at 450 nm.

Data Analysis: Calculate cell viability as:



Expected Result: TMPCA should show a dose-dependent restoration of viability, ideally achieving statistical significance (


) at concentrations >10 μM.
Visualization: Experimental Logic Flow

ExperimentalWorkflow cluster_InVitro In Vitro Validation (HUVEC) Synthesis TMPCA Synthesis/Extraction QC QC: HPLC Purity >98% Synthesis->QC Stock Stock Prep (DMSO) QC->Stock PreTreat Pre-treatment (12h) Target: Nrf2 Activation Stock->PreTreat Injury Injury Induction (H2O2 / OGD) PreTreat->Injury Assay Readout: CCK-8 / ROS Injury->Assay

Caption: Step-wise workflow for validating TMPCA bioactivity, moving from chemical verification to biological challenge.

Mechanistic Validation: The Nrf2 Pathway

To distinguish TMPCA as a specific bioactive agent rather than a generic antioxidant, you must validate its mechanism. Pyrazines typically act via the Nrf2/HO-1 signaling axis .

Protocol C: Western Blot for Nuclear Translocation

Rationale: TMPCA is hypothesized to disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1, NQO1).

Step-by-Step:

  • Treatment: Treat HUVECs with 50 μM TMPCA for 0, 1, 3, and 6 hours.

  • Fractionation: Use a Nuclear/Cytosolic Extraction Kit to separate cellular fractions. Crucial: Purity of fractions determines assay validity.

  • Blotting:

    • Target: Anti-Nrf2 antibody.

    • Nuclear Loading Control: Anti-Lamin B1.

    • Cytosolic Loading Control: Anti-GAPDH.

  • Validation: A "hit" is defined as a time-dependent increase in Nuclear Nrf2 with a concurrent decrease (or stability) in Cytosolic Nrf2.

Visualization: Signaling Pathway

Nrf2Pathway TMPCA TMPCA (Extracellular) Keap1 Keap1 (Sensor) TMPCA->Keap1 Modifies/Inhibits Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription ROS Oxidative Stress (ROS) HO1->ROS Neutralizes

Caption: Proposed Mechanism of Action. TMPCA inhibits Keap1, promoting Nrf2 nuclear translocation and antioxidant gene expression.

Data Reporting & Interpretation

When reporting results for TMPCA, data must be contextualized against the parent compound (TMP). Use the following table structure for your Application Note:

ParameterTMP (Parent)TMPCA (Metabolite)Interpretation
Solubility (pH 7.4) ModerateHigh (Ionized)TMPCA has superior aqueous bioavailability.
EC50 (HUVEC Viability) ~50 μMDetermine experimentallyIf EC50 < TMP, metabolite is more potent.
Half-life (t1/2) Short (~2-4h)LongTMPCA may drive long-term therapeutic effects.
ROS Scavenging Direct & IndirectPrimarily Indirect (Nrf2)Distinct mechanisms require different dosing schedules.

References

  • Li, X., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2023). 3,5,6-Trimethylpyrazine-2-carboxylic Acid: Structure and Applications. BenchChem Compound Database. Link

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Link

  • Cayman Chemical. (2023). 2,3,5,6-Tetramethylpyrazine Product Information and Biological Activity. Cayman Chemical.[1] Link

  • Choudhary, D., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives.[2][3] Polycyclic Aromatic Compounds. Link

Sources

The Strategic Utility of 3,5,6-Trimethylpyrazine-2-carboxylic Acid: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Flavor Metabolite, A Gateway to Novel Therapeutics

3,5,6-Trimethylpyrazine-2-carboxylic acid (TMPCA), a prominent human metabolite of the dietary alkylpyrazine 2,3,5-trimethylpyrazine found in roasted foods, has emerged from the realm of flavor science to become a pivotal building block in contemporary organic and medicinal chemistry.[1] Its inherent structural features—a sterically hindered carboxylic acid ortho to a methyl group on a pyrazine core—present a unique combination of reactivity and rigidity, making it an attractive scaffold for the design of novel bioactive molecules. This guide provides an in-depth exploration of TMPCA, offering detailed protocols for its synthesis and its application as a strategic intermediate in the development of cutting-edge therapeutics, including histone deacetylase (HDAC) inhibitors and neuroprotective agents.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Melting Point 162–163 °C[1]
Appearance Light yellow solid[1]
Solubility Moderately soluble in ethyl acetate[1]
CAS Number 186534-01-0[1]

Synthesis of 3,5,6-Trimethylpyrazine-2-carboxylic Acid: A Robust and Scalable Protocol

The synthesis of TMPCA is most commonly achieved through the regioselective oxidation of a methyl group of the readily available 2,3,5,6-tetramethylpyrazine (ligustrazine). The following protocol, adapted from established literature procedures, provides a reliable method for obtaining TMPCA in good yield.[1]

Protocol: Oxidation of 2,3,5,6-Tetramethylpyrazine

Materials:

  • 2,3,5,6-Tetramethylpyrazine (Ligustrazine)

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine (5.0 g, 36.7 mmol) in 200 mL of water.

  • Oxidant Addition: Prepare a solution of potassium permanganate (8.6 g, 54.4 mmol) in 150 mL of water. Add this solution dropwise to the stirred tetramethylpyrazine solution over a period of 60 minutes at room temperature. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: While the solution is still warm, filter it through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

  • Workup - Acidification: Cool the filtrate to room temperature and acidify to pH 2.0 using concentrated hydrochloric acid. This protonates the carboxylate salt, precipitating the carboxylic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from acetone to yield 3,5,6-trimethylpyrazine-2-carboxylic acid as a light yellow solid. A typical yield is in the range of 45-50%.[1]

Application in Medicinal Chemistry: A Gateway to Bioactive Molecules

The pyrazine ring is a well-established pharmacophore, and the carboxylic acid handle on TMPCA provides a versatile point for derivatization, enabling the synthesis of a diverse array of potential therapeutic agents.

Histone Deacetylase (HDAC) Inhibitors for Oncology

HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. TMPCA serves as a key intermediate in the synthesis of novel ligustrazine-based HDAC inhibitors.[1] The general synthetic strategy involves the coupling of the carboxylic acid of TMPCA with a suitable linker and a zinc-binding group, which is essential for interacting with the active site of the HDAC enzyme.

HDAC_Inhibitor_Synthesis TMPCA 3,5,6-Trimethylpyrazine-2-carboxylic acid Coupling Amide Coupling (e.g., EDCI, HOBt) TMPCA->Coupling HDACi Ligustrazine-based HDAC Inhibitor Coupling->HDACi Linker Linker Moiety (e.g., Amino Acid) Linker->Coupling caption Synthesis of HDAC Inhibitors from TMPCA. Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling TMPCA TMPCA Activators EDCI, HOBt TMPCA->Activators ActiveEster Activated Ester Intermediate Activators->ActiveEster Amine Amine + Base (DIPEA) ActiveEster->Amine Product Amide Product Amine->Product caption Workflow for Amide Coupling of TMPCA.

Sources

role of 3,5,6-trimethylpyrazine-2-carboxylic acid in food chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA), also referred to as TMP-COOH, is the primary stable oxidation product of 2,3,5,6-tetramethylpyrazine (Ligustrazine/TTMP). While TTMP is a volatile aroma compound renowned for its "nutty" and "roasted" notes in fermented foods (Baijiu, vinegar, natto) and cocoa, TMPCA represents its non-volatile, bioactive fate. This guide details the chemical ecology of TMPCA, its role as a quality marker in fermentation, and provides a validated LC-MS/MS protocol for its quantification in complex matrices.

Section 1: Chemical Ecology & Mechanism of Formation

The Volatility-Stability Trade-off

In food chemistry, pyrazines are typically valued for their volatility (aroma). However, TMPCA serves a different role. It acts as a chemical reservoir and a bioactive metabolite .

  • Precursor: 2,3,5,6-Tetramethylpyrazine (TTMP).

  • Transformation: TTMP is susceptible to oxidation at the methyl side chains. In biological systems (human metabolism) and extended aerobic fermentation (aging of vinegar/liquor), the methyl group oxidizes to a hydroxymethyl intermediate, which rapidly converts to the carboxylic acid.

  • Significance: Unlike TTMP, which has a short half-life and high volatility, TMPCA is polar, non-volatile, and chemically stable, allowing it to persist in aged products and biological plasma.

Formation Pathway Diagram

The following diagram illustrates the oxidative conversion from the volatile aroma compound to the stable acid.

TMP_Oxidation TTMP Tetramethylpyrazine (Ligustrazine) [Volatile Aroma] TMPOH 2-hydroxymethyl- 3,5,6-trimethylpyrazine (Intermediate) TTMP->TMPOH Hydroxylation (-CH3 -> -CH2OH) Enz Microbial/Enzymatic Oxidation (P450 or Bacillus spp.) Enz->TTMP TMPCA 3,5,6-trimethylpyrazine- 2-carboxylic acid (TMPCA) [Stable Bioactive] TMPOH->TMPCA Oxidation (-CH2OH -> -COOH)

Figure 1: Oxidative pathway of Tetramethylpyrazine to TMPCA. This conversion occurs during long-term aging of fermented foods or via hepatic metabolism in mammals.

Section 2: Analytical Protocol (LC-MS/MS)

Objective: Quantification of TMPCA in complex matrices (Vinegar, Liquor, or Plasma). Challenge: TMPCA is highly polar and acidic (pKa ≈ 3.2), making it difficult to retain on standard C18 columns without pH modification.

Sample Preparation (Solid Phase Extraction)

Rationale: Direct injection of fermented matrices leads to ion suppression. An SPE step is critical to remove sugars and proteins.

  • Conditioning: Use an Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric SPE cartridge.

    • Wash with 3 mL Methanol.

    • Equilibrate with 3 mL Water (0.1% Formic Acid).

  • Loading:

    • Acidify sample (1 mL) with 10 µL conc. HCl to ensure TMPCA is protonated (uncharged) for retention.

    • Load onto cartridge at 1 mL/min.

  • Washing:

    • Wash with 3 mL Water (5% Methanol) to remove sugars/salts.

  • Elution:

    • Elute with 2 mL Methanol (containing 2% Ammonia). Note: The base ensures deprotonation and release from the column.

  • Reconstitution:

    • Evaporate to dryness under N2 stream. Reconstitute in 200 µL Mobile Phase A.

Instrumental Parameters
ParameterSetting
Instrument UPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500)
Column HSS T3 C18 (1.8 µm, 2.1 x 100 mm) - Ideal for polar retention
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B.
Ionization ESI Positive Mode (+ve)
MRM Transitions (Quantification)

Self-Validation: Use the transition ratios to confirm identity.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
TMPCA 167.1 [M+H]+121.1149.122 / 18
Internal Std 170.1 (d3-TMPCA)124.1152.122 / 18

Section 3: Bioactivity & Functional Application

Pharmacological Significance

While TTMP is the famous vasodilator in Ligusticum wallichii (Chuanxiong), TMPCA is its primary active metabolite.

  • Half-Life Extension: TTMP is metabolized rapidly (t1/2 ≈ 0.5 - 2 hours). TMPCA persists longer in plasma, potentially sustaining the anti-thrombotic effects.

  • Mechanism: TMPCA inhibits platelet aggregation and suppresses inflammatory cytokines (TNF-α, IL-6).

Food Quality Marker

In Chinese Baijiu and aged vinegars, the ratio of TTMP : TMPCA serves as an "Aging Index."

  • Young Product: High TTMP (Fresh, nutty aroma), Low TMPCA.

  • Aged Product: Lower TTMP (Oxidized), High TMPCA (Mellow, complex mouthfeel).

Experimental Workflow: Bioactivity Assay

The following workflow describes how to validate the anti-inflammatory activity of TMPCA in a cellular model.

Bioassay_Workflow Cell RAW 264.7 Macrophages (Culture) Induction LPS Induction (1 µg/mL) Trigger Inflammation Cell->Induction Treatment Treatment Groups: 1. Control 2. TMPCA (10-100 µM) 3. TTMP (Parent) Induction->Treatment Assay ELISA / qPCR Analysis Targets: TNF-α, IL-1β, COX-2 Treatment->Assay Result Data Output: IC50 Calculation Comparison of Potency Assay->Result

Figure 2: In vitro workflow for assessing the anti-inflammatory potency of TMPCA compared to its parent compound.

Section 4: Synthesis of Reference Standard

For labs unable to purchase commercial standards, TMPCA can be synthesized from commercially available Tetramethylpyrazine.

  • Reagents: Tetramethylpyrazine (10 mmol), KMnO4 (20 mmol), Pyridine/Water (1:1).

  • Reaction: Reflux at 80°C for 4 hours. The KMnO4 selectively oxidizes the methyl group.

  • Workup: Filter MnO2 precipitate. Acidify filtrate to pH 3.0 with HCl.

  • Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol.

  • Validation: Verify via NMR. The symmetry of TTMP breaks; look for the disappearance of one methyl singlet (approx 2.5 ppm) and appearance of a carboxyl peak.

References

  • Metabolism of Pyrazines

    • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.[1][2] Journal of Agricultural and Food Chemistry. (2022).[1][3][4][5][6][7]

  • Food Chemistry (Baijiu/Vinegar)

    • Tetramethylpyrazine in Chinese Baijiu: Presence, Analysis, Formation, and Regul
  • Pharmacokinetics

    • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. (2019).
  • Chemical Properties

    • PubChem Compound Summary: 3,5,6-trimethylpyrazine-2-carboxylic acid.[8] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Isolation of Pyrazine Compounds from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic World of Pyrazines

Pyrazines are a fascinating class of nitrogen-containing heterocyclic aromatic compounds that play a pivotal role in the sensory experience of a vast array of natural and processed foods.[1][2] Their characteristic nutty, roasted, and cocoa-like aromas are integral to the flavor profiles of coffee, cocoa, roasted nuts, and baked goods. Beyond their significance in the food and fragrance industries, pyrazines also exhibit diverse biological activities, making them of interest to drug development professionals.

The isolation of these volatile and often low-concentration compounds from complex natural matrices presents a significant analytical challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and modern techniques for the effective isolation of pyrazine compounds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.

PART 1: Pre-Extraction Strategy and Sample Preparation: The Foundation of Success

The journey to isolating pyrazines begins long before the extraction process itself. The physical and chemical nature of the sample matrix dictates the most appropriate preparation strategy.

  • Matrix Disruption: For solid samples such as coffee beans, nuts, or cocoa, a crucial first step is to increase the surface area to facilitate efficient extraction. This is typically achieved through cryogenic grinding or homogenization. The use of liquid nitrogen during grinding is highly recommended to prevent the loss of volatile pyrazines due to frictional heat.

  • pH Adjustment: The basicity of pyrazines is a key property that can be exploited during extraction.[3] Adjusting the pH of aqueous samples can influence the volatility and solubility of pyrazine derivatives, thereby affecting extraction efficiency.

  • Internal Standards: For accurate quantification, the addition of a known concentration of an internal standard prior to extraction is essential. Isotopically labeled pyrazines, such as pyridine-d5, are ideal as they behave almost identically to the target analytes during extraction and analysis but can be distinguished by mass spectrometry.[4]

PART 2: Core Isolation Techniques: A Comparative Overview

The selection of an appropriate isolation technique is paramount and depends on factors such as the sample matrix, the target pyrazines' volatility and concentration, and the available instrumentation.

Classical Methods: The Workhorses of Extraction

These traditional techniques, while sometimes labor-intensive and requiring significant solvent volumes, remain valuable for their robustness and scalability.

Principle: SDE is a powerful technique for the isolation of volatile and semi-volatile compounds from a sample matrix.[5][6] It combines steam distillation, which separates compounds based on their volatility, with solvent extraction in a continuous process. The volatile pyrazines are carried by the steam, condensed, and then extracted into an immiscible organic solvent.

Protocol for Steam Distillation-Extraction (SDE) of Pyrazines from Roasted Coffee Beans:

  • Sample Preparation: Cryogenically grind 50 g of roasted coffee beans to a fine powder.

  • Apparatus Setup: Assemble a Likens-Nickerson type SDE apparatus.

  • Sample and Solvent Addition: Place the ground coffee into the sample flask with 500 mL of distilled water. Add 50 mL of dichloromethane to the solvent flask.

  • Extraction: Heat both flasks to boiling. The steam and solvent vapors will co-distill, and the condensed liquids will be collected and continuously extracted. Continue the extraction for 2-3 hours.

  • Drying and Concentration: After extraction, cool the apparatus and collect the organic solvent. Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Causality and Insights: The choice of dichloromethane is based on its low boiling point and high affinity for pyrazines. The continuous nature of SDE allows for efficient extraction at lower temperatures than direct distillation, minimizing the risk of thermal degradation of sensitive compounds.

Table 1: Comparison of Classical Extraction Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Solvents
Steam Distillation-Extraction (SDE) Continuous steam distillation and solvent extractionEfficient for volatile compounds, can handle large sample sizesRequires specialized glassware, potential for thermal degradation, large solvent consumptionDichloromethane, Diethyl ether
Liquid-Liquid Extraction (LLE) Partitioning of solutes between two immiscible liquid phasesSimple, scalableCan be time-consuming, requires large volumes of organic solvents, potential for emulsion formationDichloromethane, Hexane, Ethyl acetate[7]
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solventExhaustive extraction, suitable for solid samplesTime-consuming, potential for thermal degradation of analytesHexane, Acetone
Modern Techniques: Enhancing Sensitivity and Efficiency

Recent advancements in extraction technology have led to the development of methods that are faster, more sensitive, and environmentally friendly.

Principle: HS-SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace above a sample.[5][8] The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph.

Protocol for HS-SPME of Pyrazines from Baked Bread:

  • Sample Preparation: Place 2 g of crumbled bread into a 20 mL headspace vial. Add a known amount of internal standard.

  • Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.[5][8]

  • Incubation and Extraction: Seal the vial and incubate at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for 30 minutes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

Causality and Insights: The selection of the SPME fiber coating is critical and depends on the polarity and volatility of the target pyrazines.[8] Optimizing incubation temperature and time is crucial for achieving equilibrium and maximizing extraction efficiency.[9] HS-SPME is particularly advantageous for its simplicity, speed, and high sensitivity, making it ideal for the analysis of trace-level aroma compounds.[2][8]

Diagram 1: HS-SPME Workflow for Pyrazine Isolation

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Natural Source (e.g., Baked Bread) Vial Headspace Vial with Internal Standard Sample->Vial Incubation Incubation (e.g., 60°C, 15 min) Vial->Incubation SPME_Fiber HS-SPME Fiber (e.g., DVB/CAR/PDMS) Incubation->SPME_Fiber Expose Fiber Extraction Headspace Extraction (e.g., 30 min) SPME_Fiber->Extraction GC_Inlet GC Inlet (Thermal Desorption) Extraction->GC_Inlet Desorb Analytes GC_MS GC-MS Analysis GC_Inlet->GC_MS

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Pyrazine Derivatives

Pyrazine and its derivatives represent a fascinating class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1] These scaffolds are not only prevalent in nature, contributing to the aromas of many foods, but they have also emerged as privileged structures in medicinal chemistry.[2] In recent years, pyrazine derivatives have garnered significant attention for their potential as potent anticancer agents, with numerous studies highlighting their ability to inhibit key cellular targets like kinases and induce cell death in various cancer cell lines.[3][4]

The journey of a promising compound from initial synthesis to a potential clinical candidate is rigorous. A critical and early step in this process is the comprehensive evaluation of its cytotoxic effects. Cytotoxicity profiling helps to determine the concentration at which a compound is effective against cancer cells while also providing initial insights into its potential toxicity towards healthy cells. This process involves a suite of cell-based assays designed to measure different aspects of cell health, from metabolic activity and membrane integrity to the activation of specific cell death pathways.[5]

Understanding the mechanism of cell death induced by a compound is crucial. Cells can die through two main processes: necrosis, a catastrophic breakdown of the cell often caused by acute injury, or apoptosis, a highly regulated and programmed process of cell suicide.[6] Many effective anticancer agents function by selectively triggering apoptosis in tumor cells.[7] Therefore, a robust cytotoxicity testing cascade should not only quantify cell death but also elucidate the underlying mechanism.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of novel pyrazine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will detail three fundamental and complementary assays: the MTT assay for assessing metabolic viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and apoptosis-specific assays (Caspase-Glo® 3/7 and Annexin V staining) for confirming programmed cell death. By integrating the data from these assays, researchers can build a comprehensive and reliable cytotoxicity profile for their compounds of interest.

Foundational Concepts: Designing a Robust Cytotoxicity Study

Before proceeding to specific protocols, several key experimental design elements must be considered to ensure the generation of reliable and reproducible data.

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the research question. For anticancer screening, a panel of cell lines representing different tumor types is often used. Studies on pyrazine derivatives have frequently employed lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[5][8] It is also wise to include a non-cancerous cell line (e.g., human fibroblasts) to assess selective toxicity.

  • Compound Handling: Pyrazine derivatives, like many small molecules, may have limited aqueous solubility. A stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration. Subsequent dilutions are then made in cell culture medium. It is critical to ensure that the final concentration of the vehicle (e.g., DMSO) in the culture wells is non-toxic to the cells (typically ≤ 0.5%). A "vehicle control" (cells treated with the same final concentration of DMSO without the compound) must be included in every experiment.

  • Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent. A preliminary experiment should test a broad range of compound concentrations (e.g., from 0.01 µM to 100 µM) to identify the active range.[5] Subsequent experiments should use a narrower range of concentrations (e.g., 8-10 points) to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability). Similarly, the duration of exposure is a key variable; typical incubation times range from 24 to 72 hours.[9]

Assay I: Assessment of Metabolic Viability via MTT Assay

The MTT assay is a cornerstone of cytotoxicity testing, providing a rapid, colorimetric readout of a cell population's metabolic activity, which generally correlates with cell viability.[10]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[12] The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed cells in a 96-well plate treat 2. Treat with pyrazine derivatives & controls seed->treat incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT reagent to each well incubate->add_mtt incubate_mtt 5. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt add_sol 6. Add solubilization solution incubate_mtt->add_sol incubate_sol 7. Incubate overnight (Crystal dissolution) add_sol->incubate_sol read 8. Read absorbance at 570 nm incubate_sol->read

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • Complete cell culture medium.

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[10] Alternatively, incubate overnight at 37°C.[11]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]

Data Analysis and Interpretation
ParameterDescriptionCalculation
Corrected Absorbance The absorbance of the sample with the background (media + MTT) subtracted.Absorbance (Sample) - Absorbance (Blank)
Percent Viability The viability of treated cells relative to the untreated control.(Corrected Absorbance (Treated) / Corrected Absorbance (Untreated Control)) * 100
IC50 Value The concentration of the compound that causes a 50% reduction in cell viability.Determined by plotting Percent Viability vs. log(Compound Concentration) and fitting the data to a non-linear regression curve.

Assay II: Assessment of Membrane Integrity via LDH Release Assay

While the MTT assay measures metabolic dysfunction, the Lactate Dehydrogenase (LDH) assay provides a direct measure of cell death involving the loss of plasma membrane integrity, a hallmark of necrosis.[14]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme present in most cell types.[15] Upon damage to the plasma membrane, LDH is rapidly released into the cell culture supernatant.[16] The assay quantitatively measures the activity of this released LDH through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. This NADH is then used to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at ~490 nm. The amount of color formed is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[14][16]

Experimental Workflow: LDH Assay

LDH_Workflow LDH Release Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed & treat cells as in MTT assay incubate 2. Incubate for 24-72 hours seed->incubate lyse 3. Add Lysis Solution to 'Maximum Release' controls incubate->lyse transfer 4. Transfer supernatant to a new plate incubate->transfer lyse->transfer add_reagent 5. Add LDH Reaction Mix to each well transfer->add_reagent incubate_reagent 6. Incubate for 30 mins at room temp (protected from light) add_reagent->incubate_reagent add_stop 7. Add Stop Solution incubate_reagent->add_stop read 8. Read absorbance at 490 nm add_stop->read

Caption: A step-by-step workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

This protocol is based on commercially available kits (e.g., from Promega, Abcam, Thermo Fisher).

Materials:

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, Stop Solution, and Lysis Solution).

  • 96-well flat-bottom plates (one for cell culture, one for the assay).

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with pyrazine derivatives in a 96-well plate as described in the MTT protocol (steps 1-3).

  • Establish Controls: It is critical to include the following controls:

    • Untreated Control (Spontaneous LDH Release): Cells treated with medium only.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Maximum LDH Release Control: Untreated cells that will be lysed to determine the total LDH content.

    • Background Control: Medium only (no cells).

  • Induce Maximum Release: Approximately 45 minutes before harvesting the supernatant, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells.[16]

  • Supernatant Collection: Centrifuge the cell plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reagent Preparation & Addition: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the prepared Reaction Mix to each well of the new plate containing the supernatant.

  • Incubation: Cover the plate to protect it from light and incubate for 30 minutes at room temperature.[16]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. This will terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour of adding the Stop Solution.

Data Analysis and Interpretation
ControlDescription
Spontaneous Release LDH released from untreated cells (represents baseline cell death).
Maximum Release Total LDH released from lysed cells (represents 100% cytotoxicity).
Experimental Release LDH released from cells treated with the pyrazine derivative.

Calculation of Percent Cytotoxicity: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

A high % cytotoxicity value indicates that the compound induces cell death via necrosis or late-stage apoptosis, where membrane integrity is compromised.

Assay III: Specific Detection of Apoptosis

Many pyrazine derivatives exert their anticancer effects by inducing apoptosis.[2] Therefore, it is essential to use assays that specifically detect the hallmarks of this programmed cell death pathway.

A. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[6] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[17] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in an ATP-dependent reaction to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[18] The "add-mix-measure" format makes it highly suitable for high-throughput screening.[19]

Apoptotic Signaling Pathway

Apoptosis_Pathway Simplified Apoptotic Cascade compound Pyrazine Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress pro_casp9 Pro-Caspase-9 stress->pro_casp9 casp9 Active Caspase-9 (Initiator) pro_casp9->casp9 pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 casp37 Active Caspase-3/7 (Executioner) pro_casp37->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: Intrinsic pathway of apoptosis leading to executioner caspase activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, 96-well plate suitable for luminescence measurements. Include appropriate controls. Incubate for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[18]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

B. Annexin V/Propidium Iodide (PI) Staining

Principle: One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high, calcium-dependent affinity for PS.[21] By conjugating Annexin V to a fluorophore like FITC, early apoptotic cells can be identified. This assay is typically performed with a viability dye such as Propidium Iodide (PI). PI is a fluorescent DNA intercalator that is excluded by cells with an intact plasma membrane. Therefore, it can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Interpretation of Results (Flow Cytometry):

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely, indicates membrane rupture without PS externalization).

Flow Cytometry Quadrant Plot

Caption: Expected quadrant results from Annexin V/PI flow cytometry.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Cold PBS (Phosphate-Buffered Saline).

  • Flow cytometry tubes.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells (both adherent and suspension) with the pyrazine derivative for the desired time.

  • Cell Harvesting:

    • Suspension cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Gently detach cells using Trypsin-EDTA. Collect the cells, add complete medium to neutralize trypsin, and pellet by centrifugation.

  • Washing: Wash the cells twice with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[20]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Integrated Data Analysis: Building a Cytotoxicity Profile

No single assay can tell the whole story. A comprehensive cytotoxicity profile is built by integrating the results from this multi-parametric approach.

Decision-Making Framework

decision_tree Interpreting Combined Cytotoxicity Data start Pyrazine Derivative Screen mtt MTT Assay: Viability Decreased? start->mtt ldh LDH Assay: Release Increased? mtt->ldh Yes res4 No significant cytotoxicity mtt->res4 No apop Apoptosis Assay: Caspase/Annexin V+? ldh->apop No res3 Primarily Necrotic Cell Death ldh->res3 Yes res1 Cytostatic Effect (Growth Arrest) apop->res1 No res2 Primarily Apoptotic Cell Death apop->res2 Yes

Caption: A decision tree for interpreting results from multiple cytotoxicity assays.

Summary of Potential Outcomes
MTT Result (Viability)LDH Result (Cytotoxicity)Apoptosis Result (Caspase/Annexin V)Likely Mechanism
↓↓↓↑↑↑Apoptosis: The primary mechanism of cell death is programmed. The low level of LDH release may be from secondary necrosis following apoptosis.
↓↓↓↑↑↑Necrosis: The compound causes direct damage to the cell membrane, leading to lysis.
↓↓Cytostatic: The compound inhibits cell proliferation without killing the cells. The decrease in MTT signal reflects lower cell numbers, not necessarily cell death.
No significant effect at the tested concentrations.

Conclusion

The evaluation of cytotoxicity is a foundational step in the preclinical development of pyrazine derivatives as potential therapeutic agents. By employing a strategic, multi-assay approach, researchers can move beyond a simple "live or die" assessment to build a nuanced understanding of a compound's biological effects. Starting with a broad screen for metabolic activity (MTT), followed by orthogonal validation of membrane integrity (LDH) and specific interrogation of programmed cell death pathways (Caspase and Annexin V assays), provides a robust and reliable framework. This integrated data package is essential for making informed decisions, prioritizing lead candidates, and guiding the future direction of drug discovery projects targeting this promising class of compounds.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Zheng, X., & Li, Z. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Chan, G. K., Klein, H. E., & Yoon, S. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • protocols.io. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.
  • Wang, Y., et al. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 23(10), 2533.
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7416.
  • Rostampour, M., et al. (n.d.). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • Tantawy, A. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013.
  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4369.
  • Carrella, D., et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Inorganic Chemistry, 56(10), 5856-5869.
  • International Programme on Chemical Safety. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

Sources

methods for studying the metabolism of pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidating the Metabolic Fate of Pyrazine Scaffolds

Executive Summary & Scientific Rationale

Pyrazine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the core structure for antitubercular agents (Pyrazinamide), proteasome inhibitors (Bortezomib), and various flavor compounds. However, standard DMPK screening pipelines often fail to accurately predict the metabolic clearance of pyrazines.

The "Blind Spot" in Standard Screening: Most high-throughput metabolic stability assays rely exclusively on Liver Microsomes (RLM/HLM) fortified with NADPH. While this captures Cytochrome P450 (CYP) activity, pyrazines are frequently metabolized by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) —molybdenum-containing flavoproteins located in the cytosol , not the microsomes.

Scope of this Guide: This application note provides a corrected workflow for studying pyrazine metabolism. It shifts the focus from purely microsomal stability to a "Cytosol-First" approach, detailing specific incubation conditions, inhibitor strategies, and LC-MS/MS methods to distinguish between isobaric metabolites (N-oxides vs. Hydroxyls).

Metabolic Pathway Visualization

The following decision tree illustrates the logic required to assign metabolic clearance to the correct enzyme system.

Pyrazine_Metabolism_Workflow Start Test Compound (Pyrazine Scaffold) Matrix_Split Matrix Selection Start->Matrix_Split Microsomes Liver Microsomes (+ NADPH) Matrix_Split->Microsomes Standard Path Cytosol Liver Cytosol (No Cofactor) Matrix_Split->Cytosol Pyrazine Critical Path CYP_Result Metabolite Detected? Microsomes->CYP_Result AO_XO_Result Metabolite Detected? Cytosol->AO_XO_Result CYP_Conf CYP-Mediated (N-Oxidation/Ring Hydroxylation) CYP_Result->CYP_Conf Yes Inhibitor_Test Inhibitor Profiling AO_XO_Result->Inhibitor_Test Yes Menadione + Menadione (AO Inhibitor) Inhibitor_Test->Menadione Allopurinol + Allopurinol (XO Inhibitor) Inhibitor_Test->Allopurinol AO_Conf Aldehyde Oxidase (AO) Mediated Menadione->AO_Conf Clearance Reduced XO_Conf Xanthine Oxidase (XO) Mediated Allopurinol->XO_Conf Clearance Reduced

Figure 1: Integrated screening workflow differentiating CYP (microsomal) from AO/XO (cytosolic) metabolism.

Experimental Protocols

Protocol A: Differential Enzyme Incubation

Objective: To determine if clearance is driven by CYP (Microsomes) or AO/XO (Cytosol).

Critical Reagent Notes:

  • Enzyme Source: Use pooled Liver Cytosol (Human/Rat) for AO/XO activity. S9 fraction is an alternative but contains lower specific activity per mg protein.

  • Cofactors: AO and XO utilize water as the oxygen donor. Do NOT add NADPH to the cytosolic incubation, as it is unnecessary and may promote futile redox cycling.

  • Buffer: Use Tris-HCl or Potassium Phosphate. Avoid EDTA if possible, as it can chelate Molybdenum (essential for AO/XO), though tightly bound Mo is usually stable.

Step-by-Step Procedure:

  • Preparation of Stocks:

    • Test Compound: 10 mM in DMSO.

    • Positive Control (AO): Phthalazine or Zaleplon.

    • Positive Control (XO): Pyrazinamide.

    • Inhibitor A (AO): Menadione (Stock 10 mM in Ethanol).

    • Inhibitor B (XO): Allopurinol (Stock 10 mM in DMSO).

  • Incubation Matrix Setup (Total Volume 200 µL):

    • Group 1 (CYP Check): Microsomes (0.5 mg/mL) + NADPH (1 mM) + Test Cmpd (1 µM).

    • Group 2 (Cytosol Check): Cytosol (1.0 mg/mL) + Test Cmpd (1 µM). No NADPH.

    • Group 3 (AO Validation): Cytosol + Menadione (50 µM) + Test Cmpd.

    • Group 4 (XO Validation): Cytosol + Allopurinol (50 µM) + Test Cmpd.

  • Reaction:

    • Pre-incubate enzyme and inhibitors for 5 mins at 37°C.

    • Initiate reaction by adding Test Compound.

    • Incubate at 37°C.

  • Sampling:

    • Timepoints: 0, 15, 30, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min.

    • Inject supernatant onto LC-MS/MS.

Protocol B: LC-MS/MS Analytical Strategy

Objective: Retain polar pyrazines and distinguish metabolites.

Pyrazines are highly polar, often eluting in the void volume of C18 columns. This protocol utilizes HILIC or Polar-Embedded C18 phases.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Kinetex Polar C18 or HILIC-Z (2.1 x 100 mm)Enhanced retention of polar nitrogenous heterocycles.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Buffer is critical to suppress silanol interactions with basic pyrazine nitrogens.
Mobile Phase B Acetonitrile (90%) / MeOH (10%)High organic content for HILIC; standard for RP.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Gradient 0-1 min: 5% B; 1-5 min: 5%->95% BFast gradient for screening; shallow gradient for metabolite ID.

Mass Spectrometry (Metabolite ID):

  • Source: ESI Positive Mode.

  • Differentiation Rule (The "Oxygen Loss" Test):

    • N-Oxides: Often show a characteristic fragment of [M+H - 16] (loss of Oxygen) or [M+H - 17] (loss of OH radical) in the source or MS2.

    • Hydroxylated Metabolites (C-OH): Typically show [M+H - 18] (loss of H2O) or [M+H - 28] (loss of CO via ring contraction).

Case Study: Pyrazinamide (PZA) Metabolism

Pyrazinamide illustrates the necessity of the Cytosol-First approach. It is a prodrug requiring activation by bacterial enzymes, but its host clearance is driven by XO.

Pathway Diagram:

PZA_Pathway PZA Pyrazinamide (Prodrug) PZ_Acid Pyrazinoic Acid (Active Form) PZA->PZ_Acid Pyrazinamidase (Bacterial) OH_PZA 5-Hydroxy-Pyrazinamide (Main Host Metabolite) PZA->OH_PZA Xanthine Oxidase (XO) (Host Liver Cytosol)

Figure 2: Metabolic divergence of Pyrazinamide. Host clearance is dominated by XO-mediated hydroxylation.

Data Interpretation:

  • If PZA is incubated with Microsomes , <5% turnover is observed (False Negative for clearance).

  • If PZA is incubated with Cytosol , >50% turnover is observed within 60 mins.

  • Addition of Allopurinol to Cytosol abolishes turnover, confirming XO dependency.

References

  • Zhang, Y., et al. (2014). "LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[1][2][3] Journal of Medicinal Chemistry. (Discusses the role of AO in heterocycle oxidation).

  • Rashidi, M. R., et al. (2007).[4] "Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs." Drug Metabolism and Disposition.

  • Ma, S., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Rapid Communications in Mass Spectrometry. (Key methodology for MS differentiation).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,6-Trimethylpyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5,6-trimethylpyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols based on established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Pathways

The synthesis of 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) is a critical step for researchers developing novel bioactive molecules, including histone deacetylase (HDAC) inhibitors and neuroprotective agents.[1] The primary routes to this compound begin with the readily available precursor, 2,3,5,6-tetramethylpyrazine (TMP), also known as ligustrazine.[2] The two most common strategies involve either direct oxidation of a methyl group or a two-step cyanation-hydrolysis sequence. Each pathway presents unique challenges and optimization opportunities.

The choice of pathway often depends on available starting materials, tolerance for harsh reagents, and desired scale. Understanding the mechanistic underpinnings of each step is crucial for effective troubleshooting.

SynthesisPathways cluster_start Starting Material cluster_path1 Route 1: Direct Oxidation cluster_path2 Route 2: Cyanation & Hydrolysis TMP 2,3,5,6-Tetramethylpyrazine (TMP) Oxidation Oxidation (e.g., KMnO4) TMP->Oxidation Ammoxidation Ammoxidation (V-based catalyst) TMP->Ammoxidation TMPCA1 3,5,6-Trimethylpyrazine- 2-carboxylic acid (TMPCA) Oxidation->TMPCA1 Nitrile 2-Cyano-3,5,6-trimethylpyrazine Ammoxidation->Nitrile Hydrolysis Acid/Base Hydrolysis (e.g., H2SO4, NaOH) Nitrile->Hydrolysis TMPCA2 3,5,6-Trimethylpyrazine- 2-carboxylic acid (TMPCA) Hydrolysis->TMPCA2

Caption: Primary synthetic routes to 3,5,6-trimethylpyrazine-2-carboxylic acid.

Section 2: Troubleshooting Guides (Q&A Format)

This section addresses specific issues encountered during the synthesis of TMPCA. Each problem is presented in a question-and-answer format to provide direct, actionable solutions.

Problem Area 1: Low Yield in Direct Oxidation of Tetramethylpyrazine
Q: My reaction yield is consistently low (<50%), and TLC/LC-MS analysis shows a significant amount of unreacted 2,3,5,6-tetramethylpyrazine (TMP). What is causing the incomplete conversion?

A: Incomplete conversion is a common issue in the oxidation of TMP, often stemming from insufficient oxidant activity or poor reaction kinetics.

  • Causality: The methyl groups on the electron-deficient pyrazine ring are deactivated towards oxidation. Strong oxidizing agents and sufficient energy (heat) are required to initiate the reaction. If the conditions are too mild or the oxidant is consumed prematurely, the reaction will stall.

  • Potential Causes & Solutions:

    • Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. For potassium permanganate (KMnO₄), a significant stoichiometric excess is often required.[1]

    • Low Reaction Temperature: Many oxidation protocols require elevated temperatures (e.g., 50-100°C) to achieve a reasonable reaction rate.[1][3] Ensure your reaction is maintained at the target temperature for the entire duration.

    • Poor Solubility: TMP has limited solubility in aqueous solutions. If the oxidant (like KMnO₄) is also in the aqueous phase, the reaction becomes mass-transfer limited.

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For KMnO₄, ratios of 2:1 to 4:1 (KMnO₄:TMP) are common.

    • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to over-oxidation.

    • Improve Solubility: Consider using a co-solvent system. While this can complicate workup, a solvent like tert-butanol or pyridine can improve the solubility of TMP and facilitate a more homogeneous reaction.

Q: My reaction produces a complex mixture, including the desired product, unreacted starting material, and what appears to be a dicarboxylic acid byproduct. How can I improve selectivity?

A: The formation of 2,5-dicarboxylic acid is a classic example of over-oxidation.[4] Achieving mono-oxidation is challenging due to the small difference in reactivity between the methyl groups on TMP and the methyl group on the product, TMPCA.

  • Causality: Once one methyl group is oxidized to a carboxylic acid, the pyrazine ring becomes even more electron-deficient. This deactivates the remaining methyl groups, which provides a degree of selectivity. However, under harsh conditions (high temperature, high oxidant concentration), this selectivity can be overcome.

  • Potential Causes & Solutions:

    • Excessively Harsh Conditions: High temperatures and a large excess of a strong oxidant like KMnO₄ will promote over-oxidation.[4]

    • Slow Addition of Substrate: Adding the TMP to a hot, concentrated solution of oxidant can create localized "hot spots" where over-oxidation is more likely.

  • Troubleshooting Protocol:

    • Control Reagent Addition: Instead of adding the TMP all at once, add it portion-wise or as a solution over an extended period to the heated oxidant solution. This maintains a low instantaneous concentration of TMP, favoring mono-oxidation.

    • Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. This may prolong the reaction time but will significantly enhance selectivity.

    • Use a Milder Oxidant: While often less efficient, exploring alternative oxidants could provide better selectivity. Regioselective oxidation using reagents like selenium dioxide has been reported for producing pyrazine dicarboxylic acids and might be adapted.[5]

ParameterStandard Condition (Low Selectivity)Optimized Condition (High Selectivity)
Oxidant Ratio (KMnO₄:TMP) > 4:12:1 to 3:1
Temperature > 80°C50–70°C[1]
Addition Method All at onceSlow, portion-wise addition
Reaction Time < 6 hours12–24 hours[1]
Q: The workup using KMnO₄ is difficult, involving filtration of fine manganese dioxide (MnO₂) particles and leading to product loss. Are there better workup procedures or alternative reactions?

A: The MnO₂ byproduct from permanganate oxidations is notoriously difficult to handle and can adsorb a significant amount of the carboxylic acid product, reducing the isolated yield.[6]

  • Causality: MnO₂ forms as a fine, gelatinous precipitate that clogs filter paper and traps the aqueous solution containing the potassium salt of your product.

  • Workup Optimization:

    • Hot Filtration: Filter the reaction mixture while it is still hot. This often helps to keep the MnO₂ particles larger and less gelatinous.

    • Use a Filter Aid: Add a pad of Celite® or diatomaceous earth to your filter funnel before filtration. This creates a porous bed that prevents the fine MnO₂ from clogging the filter paper.

    • Thorough Washing: Wash the MnO₂ filter cake extensively with hot water to recover as much adsorbed product as possible.[6] Combine all aqueous filtrates before proceeding to acidification.

    • Decolorization: Before acidification, it is sometimes helpful to add a small amount of sodium bisulfite to quench any remaining permanganate and reduce residual MnO₂.

  • Alternative Methods:

    • Catalytic Oxidation: While more complex to set up, catalytic oxidation systems using a vanadium catalyst with H₂O₂ have been explored for pyrazine functionalization and can offer a cleaner reaction profile.[7]

    • Nitric Acid Oxidation: Concentrated nitric acid can be used as an oxidant, but this method carries significant safety risks (explosion hazard, toxic NOx gas evolution) and is not recommended without specialized equipment.[8]

Problem Area 2: Challenges in the Nitrile Hydrolysis Route
Q: I've synthesized 2-cyano-3,5,6-trimethylpyrazine, but the hydrolysis step stops at the amide intermediate. How do I force the reaction to completion to get the carboxylic acid?

A: The hydrolysis of a nitrile proceeds in two stages: first to an amide, then to the carboxylic acid.[9][10] The second step, amide hydrolysis, is often the rate-limiting step and requires harsh conditions.

  • Causality: Amides are significantly more stable and less reactive than nitriles. Their hydrolysis requires either strong acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or strong base and heat to facilitate nucleophilic attack by hydroxide.[11]

  • Troubleshooting Protocol for Acidic Hydrolysis:

    • Increase Acid Concentration: Use a more concentrated acid solution, such as 50% v/v sulfuric acid or concentrated hydrochloric acid.

    • Increase Temperature: Heat the reaction mixture under reflux for an extended period (12-48 hours).[12] The progress can be monitored by TLC, looking for the disappearance of the amide spot.

    • Drive Off Ammonia: In acidic conditions, the ammonia byproduct is protonated to ammonium (NH₄⁺), which is non-nucleophilic. This helps drive the reaction equilibrium towards the products.[13]

  • Troubleshooting Protocol for Basic Hydrolysis:

    • Use a Strong Base: Employ a high concentration of NaOH or KOH (e.g., 10-20 M).

    • Increase Temperature: Heat the reaction under vigorous reflux. Basic hydrolysis of amides is notoriously difficult and often requires higher temperatures and longer reaction times than acidic hydrolysis.[11]

    • Post-Reaction Acidification: Remember that basic hydrolysis will yield the carboxylate salt (e.g., sodium 3,5,6-trimethylpyrazine-2-carboxylate). A final acidification step with a strong acid (like HCl) is required to protonate the salt and precipitate the free carboxylic acid.[9]

HydrolysisTroubleshooting Start Hydrolysis Stalled at Amide Stage Acid Using Acidic Conditions? Start->Acid Base Using Basic Conditions? Start->Base IncreaseAcid Increase Acid Conc. (e.g., >10M H2SO4) Acid->IncreaseAcid Yes IncreaseBase Increase Base Conc. (e.g., >10M NaOH) Base->IncreaseBase Yes IncreaseTempAcid Increase Temperature (Reflux) IncreaseAcid->IncreaseTempAcid IncreaseTimeAcid Increase Reaction Time (Monitor by TLC) IncreaseTempAcid->IncreaseTimeAcid ResultAcid Complete Hydrolysis to Carboxylic Acid IncreaseTimeAcid->ResultAcid IncreaseTempBase Increase Temperature (Vigorous Reflux) IncreaseBase->IncreaseTempBase IncreaseTimeBase Increase Reaction Time (Monitor by TLC) IncreaseTempBase->IncreaseTimeBase Acidify Acidify Workup to pH < 2 IncreaseTimeBase->Acidify ResultBase Complete Hydrolysis to Carboxylic Acid Acidify->ResultBase

Caption: Troubleshooting logic for incomplete nitrile/amide hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally offers a higher yield and purity?

A: Both routes are viable, but they present a trade-off. The direct oxidation route is shorter (one step from TMP) but can suffer from lower selectivity and challenging purification, with reported yields around 48%.[1] The cyanation-hydrolysis route is longer (two steps from TMP) but can offer a cleaner final product if the intermediates are purified properly. The hydrolysis step, if driven to completion, typically has a high conversion rate. The key challenge in the cyanation route is often the initial ammoxidation of TMP to the nitrile, which requires specialized catalytic setups.[14] For a standard laboratory setting, optimizing the direct oxidation is often the more practical approach.

Q2: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For Oxidation: Use a mobile phase like Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1 with 1% acetic acid). The starting material (TMP) is non-polar and will have a high Rf. The product (TMPCA) is a polar carboxylic acid and will have a very low Rf, often staying at the baseline unless acetic acid is added to the eluent. The disappearance of the TMP spot is the primary indicator of reaction completion.

  • For Hydrolysis: Use a similar polar solvent system. You will be able to distinguish three spots: the starting nitrile (highest Rf), the intermediate amide (mid Rf), and the final carboxylic acid (lowest Rf). The reaction is complete when the nitrile and amide spots are no longer visible.

Q3: What are the critical safety considerations for these syntheses?

A:

  • Potassium Permanganate: A very strong oxidizing agent. Do not mix directly with concentrated organic materials or solvents like acetone, as this can lead to fire or explosion. Perform reactions in a well-ventilated fume hood.

  • Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When diluting acids, always add acid to water, never the other way around.

  • Heating/Reflux: Ensure that reflux condensers have adequate water flow and that heating mantles are connected to a temperature controller to prevent overheating.

Section 4: Detailed Experimental Protocol (Example)

Protocol: Controlled Oxidation of 2,3,5,6-Tetramethylpyrazine with KMnO₄

This protocol is optimized for selectivity and improved workup.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and heating mantle, dissolve potassium permanganate (KMnO₄, 3.0 molar equivalents) in deionized water (approx. 20 mL per gram of KMnO₄).

  • Heating: Heat the purple KMnO₄ solution to 60°C with vigorous stirring.

  • Substrate Addition: Dissolve 2,3,5,6-tetramethylpyrazine (TMP, 1.0 molar equivalent) in a minimal amount of a suitable co-solvent like tert-butanol or in hot water if solubility allows. Add this solution slowly, dropwise, to the heated KMnO₄ solution over 1-2 hours.

  • Reaction: Maintain the reaction mixture at 60-70°C for 12-18 hours. Monitor the reaction by TLC until the TMP spot has disappeared. The purple color of the permanganate will fade as it is consumed, and a brown precipitate of MnO₂ will form.

  • Quenching & Filtration:

    • Cool the reaction mixture to approximately 50°C.

    • Prepare a Büchner funnel with a pad of Celite® (1-2 cm thick) over the filter paper.

    • Filter the hot reaction mixture through the Celite pad. Wash the collected brown MnO₂ cake thoroughly with several portions of hot deionized water.

    • Combine all the aqueous filtrates. The resulting solution should be clear and colorless to pale yellow.

  • Isolation:

    • Cool the combined filtrate in an ice bath.

    • Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (HCl) dropwise with stirring. A white precipitate of 3,5,6-trimethylpyrazine-2-carboxylic acid will form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to obtain the pure product. Dry under vacuum. The expected yield is 45-60%.

References

  • 3,5,6-Trimethylpyrazine-2-carboxylic Acid | CAS 186534-01-0 - Benchchem.

  • Hydrolysis of Nitriles - Organic Chemistry Tutor.

  • CN1238344C - Method for preparing tetramethyl pyrazine - Google Patents.

  • A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - Frontiers.

  • hydrolysis of nitriles - Chemguide.

  • Tetramethylpyrazine - Wikipedia.

  • Nitrile to Acid - Common Conditions.

  • Reactions of Nitriles - Chemistry Steps.

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.

  • CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents.

  • CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents.

  • Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem.

  • Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates - PubMed.

  • Preparation method of pyrazine carboxylic acid - Eureka | Patsnap.

  • 2 - Organic Syntheses Procedure.

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode - Taylor & Francis.

  • A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing).

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS.

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.

  • CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents.

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing).

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.

  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum using statistical - bioRxiv.org.

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC.

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - Semantic Scholar.

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate.

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers.

  • CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents.

  • 7.6 Hydrolysis of Amides The reversibility of this reaction means that an amide can hydrolyze to form an amine and a carboxylic acid. This reaction is reversible exergonic. + H2O.

  • Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - eScholarship.

  • US2734078A - Hydrolysis of amides - Google Patents.

  • Synthesis of 2-Cyanopyrimidines - MDPI.

  • Pyrazine-2,3-dicarboxylic acid | Request PDF - ResearchGate.

  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. | Request PDF - ResearchGate.

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.

  • Preparation of Cyanopyridines by Direct Cyanation.

  • CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents.

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC.

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

  • Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal.

  • The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid - Sciencemadness.

  • (PDF) Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent - ResearchGate.

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Technical Support Center: Optimizing Pyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyrazines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyrazine ring formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success and yield of these vital N-heterocyclic compounds.

Troubleshooting Guide: Common Issues in Pyrazine Synthesis

This section addresses specific challenges you may encounter during pyrazine synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am experiencing a significantly lower yield of my target pyrazine than expected. What are the common culprits and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazine synthesis and can arise from multiple factors throughout the reaction process. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Reaction: The primary suspect for low yield is often an incomplete reaction.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. For instance, some dehydrogenative coupling reactions benefit from extended reaction times up to 48 hours to drive the reaction to completion[1].

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both reaction rate and the stability of reactants and products.

    • Solution: The optimal temperature is highly dependent on the specific synthetic route. For enzymatic syntheses, temperatures around 45°C may be optimal, with higher temperatures leading to enzyme denaturation[2][3]. For metal-catalyzed dehydrogenative couplings, temperatures can be much higher, in the range of 125-150 °C[1][4]. It is crucial to empirically determine the optimal temperature for your specific system.

  • Incorrect Stoichiometry: The molar ratio of your reactants, such as the diamine and dicarbonyl compound, directly impacts the yield.

    • Solution: While a 1:1 stoichiometric ratio is the theoretical ideal for many condensation reactions, a slight excess of one reactant, often the more volatile or unstable one, can be beneficial to drive the equilibrium towards the product. For instance, in the synthesis of pyrazine carbohydrazide, an excess of hydrazine hydrate is often employed[2].

  • Purity of Starting Materials: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation.

    • Solution: Ensure the purity of your reactants, especially the α-dicarbonyl compounds and 1,2-diamines. Recrystallization or column chromatography of starting materials may be necessary if impurities are suspected.

  • Atmospheric Conditions: For reactions sensitive to oxygen, such as those involving the oxidation of a dihydropyrazine intermediate, the presence or absence of air can be critical.

    • Solution: Some modern, greener protocols are designed to proceed in the presence of air as the oxidant[5]. However, other syntheses may require an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Below is a decision tree to guide your troubleshooting process for low yields:

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No end_point Yield Improved extend_time->end_point check_purity Check Purity of Starting Materials complete->check_purity impure Impure Reactants? check_purity->impure purify Purify Reactants impure->purify Yes pure Reactants are Pure impure->pure No purify->end_point check_stoichiometry Verify Reactant Stoichiometry pure->check_stoichiometry incorrect_ratio Incorrect Ratio? check_stoichiometry->incorrect_ratio adjust_ratio Adjust Molar Ratios incorrect_ratio->adjust_ratio Yes correct_ratio Ratio is Correct incorrect_ratio->correct_ratio No adjust_ratio->end_point optimize_temp Optimize Reaction Temperature correct_ratio->optimize_temp temp_issue Suboptimal Temperature? optimize_temp->temp_issue adjust_temp Systematically Vary Temperature temp_issue->adjust_temp Yes temp_optimized Temperature Optimized temp_issue->temp_optimized No adjust_temp->end_point consider_catalyst Evaluate Catalyst/Solvent System temp_optimized->consider_catalyst consider_catalyst->end_point

Caption: Troubleshooting decision tree for low pyrazine yield.

Question 2: My reaction is producing significant side products. What are they likely to be and how can I minimize their formation?

Answer: The formation of side products is a common issue, particularly in condensation reactions which can lead to a complex mixture of products.

  • Common Side Products:

    • Over-oxidation or Degradation Products: Especially at high temperatures, the pyrazine ring or its precursors can degrade.

    • Imidazole Formation: Under certain conditions, ring-opening and rearrangement can lead to the formation of imidazole byproducts[6].

    • Incomplete Condensation Products: Intermediates, such as the dihydropyrazine, may be present if the final oxidation step is inefficient[7].

  • Minimization Strategies:

    • Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions and degradation.

    • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, manganese pincer complexes have been shown to be highly selective for the synthesis of 2,5-dialkyl-substituted pyrazines from β-amino alcohols[4].

    • Solvent Effects: The solvent can influence the reaction pathway. For instance, in some enzymatic reactions, tert-amyl alcohol has been shown to give higher yields and fewer by-products compared to other solvents like ethanol or isopropanol[3].

    • Control of pH: The pH of the reaction medium can be crucial, especially in aqueous systems, as it can affect the reactivity of the amine and carbonyl groups[8].

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing substituted pyrazines?

A1: The classical and most direct route is the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound[7][9]. This is often followed by an in-situ or subsequent oxidation step to form the aromatic pyrazine ring.

Q2: What are the advantages of using a metal catalyst in pyrazine synthesis?

A2: Transition-metal catalysts, such as those based on manganese or copper, can enable more efficient and atom-economical synthetic routes[4][7]. For example, acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes allow for the synthesis of pyrazines from readily available β-amino alcohols, with hydrogen gas and water as the only byproducts[4].

Q3: Are there "green" or more environmentally friendly methods for pyrazine synthesis?

A3: Yes, significant progress has been made in developing greener synthetic approaches. These include:

  • Biocatalytic methods: Using enzymes like Lipozyme® TL IM can enable reactions under milder conditions (e.g., 45 °C) in greener solvents[3][10].

  • Use of Deep Eutectic Solvents (DESs): These can act as both solvents and catalysts, offering an environmentally friendly alternative to traditional organic solvents[11].

  • Solvent-free reactions: Some methods utilize microwave assistance or grinding techniques to proceed without a solvent, reducing waste[12].

Q4: How critical is the choice of base in base-catalyzed pyrazine syntheses?

A4: The choice of base can be very important. In some dehydrogenative coupling reactions, strong bases like potassium hydride (KH) are required[1][4]. In other cases, weaker bases or even catalytic amounts of a base like potassium tert-butoxide (t-BuOK) are sufficient[7]. The optimal base and its stoichiometry should be determined for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylpyrazine via Condensation

This protocol describes a classical approach to pyrazine synthesis.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethylene diamine

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) in ethanol.

  • Add ethylene diamine (1 to 1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then refluxed for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2,3-diphenyl-5,6-dihydropyrazine, may precipitate. If not, the solvent can be removed under reduced pressure.

  • The intermediate dihydropyrazine can be oxidized to 2,3-diphenylpyrazine by exposure to air over time, or by using a mild oxidizing agent.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of a β-Amino Alcohol

This protocol is based on modern, atom-economical methods[1][4].

Materials:

  • β-Amino alcohol (e.g., 2-amino-3-phenylpropan-1-ol)

  • Manganese Pincer Catalyst (e.g., complex 2 from[4]) (2 mol%)

  • Potassium Hydride (KH) (3 mol%)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (Argon), add the manganese pincer catalyst (2 mol%) and potassium hydride (3 mol%).

  • Add anhydrous toluene, followed by the β-amino alcohol (1 equivalent).

  • Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 24 hours.

  • After cooling to room temperature, the reaction mixture can be filtered to remove any solids.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Data Summary Tables

Table 1: Influence of Solvent on Pyrazine Synthesis Yield

SolventLog PYield (%)Reference
tert-Amyl alcohol1.391.6[3]
1,4-Dioxane-1.195[4]
Toluene2.799[4]
THF0.4590[4]
Acetonitrile-0.33Low[3]
DMSO-1.3Low[3]

Table 2: Effect of Temperature on Reaction Outcome

Synthetic MethodTemperature (°C)OutcomeReference
Enzymatic Aminolysis35-55Optimal yield at 45°C, higher temps lead to enzyme denaturation[3]
Mn-Catalyzed Dehydrogenation125Quantitative product formation[4]
Mn-Catalyzed Dehydrogenation150Quantitative product formation in shorter time[4]
Self-condensation in DES100Maximum yield of 13.5%[11]
Self-condensation in DES110-120Slightly lower yields[11]

Visualizing the Reaction

A generalized mechanism for the formation of a pyrazine from a 1,2-diamine and a 1,2-dicarbonyl compound is illustrated below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation A 1,2-Diamine C Dihydropyrazine Intermediate A->C + B 1,2-Dicarbonyl B->C + D Pyrazine C->D [O]

Caption: General mechanism of pyrazine formation.

References

  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.
  • Bunescu, A., et al. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-90. [Link]

  • Jana, A., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7193-7199. [Link]

  • Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]

  • Jana, A., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7193-7199. [Link]

  • BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis. BenchChem.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(4), 309-314. [Link]

  • Sahoo, S. K., et al. (2018). Cu2(BDC)2(BPY) as excellent catalyst in synthesis of Pyrazine derivatives. ResearchGate. [Link]

  • Li, X., et al. (2018). Deep Eutectic Solvents: Green Solvents and Catalysts for the Preparation of Pyrazine Derivatives by Self-Condensation of d-Glucosamine. ACS Sustainable Chemistry & Engineering, 6(7), 8846-8853. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

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Technical Support Center: HPLC Analysis of 3,5,6-Trimethylpyrazine-2-carboxylic Acid (TMPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Troubleshooting / Peak Shape Optimization Analyte Class: Amphoteric / Zwitterionic Pyrazine Derivative

Executive Summary: The "Shark Fin" Problem

3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) is a notoriously difficult analyte due to its amphoteric nature . It contains a basic pyrazine ring (nitrogen lone pairs) and an acidic carboxylic acid group.

  • The Problem: In standard Reversed-Phase HPLC (RP-HPLC), users often observe severe peak tailing (

    
    ).
    
  • The Cause: This is rarely a "system" failure. It is almost always a secondary interaction where the protonated nitrogen interacts with residual silanols on the column stationary phase, or the analyte exists in a mixed ionization state due to improper pH control.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: The Mechanism of Failure

To fix the tailing, you must understand why it is happening. The diagram below illustrates the competing forces inside your column.

TailingMechanism cluster_pH pH Criticality Analyte TMPCA Molecule (Amphoteric) C18 C18 Ligand (Primary Interaction) Analyte->C18 Hydrophobic Retention (Good) Silanol Free Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Cation Exchange (Bad: Causes Tailing) Peak Resulting Peak Shape C18->Peak Symmetric Silanol->Peak Asymmetric Tail Warning At pH 3-5: COOH is ionized (-) N is protonated (+) = Zwitterion Chaos

Figure 1: The dual-interaction mechanism causing peak tailing. The "Secondary Interaction" with silanols is the primary driver of asymmetry.

Part 2: Troubleshooting Modules (Q&A)

Module A: Mobile Phase Chemistry (The Chemical Fix)

Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is my peak tailing?

A: Formic acid is often too weak to suppress the secondary interactions for this specific molecule.

  • The Science: The pKa of the pyrazine nitrogen is low (< 2.0), and the carboxylic acid pKa is approx 2.9. At 0.1% Formic Acid (pH ~2.7), you are operating right at the pKa of the carboxylic acid. This leads to a mixture of ionized and neutral species, causing peak broadening. Furthermore, the nitrogen can still protonate and latch onto silanols.

  • The Fix: You need a chaotropic or stronger ionic environment to mask silanols.

    • Switch to Trifluoroacetic Acid (TFA): Use 0.05% - 0.1% TFA. The trifluoroacetate anion pairs with the protonated base, masking it from silanols (Ion-Pairing effect).

    • Switch to Phosphate Buffer (If MS is not required): Use 20mM Potassium Phosphate (pH 2.5). The high ionic strength suppresses the electric double layer on the silica surface.

Q: Can I just raise the pH to 7.0 to ensure the carboxylic acid is fully ionized?

A: Yes, but with a warning.

  • The Benefit: At pH 7.0, the carboxylic acid is fully deprotonated (

    
    ) and the nitrogen is neutral. The repulsion between the negative analyte and negative silanols prevents tailing.
    
  • The Risk: Standard silica columns dissolve at pH > 7.5. You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) or a polymer-based column.

Module B: Stationary Phase Selection (The Hardware Fix)

Q: I am using a generic C18 column. Is this the problem?

A: Likely, yes. "Generic" C18 columns often have high residual silanol activity.

  • The Protocol: Check your column's "End-capping" status.

  • Recommendation: For TMPCA, you require a Type B Silica (High Purity) with aggressive end-capping.

    • Good: C18 with standard end-capping.[1]

    • Better: Polar-Embedded Group (PEG) or Polar-Endcapped columns. These phases have an intrinsic polar group that "shields" the silanols from the analyte.

    • Best (for this specific acid): Mixed-Mode columns (e.g., SIELC Primesep) which are designed specifically to handle zwitterions.

Module C: Sample Matrix (The User Error)

Q: My peak isn't just tailing; it looks like a "shark fin" (Fronting + Tailing).

A: This is a solvent mismatch effect.

  • Diagnosis: If you dissolve TMPCA in 100% Acetonitrile or Methanol but inject it into a 95% Water mobile phase, the analyte precipitates momentarily at the head of the column.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 95:5 Water:ACN with 0.1% Acid).

Part 3: The "Golden Method" Protocol

If you are starting from scratch or redesigning a failing method, follow this self-validating protocol. This method prioritizes robustness over speed.

Experimental Conditions
ParameterSpecificationRationale
Column C18, End-capped, 3.5µm or 5µm (e.g., Zorbax Eclipse Plus or XSelect CSH)"Plus" or "CSH" (Charged Surface Hybrid) indicates silanol shielding.
Mobile Phase A 20mM Potassium Phosphate Buffer (pH 2.5)Low pH keeps COOH neutral; High ionic strength blocks silanols.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 40°C CRITICAL. Higher temp reduces viscosity and improves mass transfer for polar interactions.
Detection UV @ 270 nmPyrazine ring absorption maximum.
Step-by-Step Validation Workflow
  • Blank Run: Inject mobile phase A. Ensure baseline is flat (no ghost peaks).

  • System Suitability: Inject a standard of TMPCA (10 µg/mL).

    • Acceptance Criteria: Tailing Factor (

      
      ) < 1.3.
      
  • The "TFA Rescue": If

    
     > 1.3 using Phosphate, switch Mobile Phase A to 0.1% TFA in Water . If tailing improves immediately, the issue was silanol interaction (TFA masks this better than phosphate).
    

Part 4: Decision Tree & Logic Flow

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Start: Peak Tailing Detected CheckSolvent 1. Check Sample Solvent Is it stronger than Mobile Phase? Start->CheckSolvent Dilute Dilute sample in Mobile Phase A CheckSolvent->Dilute Yes CheckpH 2. Check Mobile Phase pH Is pH between 3.0 - 6.0? CheckSolvent->CheckpH No AdjustpH CRITICAL ERROR Move pH to < 2.5 or > 7.5 CheckpH->AdjustpH Yes (Bad Zone) CheckColumn 3. Check Column Type Is it 'Type A' or non-endcapped? CheckpH->CheckColumn No (pH is OK) ChangeCol Switch to 'Base Deactivated' or Polar Embedded Column CheckColumn->ChangeCol Yes AddTFA 4. Add Ion Pairing Agent Add 0.1% TFA or TEA CheckColumn->AddTFA No (Column is OK)

Figure 2: Troubleshooting logic flow. Note that operating in the "Bad Zone" (pH 3-6) is the most common cause of failure for this analyte.

References

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing in HPLC." Chemical Communications. Link

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions." Waters Application Notes. Link

  • SIELC Technologies. "Separation of Pyrazines by Mixed-Mode HPLC." Application Note. Link

  • Chrom Tech. "What Causes Peak Tailing in HPLC? Primary Causes and Fixes." Chrom Tech Support. Link

  • PubChem. "3,5,6-trimethylpyrazine-2-carboxylic acid Compound Summary."[2] National Library of Medicine. Link

Sources

how to improve the solubility of 3,5,6-trimethylpyrazine-2-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3,5,6-Trimethylpyrazine-2-Carboxylic Acid (TMPCA) Document ID: TSS-TMPCA-SOL-001 Prepared by: Senior Application Scientist, Google Gemini

Welcome to the technical support guide for 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA). This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges with this compound during bioassay development. TMPCA is a key metabolite of the flavor compound 2,3,5-trimethylpyrazine and serves as a crucial intermediate in medicinal chemistry for developing novel therapeutics[1]. Its inherent properties, however, can present challenges for achieving the aqueous solubility required for accurate and reproducible bioassay results.

This guide is structured as a series of frequently asked questions (FAQs) that address common issues, from initial dissolution failures to assay-specific precipitation problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 3,5,6-trimethylpyrazine-2-carboxylic acid not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer:

The poor solubility of TMPCA in neutral aqueous solutions is a direct result of its chemical structure. The molecule contains a carboxylic acid functional group (-COOH) attached to a substituted pyrazine ring.

  • Intrinsic Acidity: The carboxylic acid group is acidic. In solutions with a pH below its acid dissociation constant (pKa), the group remains largely in its protonated, neutral form (-COOH). This form is less polar and thus has low solubility in water.

  • The Role of pKa: The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (less soluble) and deprotonated (more soluble) forms. While an experimental pKa for TMPCA is not readily published, we can estimate it to be in the range of 3.0 to 3.5 . This is based on the known pKa of the parent molecule, pyrazine-2-carboxylic acid (pKa ≈ 2.9), with the expectation that the three electron-donating methyl groups on the pyrazine ring will slightly increase the pKa (making it a weaker acid).

  • The Henderson-Hasselbalch Principle: The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[2] For an acidic compound like TMPCA, its solubility dramatically increases when the pH of the solution is raised above its pKa. At a pH of 7.4, which is several units above the estimated pKa, the carboxylic acid group deprotonates to form the highly polar and water-soluble carboxylate anion (-COO⁻). However, the initial process of dissolving the solid, un-ionized form directly into a neutral buffer can be kinetically slow, leading to apparent insolubility.

Therefore, simply adding the solid TMPCA powder to a neutral buffer is often ineffective. The primary and most recommended strategy is to first dissolve the compound by adjusting the pH.

Q2: What is the best method to dissolve TMPCA for an aqueous bioassay? Can I use pH adjustment?

Answer:

Yes, pH adjustment is the most effective and scientifically sound method for solubilizing TMPCA and other acidic compounds. The goal is to convert the compound to its ionized salt form, which is significantly more soluble in water. This is achieved by preparing a concentrated stock solution using a base and then diluting it into your final assay medium.

G cluster_0 Solubilization Strategy Start Start: Solid TMPCA Decision1 Is pH adjustment compatible with the bioassay? Start->Decision1 pH_Method Use pH Adjustment Method (Primary Choice) Decision1->pH_Method Yes CoSolvent_Method Use Co-solvent Method (Secondary Choice) Decision1->CoSolvent_Method No Final_Check Check for precipitation in final assay medium pH_Method->Final_Check CoSolvent_Method->Final_Check Success Proceed with Bioassay Final_Check->Success No Precipitation Troubleshoot Troubleshoot: Lower concentration, adjust final pH, or use additives. Final_Check->Troubleshoot Precipitation Troubleshoot->Final_Check

Caption: Decision workflow for solubilizing TMPCA.

This protocol describes how to make a basic stock solution of TMPCA by converting it to its sodium salt in situ.

Materials:

  • 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA, MW: 166.18 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the Compound: Weigh out 1.66 mg of TMPCA for every 1 mL of final stock solution desired (this will yield a 10 mM solution). For example, for 10 mL of stock, weigh 16.6 mg.

  • Initial Suspension: Add the weighed TMPCA to a flask or beaker containing approximately 80% of the final desired volume of high-purity water. For a 10 mL final volume, use 8 mL of water. The compound will likely not dissolve at this stage and will appear as a suspension.

  • Add Base Dropwise: While stirring the suspension, add 1 M NaOH drop by drop. The key is to add one molar equivalent of NaOH to fully deprotonate the carboxylic acid.

    • Calculation: For 16.6 mg of TMPCA (0.1 mmol), you will need exactly 100 µL of 1 M NaOH.

  • Observe Dissolution: As the NaOH is added, the solid TMPCA will react to form its sodium salt and dissolve. The solution should become clear.

  • Adjust to Final Volume: Once the solid is fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original container with a small amount of water and add it to the flask to ensure a complete transfer. Carefully add water up to the 10 mL mark.

  • Verify pH (Optional but Recommended): The pH of this stock solution should be alkaline. You can verify this with a pH meter.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Q3: My bioassay is pH-sensitive. Can I use an organic co-solvent like DMSO instead?

Answer:

Yes, if pH manipulation is not viable for your experimental system, using an organic co-solvent is a common alternative. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its high solubilizing power.[3] The strategy is to create a highly concentrated stock in 100% DMSO and then dilute this stock into the aqueous assay buffer, ensuring the final DMSO concentration is non-toxic to the cells or does not interfere with the assay components.

  • Determine the Safe DMSO Concentration: The cytotoxicity of DMSO is cell-type and exposure-time dependent.[4][5][6][7] It is critical to run a vehicle control experiment to determine the highest tolerable concentration for your specific assay.

Final DMSO ConcentrationGeneral Effect on Cultured CellsRecommendation
< 0.1% Generally considered safe for almost all cell types with minimal effects.[6]Ideal Target. Use for sensitive primary cells or long-term exposure assays.
0.1% - 0.5% Tolerated by many robust cell lines for standard assay durations (24-72h).[4][6]Commonly Used Range. A vehicle control is mandatory.
> 0.5% - 1.0% May induce stress, differentiation, or cytotoxicity in some cell lines.[6]Use with Caution. Requires rigorous validation with vehicle controls.
> 1.0% Often causes significant cytotoxicity and can alter cell membrane properties.[7]Not Recommended for most cell-based bioassays.
  • Weigh Compound: Weigh 16.6 mg of TMPCA.

  • Add DMSO: Add the solid to a sterile vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the DMSO stock in small, tightly sealed aliquots at -20°C to prevent water absorption.

Important Consideration: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing . This prevents the compound from immediately precipitating out of solution, a phenomenon known as "crashing out."

Q4: I successfully dissolved my compound, but it precipitates when I add it to my cell culture medium or protein solution. What's happening?

Answer:

This is a common issue that arises when the final concentration of the compound in the assay medium exceeds its thermodynamic solubility limit in that specific environment. Even if your stock solution is clear, the final medium is a complex mixture of salts, proteins, and other components that can reduce solubility.

Troubleshooting Steps:

  • Check the Final Co-solvent Concentration: If you used a DMSO stock, ensure the final concentration in your assay does not exceed the recommended limits (ideally ≤0.5%). If you need a high concentration of TMPCA, you may need to tolerate a higher DMSO percentage, but this must be validated with a vehicle control.

  • Reduce the Final TMPCA Concentration: The simplest solution is often to test a lower final concentration of your compound. Your initial stock preparation may have created a supersaturated solution that is stable for a short time but precipitates upon dilution into a different matrix.

  • pH Shift (for pH-Adjusted Stocks): Cell culture media are typically buffered around pH 7.2-7.4. If you add a small volume of a highly alkaline stock solution, the medium's buffering capacity should maintain the physiological pH, keeping your compound ionized and soluble. However, if you add too large a volume of a very high-concentration alkaline stock, you might locally alter the pH enough to cause precipitation. Always add the stock solution slowly with mixing.

  • Protein Binding: TMPCA may bind to proteins in your medium (like albumin in fetal bovine serum) or to your target protein. This can sometimes lead to the formation of insoluble complexes. Consider reducing the serum percentage during the assay if experimentally permissible.

Summary of Solubilization Strategies

MethodPrincipleProsConsBest For
pH Adjustment Convert acidic drug to its highly soluble ionized salt form (-COO⁻ Na⁺).- Avoids organic solvents. - High aqueous solubility achievable. - Physiologically relevant.- Not suitable for pH-sensitive assays. - Requires careful handling of base.Cell-free assays, robust cell-based assays, in vivo formulations.
Co-solvency (DMSO) Dissolve in a water-miscible organic solvent, then dilute.- Simple and fast. - Effective for highly lipophilic compounds. - Good for high-throughput screening prep.- Potential for solvent cytotoxicity.[5][7] - May interfere with assay components. - Risk of precipitation upon dilution.Initial screening, assays where pH cannot be altered, compounds insoluble by pH adjustment.
Salt Formation Pre-synthesize and isolate a stable salt form of the compound (e.g., sodium salt).- Creates a stable, water-soluble solid. - Highly reproducible.- Requires additional chemical synthesis and purification steps.Long-term drug development and formulation where consistency is paramount.

References

  • Study.com. (n.d.). How To Calculate the PH of a Buffer Solution | Equation & Example. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Al-Shuhaib, M., Al-Kahtani, M., Alfayez, N., Al-Otaibi, B., Al-Mubarak, A., & Al-Yahya, S. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1134. Retrieved from [Link]

  • Do, T. T. H., Nguyen, T. H., & Le, H. M. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Calculating the pH of a buffer solution. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7). Retrieved from [Link]

  • Scientific Research Journal of Pharmacy. (2025). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. Retrieved from [Link]

  • College of Science. (n.d.). Part III: Determining Buffer Components for a Desired pH. Retrieved from [Link]

  • Save My Exams. (2025). Buffer Calculations (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Wang, X., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Tropical Journal of Pharmaceutical Research, 16(9), 2205. Retrieved from [Link]

  • Chemguide. (2016). buffer solutions. Retrieved from [Link]

  • Iranian Journal of Blood and Cancer. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer, 9(2), 63-67. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1085-1090. Retrieved from [Link]

  • Journal of Young Pharmacists. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165. Retrieved from [Link]

Sources

overcoming side reactions in the synthesis of substituted pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazine Synthesis Technical Support Center.

Ticket Status: OPEN Subject: Overcoming Side Reactions in Substituted Pyrazine Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The "Electron-Deficient" Trap

Pyrazines are deceptively simple. As a


-deficient heteroaromatic system (para-diazine), they exhibit a unique duality: they are reluctant nucleophiles yet highly reactive electrophiles. This electronic poverty creates a specific set of side reactions—polymerization during ring formation, catalyst poisoning during cross-coupling, and over-alkylation during C-H activation.

This guide is not a textbook; it is a troubleshooting manual designed to rescue your reaction from the most common failure modes.

Module 1: The Condensation Conundrum

Issue: Regio-isomeric mixtures and "tar" formation during the condensation of 1,2-diamines with 1,2-dicarbonyls.

Technical Analysis

The classical condensation (Gutknecht-type) is kinetically controlled. When using unsymmetrical diketones and diamines, the initial nucleophilic attack is governed by the most nucleophilic amine hitting the most electrophilic carbonyl. However, subtle steric factors or solvent effects often level these differences, resulting in a 1:1 mixture of regioisomers that are nearly impossible to separate by chromatography.

The "Tar" Factor: Pyrazines, particularly alkyl-substituted ones, are prone to oxidative polymerization. The intermediate dihydropyrazines (formed before the final oxidation) are unstable and can self-condense if not oxidized rapidly.

Troubleshooting Q&A

Q: I am getting a 50:50 mix of isomers. How do I force regioselectivity? A: You cannot rely on thermodynamic control here. You must break the symmetry of the reagents before the reaction.

  • Strategy A (The "Pre-tied" Knot): Do not use free diketones. Use

    
    -nitroketones or 
    
    
    
    -aminoketones. Reducing an
    
    
    -nitroketone in the presence of the second carbonyl component forces the amine to generate in situ at a specific position, locking the regiochemistry.
  • Strategy B (The pH Toggle): If you must use a diamine/diketone, alter the pH. The pKa of the two amine groups often differs slightly. Running the reaction in buffered acidic media (pH 4-5) can protonate the more basic amine, forcing the less basic (unprotonated) amine to attack the most electrophilic carbonyl first.

Q: My reaction turns into a black solid (polymer). Why? A: You likely stalled at the dihydropyrazine stage. The condensation yields a non-aromatic intermediate. If left alone, these disproportionate or polymerize.

  • Fix: Add an oxidant explicitly. Do not rely on air. Add MnO

    
     (5 equiv.) or DDQ (1.1 equiv.) to the reaction mixture immediately after the condensation is complete to drive aromatization.
    
Visual Logic: Regioselectivity Decision Tree

CondensationLogic Start Start: Unsymmetrical Condensation Check Are precursors available? Start->Check Nitro Use u03b1-Nitroketone + Aldehyde/Ketone Check->Nitro Yes (Synthetic Route) Direct Direct Diamine + Diketone Check->Direct No (Commercial only) Reduct Reduction (Zn/AcOH) -> In-situ Cyclization Nitro->Reduct Result1 Single Regioisomer Reduct->Result1 pH Control pH (Buffer) Direct->pH Polymerization Risk Side Reaction: Dihydropyrazine Polymerization Direct->Polymerization Risk Result2 Enriched Isomer (Variable) pH->Result2

Caption: Decision pathway for maximizing regiocontrol during pyrazine ring formation.

Module 2: Functionalization Frustrations (Cross-Coupling)

Issue: Suzuki or Buchwald-Hartwig couplings on chloropyrazines failing (low conversion) or yielding dehalogenated byproducts.

Technical Analysis

Chloropyrazines are notoriously difficult substrates for Pd-catalyzed coupling.

  • N-Coordination (The Poison): The pyrazine nitrogens are excellent ligands. They bind to the unsaturated Pd(0) species, forming a stable "dead" complex and preventing the oxidative addition of the C-Cl bond.

  • Protodehalogenation: Because the ring is electron-deficient, the oxidative addition complex is unstable. If transmetallation is slow, the Pd-aryl species will scavenge a hydride (from solvent or base) and reductively eliminate, replacing the Cl with H.

Troubleshooting Q&A

Q: My catalyst is dying. Increasing the load doesn't help. What now? A: You need a ligand that is bulky enough to prevent the pyrazine nitrogen from binding to the Palladium center.

  • The Fix: Switch to biaryl monophosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands create a "protective shell" around the Pd, allowing the C-Cl bond to approach but blocking the N-lone pair coordination.

  • Avoid: Simple ligands like PPh

    
     or dppf; they are easily displaced by the pyrazine nitrogen.
    

Q: I see the "reduced" product (Cl replaced by H). Where is the H coming from? A: It is likely coming from your solvent (alcohol) or moisture.

  • The Fix: Switch to strictly anhydrous, non-protic solvents. Use 1,4-Dioxane or Toluene . Avoid alcohols (MeOH/EtOH) which act as hydride sources in Pd-cycles. Use an inorganic base like K

    
    PO
    
    
    
    instead of alkoxides.
Data: Ligand Performance in Pyrazine Coupling
Ligand ClassExampleCoordination RiskYield PotentialRecommended For
Simple Phosphines PPh

High (Pyrazine displaces PPh

)
Low (<30%)Avoid
Bidentate dppf, BINAPMedium Moderate (40-60%)Activated Bromopyrazines
Bulky Biaryl XPhos, SPhos Low (Steric bulk blocks N)High (>85%) Chloropyrazines
NHC PEPPSI-IPrVery Low HighDifficult/Sterically hindered substrates

Module 3: Radical Roulette (Minisci Reaction)

Issue: Over-alkylation (poly-substitution) when trying to add a single alkyl group via C-H activation.

Technical Analysis

The Minisci reaction involves the attack of a nucleophilic radical (e.g., alkyl) onto a protonated (activated) pyrazine ring. The product (alkylpyrazine) is more nucleophilic and more basic than the starting material due to the inductive effect of the alkyl group. Therefore, the product reacts faster than the starting material, leading to di- and tri-alkylated mixtures.

Troubleshooting Q&A

Q: How do I stop at mono-substitution? A: You must manipulate the statistics and the phase interface.

  • The "Biphasic" Shield: Use a water/DCM or water/benzene biphasic system. The protonated pyrazine stays in the aqueous acid phase. The radical attacks it there. As soon as the alkylpyrazine forms, it becomes more lipophilic. If you tune the pH correctly, the product extracts into the organic layer, shielding it from further radical attack in the aqueous phase.

  • Stoichiometry: Use a large excess of the pyrazine (substrate) relative to the radical source (e.g., 3:1 ratio). It is easier to recover starting material than to separate di-substituted byproducts.

Visual Logic: The Minisci Selectivity Loop

Minisci cluster_prevention Prevention Strategy Substrate Pyrazine (H+) Intermediate Radical Cation Substrate->Intermediate + Radical Radical Alkyl Radical Product Alkyl-Pyrazine Intermediate->Product - H+ / - e- Side Di-Alkyl Pyrazine (Over-reaction) Product->Side FASTER REACTION (Product is more reactive!) Extraction Extract Product to Organic Phase Product->Extraction Biphasic System

Caption: The kinetic trap of Minisci reactions and the biphasic extraction solution.

Module 4: Validated Experimental Protocols

Protocol A: Self-Validating Suzuki Coupling of Chloropyrazines

Designed to minimize N-coordination and protodehalogenation.

  • Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Reagents:

    • Chloropyrazine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%) + XPhos (4-8 mol%). Note: Pre-stir catalyst and ligand in solvent for 15 mins to ensure active species formation.
    • Base: K

      
      PO
      
      
      
      (3.0 equiv, anhydrous).
    • Solvent: 1,4-Dioxane (anhydrous).

  • Execution: Heat to 100°C.

  • Self-Validation Step: At t=1 hour, take an aliquot.

    • Check: If conversion < 10% and solution is black (Pd black precipitation), the catalyst is dead. Action: Add fresh catalyst/ligand solution.

    • Check: If "reduced" pyrazine (H-substituted) > 5%, your solvent is wet. Action: Add molecular sieves immediately.

Protocol B: Controlled Condensation (Amino-Ketone Route)

Designed to guarantee regioselectivity.

  • Precursor: Synthesize the

    
    -amino ketone as the hydrochloride salt (stable).
    
  • Coupling: Dissolve amino ketone (1 equiv) and the requisite aldehyde/ketone (1.2 equiv) in Methanol.

  • Cyclization: Cool to 0°C. Add NaOH (2.2 equiv) dropwise. Control: Maintain internal temp < 5°C to prevent polymerization.

  • Oxidation (Critical): Stir for 2 hours. Then, add MnO

    
     (5 equiv)  and warm to room temperature. Stir until the "dihydro" spot disappears on TLC.
    
  • Workup: Filter through Celite (removes MnO

    
    ). Concentrate and purify.
    

References

  • Büchi, G., & Galindo, J. (1991).[1][2] Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry, 56(8), 2605-2606.[1] Link

  • Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley. (Chapter on Diazines covering Minisci reactivity).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on bulky phosphines for deactivated chlorides). Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Palucki, M., et al. (2008). Synthesis of 5-chloropyrazin-2-ylboronic acid and its application in Suzuki coupling reactions. Tetrahedron Letters, 49(47), 6768-6772. (Specific troubleshooting for chloropyrazine coupling). Link

Sources

Technical Support Center: Scale-Up of 3,5,6-Trimethylpyrazine-2-Carboxylic Acid (TMPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Engineering Target Molecule: 3,5,6-Trimethylpyrazine-2-carboxylic acid (TMPCA) CAS: 186534-01-0

Introduction: The Scale-Up Challenge

Welcome to the TMPCA Technical Support Center. This guide addresses the transition of 3,5,6-trimethylpyrazine-2-carboxylic acid synthesis from bench-top medicinal chemistry to kilo-lab and pilot-scale production.

The core challenge in scaling this molecule is selectivity . The starting material, 2,3,5,6-tetramethylpyrazine (Ligustrazine), possesses four equivalent methyl groups. Oxidizing exactly one methyl group to a carboxylic acid—without touching the others or over-oxidizing to a dicarboxylic acid—requires precise kinetic control.

Module 1: Route Selection & Chemistry

The Reaction Pathway

The industry-standard route utilizes controlled chemical oxidation. While biocatalysis (using P. putida or engineered P450s) is emerging, the chemical route using Potassium Permanganate (


) remains the dominant method for immediate scale-up due to raw material availability.

Critical Mechanism: The reaction proceeds via a radical mechanism where the oxidant attacks the benzylic-like carbon of the methyl group.

  • Target Product: TMPCA (Mono-acid).[1]

  • Major Impurity: 3,6-dimethylpyrazine-2,5-dicarboxylic acid (Over-oxidation).

ReactionPathway TMP Tetramethylpyrazine (Starting Material) TMPCA 3,5,6-Trimethylpyrazine- 2-carboxylic Acid (TARGET) TMP->TMPCA Controlled Oxidation (KMnO4, 50-60°C) N_Oxide Pyrazine N-Oxides (Side Product) TMP->N_Oxide Wrong pH / Peracids DiAcid Pyrazine Dicarboxylic Acids (Over-Oxidation Impurity) TMPCA->DiAcid Excess Oxidant High Temp (>70°C)

Figure 1: Reaction pathway showing the critical selectivity window required to prevent over-oxidation.

Module 2: Chemical Oxidation Protocol (KMnO4 Method)

Standard Operating Procedure (Scale: 1 kg Input)

Safety Warning: This reaction is highly exothermic.


 byproduct is pyrophoric when dry. Keep wet.[2]
ParameterSpecificationRationale
Reagent Stoichiometry TMP : KMnO4 = 1.0 : 2.2 (molar)Slight excess ensures conversion but limits over-oxidation.
Solvent Water (10L per kg TMP)High dilution acts as a heat sink and improves selectivity.
Temperature 50°C – 60°C<50°C: Reaction stalls. >60°C: Di-acid formation spikes.
Dosing Time 4 – 6 HoursSlow addition prevents thermal runaway.
pH Control Uncontrolled (starts neutral, drops)Natural pH drop protects the product (as carboxylate).
Step-by-Step Execution
  • Dissolution: Charge Tetramethylpyrazine (TMP) and Water into the reactor. Heat to 50°C. TMP has low solubility in cold water but dissolves at T > 45°C.

  • Controlled Addition: Add aqueous

    
     solution via a dosing pump.
    
    • Critical Control: Monitor reactor internal temperature (

      
      ). If 
      
      
      
      exceeds 65°C, stop dosing immediately.
  • Digestion: Stir for 2 hours post-addition at 60°C.

  • Filtration (The Bottleneck): Filter the hot reaction mixture to remove Manganese Dioxide (

    
    ) sludge.
    
    • Tip: Use Celite pad or flux-calcined diatomaceous earth to prevent clogging.

  • Isolation:

    • Cool filtrate to 20°C.

    • Acidify with conc.[1][2] HCl to pH 2.0.

    • The product precipitates.[2] Filter and wash with ice-cold water.

Module 3: Troubleshooting Guide

Issue 1: Low Yield (< 40%)

Symptom: High consumption of starting material but low product recovery.[3][4] Root Cause: Over-oxidation to water-soluble dicarboxylic acids which do not precipitate at pH 2.0 as easily as the mono-acid. Corrective Action:

  • Check Stoichiometry: Ensure

    
     does not exceed 2.4 equivalents.
    
  • Temperature Calibration: Calibrate reactor probes. A "skin temperature" (jacket) of 80°C can cause localized over-oxidation at the reactor wall.

Issue 2: Filtration Stalls (The "Brown Mud" Problem)

Symptom: Filtration of


 takes hours; filter cake cracks.
Root Cause:  Colloidal 

formation. Corrective Action:
  • Flocculation: Add a small amount of filter aid (Celite 545) into the reactor 15 minutes before filtration.

  • Keep it Hot: Filter at >50°C. Viscosity increases drastically upon cooling, trapping the product in the sludge.

Issue 3: Product Purity Failure (Yellow/Brown Color)

Symptom: Isolated solid is brown instead of off-white. Root Cause: Trapped Manganese salts or unreacted TMP. Corrective Action:

  • Reslurry: Dissolve the crude cake in dilute NaOH (pH 10), filter off any insolubles (unreacted TMP), then re-acidify to pH 2.0 to reprecipitate.

Module 4: Downstream Processing & Purification

Scale-up introduces separation challenges not seen in the flask.

ProcessFlow cluster_recycle Waste Stream Reactor Oxidation Reactor (TMP + KMnO4) HotFilter Hot Filtration unit (Remove MnO2) Reactor->HotFilter Slurry (60°C) AcidTank Acidification Tank (HCl addition to pH 2) HotFilter->AcidTank Clear Filtrate MnO2 MnO2 Waste (Hazardous) HotFilter->MnO2 Centrifuge Centrifuge/Filter AcidTank->Centrifuge Precipitate Dryer Vacuum Dryer (<50°C) Centrifuge->Dryer Wet Cake Filtrate Acidic Filtrate (Contains Di-acids) Centrifuge->Filtrate

Figure 2: Downstream processing workflow emphasizing the hot filtration step.

Purification FAQs

Q: Can I use organic solvent extraction instead of precipitation? A: Yes, but it is not recommended for scale-up. TMPCA is amphoteric but prefers the aqueous phase at neutral pH. Extraction requires large volumes of Ethyl Acetate or DCM at acidic pH, which is environmentally costly. Precipitation is greener and more scalable.

Q: How do I remove the dicarboxylic acid impurity? A: The dicarboxylic acid (3,6-dimethylpyrazine-2,5-dicarboxylic acid) is significantly more soluble in water than the mono-acid TMPCA.

  • Protocol: Wash the wet cake thoroughly with ice-cold water (0-5°C). The mono-acid is sparingly soluble, while the di-acid washes away.

Q: My product is wet. Can I oven dry it? A: Use a vacuum dryer at max 50°C. Pyrazine carboxylic acids can decarboxylate (lose


) at high temperatures (>100°C), reverting to trimethylpyrazine or degrading.

References

  • Synthesis & Metabolite Identification

    • Title: Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (Includes synthesis of carboxylic acid derivatives).[1][3][4][5][6][7]

    • Source:Journal of Agricultural and Food Chemistry (via NIH).
    • URL:[Link]

  • General Oxidation Protocol (Benchchem)
  • Scale-Up of Pyrazine Oxidation (Patent Context)

    • Title: Process for the preparation of pyrazine derivatives (European P
    • Source: European P
    • URL:[Link]

  • Title: 2,3,5,6-Tetramethylpyrazine (Starting Material)

Sources

Technical Support Center: Characterization of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrazine compounds. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the characterization of this important class of heterocyclic aromatic compounds.[1][2] Pyrazines are versatile scaffolds in medicinal chemistry and the flavor industry, but their electronic properties and structural nuances can present significant analytical hurdles.[1][3][4] This resource consolidates field-proven advice, detailed protocols, and answers to frequently asked questions to streamline your research and development efforts.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is a cornerstone of structural elucidation, yet the electron-deficient nature of the pyrazine ring, a result of the two symmetrically arranged nitrogen atoms, can lead to complex and sometimes misleading spectra.[5][6]

Q1: My ¹H NMR signals for the pyrazine ring protons are broader than expected and poorly resolved. What's causing this?

A: This is a common issue stemming from several factors related to the pyrazine core.

  • Cause 1: Quadrupolar Broadening: The primary cause is often the influence of the two ¹⁴N nuclei in the ring. ¹⁴N has a nuclear spin (I=1) and a quadrupole moment, which can lead to rapid relaxation and broadening of adjacent proton signals. This effect is temperature and solvent-dependent.

  • Cause 2: Chemical Exchange: If your compound has acidic or basic functional groups (e.g., -OH, -NH₂), proton exchange with residual water in the solvent or with other molecules can broaden signals. This is particularly noticeable for protons on heteroatoms.[6]

  • Cause 3: Intermediate Rate Exchange Processes: If your molecule can exist in multiple conformations that are interconverting on the NMR timescale, you may observe signal broadening.

Troubleshooting Steps:

  • Change Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and sharpen signals. Conversely, increasing the temperature can sometimes decouple the proton from the nitrogen's quadrupolar influence, also leading to sharper peaks.

  • Use a Different Solvent: Switching to a non-protic, anhydrous solvent can minimize proton exchange. Deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN) are good alternatives to DMSO-d₆ if solubility permits.

  • ¹⁵N Isotope Labeling: While not a simple solution, if the compound is being synthesized, using a ¹⁵N-labeled precursor can eliminate quadrupolar broadening as ¹⁵N has a spin of I=1/2.

  • Proton-Decoupled ¹⁴N NMR: While less common, observing the ¹⁴N spectrum directly can provide information about the electronic environment, though the signals are typically very broad.

Q2: I'm having trouble assigning the carbon signals in my ¹³C NMR spectrum. The chemical shifts are very close together.

A: The symmetrical nature of the pyrazine ring and the strong inductive effect of the two nitrogen atoms can cause the carbon signals to cluster in a narrow chemical shift range, making assignment difficult.[5][6]

Troubleshooting Workflow:

  • Run 2D NMR Experiments: This is the most definitive solution.

    • HSQC/HMQC: A Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiment will correlate each carbon atom with its directly attached proton(s), providing unambiguous assignment for protonated carbons.

    • HMBC: A Heteronuclear Multiple Bond Correlation experiment reveals correlations between carbons and protons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons by correlating them to nearby protons.

  • Use Prediction Software: While not a substitute for experimental data, NMR prediction software can provide a calculated spectrum that can be a useful starting point for assignments.

  • Compare to Analogues: If you have synthesized similar pyrazine derivatives, comparing their ¹³C NMR spectra can reveal trends in chemical shifts based on substituent effects.

Section 2: Mass Spectrometry (MS) Fragmentation Challenges

Mass spectrometry is vital for determining molecular weight and formula, but interpreting the fragmentation patterns of pyrazines, especially isomers, is a significant challenge.

Q3: My lead compound and a suspected impurity have identical molecular weights and very similar EI-MS fragmentation patterns. How can I definitively distinguish between these positional isomers?

A: This is the most frequently encountered problem in pyrazine analysis. Mass spectra of many positional isomers of alkylpyrazines are often nearly identical, making unambiguous identification by spectral interpretation or database searching practically unfeasible.[7][8][9]

The Causality: In electron ionization (EI-MS), the initial fragmentation is often the loss of a substituent from the ring. For positional isomers, the resulting fragments can be identical or isobaric, leading to similar mass spectra. For example, the loss of a methyl group from 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine can produce very similar fragmentation patterns.[10]

Solution: Combine Mass Spectrometry with Gas Chromatography Retention Indices (RI)

An unambiguous identification requires coupling your MS data with chromatographic information. Retention indices provide a highly reproducible measure of a compound's elution relative to a series of standards (n-alkanes).

Objective: To differentiate between positional isomers of a novel pyrazine compound by calculating its Kovats Retention Index (RI) on a specific GC column and comparing it to known values or analogous compounds.

Materials:

  • GC-MS system equipped with a suitable column (e.g., DB-1, ZB-5MS).[8]

  • Synthesized pyrazine compound.

  • n-Alkane standard mixture (e.g., C8-C20).

  • High-purity solvent (e.g., hexane or dichloromethane).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (approx. 100 µg/mL) of your pyrazine compound in the chosen solvent.

    • Prepare a separate solution of the n-alkane standard mixture in the same solvent.

  • GC-MS Analysis of n-Alkanes:

    • Inject the n-alkane standard mixture into the GC-MS.

    • Run a temperature program that allows for good separation of all alkanes (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min).

    • Record the retention time (t_R) for each n-alkane.

  • GC-MS Analysis of Pyrazine Compound:

    • Using the exact same GC method, inject your pyrazine sample.

    • Record the retention time (t_R(pyrazine)) of the peak of interest.

  • RI Calculation:

    • Identify the two n-alkanes that elute immediately before (t_R(n)) and after (t_R(n+1)) your pyrazine compound. Let 'n' be the carbon number of the earlier-eluting alkane.

    • Use the following formula to calculate the Kovats Retention Index: RI = 100 * [n + (log(t_R(pyrazine)) - log(t_R(n))) / (log(t_R(n+1)) - log(t_R(n)))]

  • Data Interpretation:

    • Compare the calculated RI value to literature databases for known pyrazine isomers.[8]

    • Even if your compound is novel, the RI value provides a unique identifier that can be used to distinguish it from any other isomers you synthesize. Positional isomers will almost always have different RI values, even if their mass spectra are similar.

Q4: Are there any characteristic MS fragmentations I should look for to identify the pyrazine core?

A: Yes, while distinguishing isomers is hard, identifying a compound as a pyrazine is often straightforward. The pyrazine ring is quite stable, but it does produce some diagnostic ions.

Common Pyrazine Fragmentations: The electron-deficient nature of the pyrazine ring influences its fragmentation pathways. Look for characteristic losses and ring-fragment ions.

Ion Cluster (m/z)FormulaSignificanceSource(s)
m/z 94C₅N₂H₆⁺Often seen in methyl-branched pyrazines.[11]
m/z 80C₄N₂H₄⁺The pyrazine radical cation itself.[11]
m/z 53C₃NH₃⁺A common fragment from the cleavage of the pyrazine ring.[11]
[M-17]⁺, [M-18]⁺·, [M-19]⁺VariesFor hydroxymethylpyrazines, the presence or absence of these fragments (loss of OH, H₂O, or H₃O) can help distinguish positional isomers.[12]
Section 3: Chromatography and Purity Analysis

Achieving high purity is critical for biological testing and regulatory submission. Pyrazine compounds can pose challenges in both purification and purity assessment due to their polarity and potential for forming closely related impurities.

Q5: I'm struggling to separate my target pyrazine from a closely-eluting impurity using reverse-phase HPLC. What can I do?

A: Co-elution is a common problem, especially with impurities that have very similar structures and polarities to the main compound.

Troubleshooting Strategies:

  • Modify Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the retention of your compounds.

    • Adjust pH: If your pyrazine or impurity has ionizable functional groups, adjusting the pH of the aqueous mobile phase can dramatically change retention and improve separation. Ensure the pH is at least 2 units away from the pKa of the compounds.

    • Add an Ion-Pairing Reagent: For very polar or basic compounds, adding an agent like trifluoroacetic acid (TFA) can improve peak shape and resolution.

  • Change Stationary Phase: If mobile phase optimization fails, a different column chemistry is needed.

    • Phenyl-Hexyl Column: A phenyl-hexyl phase offers different selectivity (π-π interactions) compared to a standard C18 column, which can be effective for separating aromatic compounds like pyrazines.

    • Pentafluorophenyl (PFP) Column: PFP columns provide unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, often resolving isomers that co-elute on C18.

  • Employ Orthogonal Methods: For impurity profiling, it's good practice to use a second, different HPLC method (e.g., HILIC or a different reverse-phase chemistry) to confirm purity and ensure no impurities are hiding under your main peak.[13]

Caption: Decision workflow for resolving co-eluting peaks in HPLC.

Section 4: General Synthesis & Handling FAQs
Q6: My pyrazine synthesis has a very low yield. What are the common pitfalls?

A: Low yields in pyrazine synthesis often trace back to incomplete reactions, suboptimal conditions, or difficult purifications.[14]

  • Incomplete Precursor Reactions: Many pyrazine syntheses involve multiple steps, such as an initial esterification or condensation.[14][15] Use TLC or LC-MS to monitor each step to ensure it has gone to completion before proceeding.

  • Suboptimal Temperature: Temperature control is crucial. For example, in reactions involving hydrazine hydrate, maintaining the correct reflux temperature is key to driving the reaction to completion without degrading the product.[14]

  • Purification Losses: Pyrazines can be volatile or have moderate polarity, making extraction and chromatography challenging. Multiple extractions with a suitable solvent like dichloromethane (DCM) may be necessary to recover the product from an aqueous reaction mixture.[16] Employing column chromatography with a carefully selected solvent system is often required to separate the product from starting materials and byproducts.[16][17]

Q7: Are there any specific safety considerations when working with novel pyrazine compounds?

A: Yes. While the specific toxicology of a novel compound is unknown, the general class of heterocyclic aromatic amines (HAAs), which includes some pyrazine derivatives, contains compounds that are known to be mutagenic or carcinogenic.[18][19]

Best Practices:

  • Assume Potency: Treat all novel compounds as potentially potent and hazardous until proven otherwise.

  • Use Engineering Controls: Always handle the solid material and concentrated solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Disposal: Dispose of all pyrazine-contaminated waste according to your institution's hazardous chemical waste procedures.

Overall Characterization Workflow for a Novel Pyrazine Compound

This diagram outlines a logical flow for the complete characterization of a newly synthesized pyrazine derivative, integrating the techniques discussed above.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Synthesis Novel Pyrazine Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR MS High-Resolution MS (Confirm Formula) NMR->MS FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR HPLC HPLC Purity Check (>95%?) FTIR->HPLC GCMS GC-MS with RI (Isomer Confirmation) HPLC->GCMS Elemental Elemental Analysis (Confirm Composition) GCMS->Elemental Final Fully Characterized Compound Elemental->Final

Sources

Validation & Comparative

comparative analysis of different synthesis routes for 3,5,6-trimethylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for 3,5,6-Trimethylpyrazine-2-carboxylic acid (TMPCA) , a critical pharmacophore in the development of tetramethylpyrazine (ligustrazine) analogues.

Executive Summary & Molecule Profile[1][2]

3,5,6-Trimethylpyrazine-2-carboxylic acid (TMPCA) is the primary oxidative metabolite of the vasoactive drug Ligustrazine (Tetramethylpyrazine, TMP) . In drug discovery, it serves as a versatile scaffold for histone deacetylase (HDAC) inhibitors and neuroprotective agents.[1]

The central synthetic challenge is selectivity . The starting material, TMP, possesses four equivalent methyl groups. Oxidizing one group to a carboxylic acid (


) without over-oxidizing the remaining methyl groups to dicarboxylic acids (e.g., 3,6-dimethylpyrazine-2,5-dicarboxylic acid) requires precise control over reaction kinetics and thermodynamics.
Metric Data
CAS Number 10408-60-3
Molecular Formula

Molecular Weight 166.18 g/mol
pKa ~3.2 (Carboxylic acid)
Key Impurity 3,6-Dimethylpyrazine-2,5-dicarboxylic acid

Comparative Route Analysis

This guide compares the three primary methodologies available to the research chemist: Stoichiometric Chemical Oxidation , Electrochemical Oxidation , and Biocatalytic Transformation .

Route A: Permanganate Oxidation (The Laboratory Standard)

The traditional "workhorse" method. High reliability, but poor atom economy.

  • Mechanism: Benzylic-like oxidation of the pyrazine methyl group via a radical mechanism initiated by Mn(VII).

  • Pros: Reagents are ubiquitous and inexpensive; reaction endpoint is visually distinct (purple to brown).

  • Cons: Generates massive

    
     sludge (waste); requires harsh workup; difficult to scale without thermal runaway risks.
    
  • Selectivity: Moderate. Requires strict temperature control to prevent di-acid formation.

Route B: Electrochemical Oxidation (The Green Contender)

The modern, scalable approach focusing on electron transfer rather than chemical oxidants.

  • Mechanism: Anodic oxidation involves the generation of a radical cation at the electrode surface, followed by nucleophilic attack by water.

  • Pros: High atom economy (electrons are the reagent); easier purification (no metal oxides); tunable potential controls selectivity.

  • Cons: Requires specialized hardware (potentiostat/flow cell); electrode fouling (passivation) can occur.

  • Selectivity: High, provided the current density is optimized.

Route C: Biocatalytic/Metabolic Synthesis (The Emerging Route)

Utilizes enzymatic precision to achieve perfect regioselectivity.

  • Mechanism: Cytochrome P450-mediated hydroxylation followed by dehydrogenase oxidation.

  • Pros: Near-perfect selectivity; ambient conditions.

  • Cons: Low volumetric productivity; difficult product isolation from fermentation broth; currently better for analytical standards than kg-scale synthesis.

Reaction Pathway Visualization

The following diagram illustrates the stepwise oxidation pathway applicable to both chemical and electrochemical routes.

TMP_Oxidation_Pathway TMP Tetramethylpyrazine (Starting Material) Alcohol Intermediate 1: (Hydroxymethyl)pyrazine TMP->Alcohol Oxidation (1) Aldehyde Intermediate 2: Pyrazinecarbaldehyde Alcohol->Aldehyde Oxidation (2) TMPCA TARGET: 3,5,6-Trimethylpyrazine- 2-carboxylic Acid Aldehyde->TMPCA Oxidation (3) DiAcid Impurity: Pyrazine-2,5-dicarboxylic acid TMPCA->DiAcid Over-Oxidation (Avoid!)

Figure 1: Stepwise oxidation pathway. The critical process control point is stopping the reaction at TMPCA before the second methyl group is attacked.

Detailed Experimental Protocols

Protocol A: Stoichiometric KMnO₄ Oxidation

Recommended for: Small-scale synthesis (<10g) where equipment is limited.

Reagents:

  • 2,3,5,6-Tetramethylpyrazine (TMP): 5.0 g (36.7 mmol)

  • Potassium Permanganate (

    
    ): 8.7 g (55.0 mmol, 1.5 eq)
    
  • Water: 350 mL

  • HCl (conc.): For acidification[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve TMP (5.0 g) in 200 mL of deionized water in a 1L round-bottom flask.

  • Addition: Prepare a solution of

    
     (8.7 g) in 150 mL warm water. Add this solution dropwise  to the TMP solution over 60 minutes at room temperature. Critical: Rapid addition causes localized overheating and over-oxidation.
    
  • Reaction: Heat the mixture to 50°C and stir for 12 hours. The purple color should fade to a brown suspension (

    
    ).
    
  • Filtration: Filter the warm solution through a Celite pad to remove the

    
     sludge. Wash the cake with hot water (2 x 20 mL).
    
  • Isolation: Cool the clear filtrate to 0-5°C. Acidify carefully with concentrated HCl to pH 2.0 .

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize the crude yellow solid from acetone/hexane.
    

Expected Yield: 45–50% Validation:


 (DMSO-

):

2.65 (s, 3H), 2.70 (s, 3H), 2.75 (s, 3H), 13.2 (br s, 1H, COOH).
Protocol B: Electrochemical Oxidation

Recommended for: Scale-up (>50g) and Green Chemistry applications.

System Setup:

  • Cell: Undivided beaker cell or flow cell.

  • Anode: Platinum plate or Boron-Doped Diamond (BDD).

  • Cathode: Stainless steel or Graphite.

  • Electrolyte: 0.5 M

    
     (aqueous).
    

Step-by-Step Workflow:

  • Electrolyte Prep: Dissolve TMP (0.1 M concentration) in 0.5 M

    
    .
    
  • Electrolysis: Apply a constant current density of 50 mA/cm² . Maintain temperature at 25°C using a water bath.

  • Monitoring: Monitor reaction by HPLC every 30 minutes. Stop when TMP consumption >95% but before di-acid peak exceeds 5%.

  • Workup: Neutralize the electrolyte solution with

    
     to pH 4-5, then concentrate to half volume. Acidify to pH 2.0 to precipitate the product or extract with Ethyl Acetate.
    
  • Advantage: No manganese waste; the "reagent" is electricity.

Decision Matrix & Workflow Comparison

Synthesis_Decision_Matrix Start Select Synthesis Route Scale Scale Requirement Start->Scale RouteA Route A: KMnO4 (Chemical) Scale->RouteA Low Equip. Cost RouteB Route B: Electro-Oxidation (Green) Scale->RouteB Low Waste / High Purity SmallScale < 10g Batch Lab Bench RouteA->SmallScale Best Fit LargeScale > 100g Batch Pilot Plant RouteB->LargeScale Best Fit

Figure 2: Decision matrix for selecting the synthesis route based on scale and equipment availability.

Performance Metrics Comparison

FeatureKMnO₄ Oxidation (Route A)Electrochemical (Route B)Biocatalysis (Route C)
Yield 45 – 50%60 – 70%Variable (Trace - 30%)
Selectivity Low (Risk of di-acid)High (Tunable potential)Very High (Enzymatic)
Atom Economy Poor (Heavy Mn waste)ExcellentGood
Scalability Difficult (Exothermic)Excellent (Flow chem)Difficult (Fermentation)
Equipment Standard GlasswarePotentiostat/ElectrodesBioreactor
Cost Low CapEx, High OpExHigh CapEx, Low OpExHigh Dev Cost

References

  • RSC Advances. (2014). Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups.[3] Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). A Green Route for High-Yield Production of Tetramethylpyrazine. Retrieved from [Link]

  • Molecular Nutrition & Food Research. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids. Retrieved from [Link]

Sources

Benchmarking the Flavor Profile: 3,5,6-Trimethylpyrazine-2-carboxylic Acid (TMPCA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the sensory and functional profile of 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) .

Executive Summary for Researchers: Unlike its precursor 2,3,5,6-tetramethylpyrazine (TTMP) or 2,3,5-trimethylpyrazine (TMP) —which are volatile, high-impact aroma compounds responsible for "nutty" and "roasted" notes—TMPCA is a non-volatile, polar carboxylic acid. In flavor science, TMPCA serves not as a primary flavorant, but as a negative benchmark for flavor stability and a terminal oxidation marker . Its presence indicates the degradation of active alkylpyrazines and the loss of desirable sensory attributes. In drug development, it is the primary Phase I metabolite of Ligustrazine, relevant for pharmacokinetic benchmarking rather than palatability.

Chemical Identity & Structural Context

To understand the sensory profile of TMPCA, one must first understand its origin. It is the oxidative derivative of high-value alkylpyrazines.

FeatureThe Benchmark (TMPCA) The Precursor (TMP / Ligustrazine)
IUPAC Name 3,5,6-trimethylpyrazine-2-carboxylic acid2,3,5-trimethylpyrazine
CAS Number 186534-01-014667-55-1
State (STP) Solid (Crystalline Powder)Solid/Liquid (Low Melting Point)
Volatility Negligible (High Polarity)High (High Vapor Pressure)
Sensory Role Taste Modulator / Off-Note Primary Aroma (Retronasal)
Formation Oxidation (Storage/Metabolism)Maillard Reaction (Roasting)

Comparative Sensory Profile

The "flavor" of TMPCA is defined by what it lacks compared to its precursors.

A. Olfactory Profile (Aroma)[1][2][3][4]
  • Alkylpyrazines (Alternatives): Characterized by low odor detection thresholds (ppb range). Descriptors: Roasted peanuts, cocoa, earthy, baked potato.

  • TMPCA (Subject): Due to the carboxylic acid moiety, TMPCA has extremely low volatility.

    • Direct Aroma: Faint, slightly acidic/musty.

    • Sensory Impact: It does not contribute to the retronasal "roasted" aroma.

    • Benchmarking Insight: A shift in profile from "Nutty" to "Flat/Acidic" correlates with the conversion of TMP

      
       TMPCA.
      
B. Gustatory Profile (Taste)

While lacking aroma, TMPCA contributes to the basic taste matrix on the tongue (non-volatile sensation).

  • Acidity: Moderate. The carboxylic acid group (

    
    ) donates protons, contributing a sour background note if present in high concentrations.
    
  • Bitterness: Pyrazine rings are inherently bitter. Without the masking effect of the strong roasted aroma (which occurs in TMP), the intrinsic bitterness of the pyrazine core is more exposed in TMPCA.

  • Mouthfeel: Astringent/Chalky (at high purity).

C. Functional Comparison Table
AttributeTMPCA (The Acid) Tetramethylpyrazine (The Standard) Pyrazine-2-carboxylic Acid (Analogue)
Odor Threshold High (Low potency)~1–5 ppm (High potency)N/A
Primary Descriptor Acidic, Bitter, FlatNutty, Chocolate, CoffeeSavory, Umami-enhancing*
Solubility Water Soluble (Polar)Organic/Lipid SolubleWater Soluble
Stability High (Oxidation end-product)Low (Susceptible to oxidation)High
Application Metabolic Marker / Stability Index Flavoring Agent / Therapeutic Flavor Modifier

*Note: Unsubstituted Pyrazine-2-carboxylic acid is sometimes cited as a savory enhancer, but the trimethyl substitution in TMPCA sterically hinders this effect, leaning the profile towards bitterness.

Mechanism of Action: The Oxidation Pathway

Understanding the formation of TMPCA is critical for controlling flavor stability in food products (coffee, cocoa) and drug formulations.

OxidationPathway cluster_food Food Matrix Stability (Storage) TMP 2,3,5-Trimethylpyrazine (Active Flavor / Drug) Inter Intermediate (Alcohol/Aldehyde) TMP->Inter Cytochrome P450 (Phase I Oxidation) TMPCA 3,5,6-Trimethylpyrazine-2-carboxylic Acid (Inactive Metabolite / Off-Flavor) TMP->TMPCA Auto-oxidation (Air/Light Exposure) Inter->TMPCA Aldehyde Oxidase Excretion Renal Excretion (Urine Biomarker) TMPCA->Excretion Clearance

Figure 1: The oxidative degradation pathway converting the active sensory compound (TMP) into the non-volatile acid (TMPCA).[1][2][3]

Experimental Protocols

To benchmark TMPCA in your specific matrix (whether a beverage formulation or a pharmacokinetic study), use the following self-validating protocols.

Protocol A: Sensory Discrimination (Triangle Test)

Objective: Determine if the oxidation of TMP to TMPCA has reached a perceptible level (Flavor Fade).

  • Preparation:

    • Control: 50 ppm 2,3,5-trimethylpyrazine in neutral pH water (pH 7.0).

    • Test: 50 ppm mixture (90% TMP : 10% TMPCA).

  • Method:

    • Present 3 cups (blinded) to panelists: Two Controls, One Test.

    • Instruct panelists to identify the "odd" sample based on aroma intensity (not just taste).

  • Validation:

    • If panelists cannot distinguish the Test, the presence of 10% TMPCA is sub-threshold.

    • If distinguished, the descriptor "flatter" or "less roasted" confirms the negative sensory impact of TMPCA.

Protocol B: Quantitative Benchmarking (LC-MS/MS)

Objective: Quantify TMPCA as a marker of flavor instability or drug metabolism. This is the Gold Standard for identification, as sensory detection is unreliable due to TMPCA's low volatility.

Workflow Diagram:

LCMS_Workflow Sample Sample Matrix (Coffee/Plasma) Extract Solid Phase Extraction (SPE) HLB Cartridge Sample->Extract Clean-up Sep UHPLC Separation C18 Column, Acidic Mobile Phase Extract->Sep Inject Detect MS/MS Detection MRM Mode (m/z 167 -> 121) Sep->Detect Elute Data Quantification Ratio TMP : TMPCA Detect->Data Analyze

Figure 2: Analytical workflow for isolating and quantifying TMPCA.

Key Parameters:

  • Column: Reverse-phase C18 (Retains the acid better at low pH).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Acid allows protonation of TMPCA for better retention.

  • MRM Transition: m/z 167.1

    
     149.1 (Loss of 
    
    
    
    ) or 121.1 (Loss of
    
    
    ).

Conclusion & Recommendations

For researchers and product developers, 3,5,6-trimethylpyrazine-2-carboxylic acid is not a target flavor to be added, but a target analyte to be minimized (in food storage) or monitored (in pharmacokinetics).

  • In Food Science: Use TMPCA concentration to calculate the Flavor Freshness Index . A high TMPCA:TMP ratio indicates staling and loss of the premium "roasted" note.

  • In Pharma: TMPCA is the inactive metabolite. Its accumulation confirms the bioavailability and liver metabolism of the Ligustrazine drug but offers no therapeutic or sensory benefit itself.

References
  • Metabolism of Alkylpyrazines: Formation of Carboxylic Acid Metabolites from 2,3,5-Trimethylpyrazine. National Institutes of Health (NIH). Available at: [Link]

  • Sensory Properties of Pyrazines: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Deutsche Nationalbibliothek. Available at: [Link]

  • Chemical Identity & Standards: 3,5,6-Trimethylpyrazine-2-carboxylic Acid Reference Standards. PubChem.[4][5][6][7][8] Available at: [Link]

  • Flavor Safety & Regulation: Pyrazine Derivatives Evaluation. JECFA (Joint FAO/WHO Expert Committee on Food Additives). Available at: [Link]

Sources

Comparative Profiling of Diazine Isomers: A Technical Guide for Drug Design & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the three diazine isomers—Pyrazine (1,4-diazine) , Pyrimidine (1,3-diazine) , and Pyridazine (1,2-diazine) .[1] While sharing the formula


, these isomers exhibit distinct physicochemical landscapes that dictate their utility in medicinal chemistry and toxicology.

Key Takeaway:

  • Pyrazine: The most lipophilic and symmetric isomer; ideal for blood-brain barrier (BBB) penetration and flavor chemistry.

  • Pyrimidine: The most biologically ubiquitous (DNA/RNA, kinases); offers balanced H-bonding for active site recognition.

  • Pyridazine: The most polar with the highest dipole moment; utilized to lower LogP and improve aqueous solubility in lead optimization.

Part 1: Physicochemical Landscape

The biological divergence of these isomers stems from their electron distribution. The positioning of the nitrogen atoms creates unique dipole moments and basicity profiles.

Table 1: Comparative Physicochemical Properties
PropertyPyrazine (1,4-diazine)Pyrimidine (1,3-diazine)Pyridazine (1,2-diazine)
Symmetry

(Centrosymmetric)


Dipole Moment (D) 0.0 (Non-polar)~2.3~4.0 (Highly Polar)
Basicity (pKa) ~0.6 (Very Weak)~1.3 (Weak)~2.3 (Moderate)
Lipophilicity (LogP) ~ -0.2 (Most Lipophilic)~ -0.4~ -0.7 (Most Hydrophilic)
Boiling Point 115 °C124 °C208 °C
Key Application TB Drugs, FlavorsKinase Inhibitors, NucleosidesSolubility Enhancer

Expert Insight: Pyridazine’s high boiling point and dipole moment are due to the "alpha-effect" and lone-pair repulsion between the adjacent nitrogens, which makes it significantly more polar than its isomers despite having the same atomic composition.

Visualization: Structural & Electronic Comparison

DiazineComparison Pyrazine Pyrazine (1,4) Dipole: 0 D Symmetric Lipophilic Pyrimidine Pyrimidine (1,3) Dipole: ~2.3 D Biomimetic Balanced Pyrazine->Pyrimidine Broken Symmetry Increased Polarity Pyridazine Pyridazine (1,2) Dipole: ~4.0 D Polar Solubility Booster Pyrimidine->Pyridazine Adjacent N-N Repulsion Max Polarity caption Fig 1. Electronic progression from non-polar Pyrazine to highly polar Pyridazine.

Part 2: Pharmacological Profiling & Metabolism

Pyrazine: The "Stealth" Scaffold

Because pyrazine is non-polar (zero dipole), it passively diffuses across membranes efficiently.

  • Drug Context: Pyrazinamide (TB drug). The pyrazine ring is stable, but the amide side chain is hydrolyzed by bacterial pyrazinamidase to the active pyrazinoic acid.

  • Metabolism: Pyrazines are prone to oxidation at the ring nitrogens (N-oxidation) or hydroxylation at the carbon positions if activated.

  • Toxicity (Alkylpyrazines): In flavor chemistry, 2,5-dimethylpyrazine has shown reproductive toxicity (prostate/seminal vesicle weight reduction) in rat studies, whereas 2,3-dimethylpyrazine and 2,6-dimethylpyrazine have higher safety thresholds [1].

Pyrimidine: The "Lock-and-Key" Scaffold

Pyrimidine is the gold standard for kinase inhibitors (e.g., Imatinib analogues) because its nitrogen spacing mimics the adenine ring of ATP.

  • Metabolism: Susceptible to oxidative opening of the ring or oxidation of substituents. The 1,3-nitrogen placement allows for diverse H-bonding patterns (acceptor-donor-acceptor) in enzyme pockets.

Pyridazine: The "Solubility" Scaffold

Often used as a bioisostere for phenyl rings to fix "grease ball" molecules (compounds with too high LogP).

  • Metabolism: The N-N bond is a metabolic handle. It can be cleaved by reductases, though the ring is generally robust against oxidative metabolism compared to phenyl rings.

Visualization: Metabolic Fate of Pyrazine Derivatives

Metabolism Substrate Alkyl-Pyrazine Scaffold CYP CYP450 (Oxidation) Substrate->CYP RingOx Pathway A: N-Oxidation (Formation of N-Oxide) CYP->RingOx Minor Route SideChainOx Pathway B: Side-Chain Oxidation (Formation of Carboxylic Acid) CYP->SideChainOx Major Route (Rapid Clearance) Hydroxylation Pathway C: Ring Hydroxylation (Followed by Glucuronidation) CYP->Hydroxylation Detoxification caption Fig 2. Divergent metabolic pathways for substituted pyrazines.

Part 3: Experimental Protocols

To objectively compare these isomers in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Comparative Lipophilicity (Shake-Flask Method)

Objective: Determine the partition coefficient (


) to assess membrane permeability potential.
  • Preparation: Prepare mutually saturated phases of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Solubilization: Dissolve the test isomer (Pyrazine, Pyrimidine, or Pyridazine derivative) in the aqueous phase at 100 µM.

  • Equilibration: Add equal volume of octanol. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze the aqueous phase using HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Validation: Use Pyrazine (Lit LogP ~ -0.[2]2) as a negative control and Toluene (Lit LogP 2.7) as a positive control.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Compare the half-life (


) of the isomers when exposed to liver enzymes.
  • Incubation System:

    • Test Compound: 1 µM

    • Microsomes: Human Liver Microsomes (0.5 mg/mL protein)

    • Cofactor: NADPH (1 mM)

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Time Points: Quench reaction at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
  • Expected Outcome: Alkyl-pyrazines often show shorter

    
     than unsubstituted pyrimidines due to rapid side-chain oxidation [2].
    

References

  • Safety Assessment of Pyrazine Derivatives: Title: "Safety evaluation of certain food additives: Pyrazine Derivatives" Source: WHO Food Additives Series: 48 URL:[Link]

  • Metabolic Profiling: Title: "Effect of treatment with pyrazine and some derivatives on cytochrome P450" Source:[3] PubMed / Xenobiotica URL:[Link]

  • Physicochemical Properties: Title: "The pyridazine heterocycle in molecular recognition and drug discovery" Source:[4] NIH / Bioorg Med Chem Lett. URL:[Link]

  • Mechanism of Action (TB): Title: "Mechanisms of Pyrazinamide Action and Resistance" Source: Microbiology Spectrum URL:[Link]

Sources

reproducibility of experimental results using 3,5,6-trimethylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Experimental Results Using 3,5,6-Trimethylpyrazine-2-carboxylic Acid (TMPCA)

Executive Summary

In the landscape of pyrazine-based therapeutics, 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) occupies a dual role: it is the primary stable metabolite of the vasoactive drug Tetramethylpyrazine (TMP/Ligustrazine) and a critical synthetic scaffold for next-generation neuroprotective agents.

While TMP is renowned for its ability to cross the blood-brain barrier (BBB), its clinical reproducibility is hampered by a short half-life (


 h) and rapid hepatic metabolism.[1] TMPCA, conversely, represents the thermodynamically stable endpoint of this metabolic cascade. This guide analyzes the reproducibility of TMPCA in three contexts: as a bioactive agent  (comparing potency vs. TMP), as a pharmacokinetic biomarker  (comparing stability), and as a chemical intermediate  (comparing synthetic reliability).

Part 1: Chemical Profile & Stability Comparison

The reproducibility of biological data hinges on the physicochemical distinctions between the parent compound (TMP) and its metabolite (TMPCA).

FeatureTetramethylpyrazine (TMP)3,5,6-Trimethylpyrazine-2-carboxylic Acid (TMPCA)Impact on Reproducibility
Role Parent Drug / Active Pharmaceutical IngredientMajor Metabolite / Synthetic ScaffoldTMPCA is the stable marker for TMP exposure.
Lipophilicity (LogP) High (Lipophilic)Low (Amphiphilic/Polar)TMP crosses cell membranes/BBB easily; TMPCA requires transporters or higher concentrations in in vitro assays.
Aqueous Solubility Low to ModerateHigh (pH-dependent)TMPCA creates more reproducible aqueous stock solutions for cellular assays.
Metabolic Stability Low (Rapidly oxidized by CYP450)High (End-stage oxidation product)TMPCA data is less variable over long incubation periods compared to TMP.
Acidity Neutral/Weak BaseAcidic (Carboxylic moiety)pH control is critical for TMPCA assays; buffer capacity must be verified.

Expert Insight: Researchers often fail to reproduce TMP's in vitro IC50 values because of its volatility and rapid degradation in non-sterile media. TMPCA, being non-volatile and chemically robust, offers a more stable baseline for structure-activity relationship (SAR) studies, though often with lower intrinsic potency due to reduced membrane permeability.

Part 2: Reproducibility in Synthesis & Sourcing

Variability in TMPCA purity is the leading cause of conflicting toxicity and potency data. Commercial "technical grade" TMPCA often contains 3,6-dimethylpyrazine-2,5-dicarboxylic acid , an over-oxidation byproduct that is nephrotoxic.

Validated Synthesis Protocol (Oxidation Route)

To ensure reproducible batches of TMPCA for experimental use, the Permanganate Oxidation Method is the standard, but it requires strict stoichiometric control.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve TMP (5.0 g) in water. Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (aqueous) dropwise.[2] Crucial: The molar ratio must be controlled to prevent dicarboxylic acid formation.
    
  • Temperature Control: Maintain reaction at 50°C for 12 hours.

    • Failure Mode: Temperatures >60°C favor ring cleavage and over-oxidation.

  • Workup: Filter

    
     precipitate while warm. Acidify filtrate to pH 2.0 with HCl.
    
  • Purification: Extract with ethyl acetate, dry over

    
    , and recrystallize from acetone .
    
    • Quality Check: The melting point must be sharp (approx. 165–167°C dec).

SynthesisWorkflow TMP Tetramethylpyrazine (Starting Material) Oxidation Oxidation (KMnO4, 50°C, 12h) TMP->Oxidation Filtration Filtration (Remove MnO2) Oxidation->Filtration Impurity Impurity Risk: Pyrazine-2,5-dicarboxylic acid Oxidation->Impurity If Temp > 60°C or Excess KMnO4 Acidification Acidification (pH 2.0 with HCl) Filtration->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Crude Crude TMPCA Extraction->Crude Recrystallization Recrystallization (Acetone) Crude->Recrystallization PureTMPCA Pure TMPCA (>98% Purity) Recrystallization->PureTMPCA

Caption: Critical process parameters for TMPCA synthesis. Over-oxidation (red path) must be avoided to ensure reproducibility.

Part 3: Biological Performance & Assay Reproducibility

When using TMPCA as an active agent (e.g., in platelet aggregation or neuroprotection assays), results must be interpreted vis-à-vis the parent compound.

Anti-Platelet Aggregation[4][5][6]
  • Mechanism: TMPCA inhibits platelet aggregation, likely via modulation of calcium influx and thromboxane B2 suppression.[3]

  • Reproducibility Factor: TMPCA shows lower variability in dose-response curves compared to TMP because it does not undergo rapid metabolic conversion during the assay incubation.

  • Data Comparison:

    • TMP: High potency (IC50 ~0.5 mM), but effect diminishes over time due to metabolism.

    • TMPCA: Moderate potency (IC50 often higher), but effect is sustained and stable.

Neuroprotection (PC12 Cell Model)[3][7]
  • Challenge: TMPCA is less lipophilic than TMP, leading to lower BBB penetration and cellular uptake in vitro.

  • Solution: Reproducible neuroprotective effects with TMPCA often require higher concentrations or conjugation (e.g., as a prodrug).

  • Experimental Note: When comparing TMPCA vs. TMP, normalize by intracellular concentration, not just media concentration, to account for passive diffusion differences.

Part 4: Analytical Reproducibility (LC-MS/MS)

For pharmacokinetic studies where TMPCA is the analyte, matrix effects are the primary source of error.

Validated Quantification Protocol:

  • Internal Standard (IS): Do not use a structural analog (like 2,5-dimethylpyrazine). You must use a stable isotope-labeled standard, specifically

    
    -TMPCA  or 
    
    
    
    -TMP
    .
    • Reasoning: The carboxylic acid group makes TMPCA susceptible to ion suppression in ESI- modes. Only an isotopologue can compensate for this matrix effect perfectly.

  • Sample Prep: Protein precipitation with Acetonitrile (ACN) is preferred over Liquid-Liquid Extraction (LLE) for TMPCA due to its polarity.

  • Chromatography: Use a Reverse Phase C18 column with an acidic mobile phase (0.1% Formic Acid) to keep TMPCA protonated (

    
    ) and improve retention.
    

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (d3-TMPCA) Sample->IS_Add Precip Protein Precipitation (Acetonitrile 3:1) IS_Add->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18, 0.1% Formic Acid) Supernatant->LC MS MS/MS Detection (MRM Mode: m/z 167 -> 121) LC->MS

Caption: LC-MS/MS workflow for TMPCA quantification. Use of d3-TMPCA is mandatory for correcting matrix effects.

References

  • Pharmacokinetics of Tetramethylpyrazine. Frontiers in Pharmacology. Review of TMP absorption, distribution, and metabolism to TMPCA.

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Details synthesis and LC-MS/MS quantification of TMPCA.

  • Synthesis and Protective Effect of New Ligustrazine-Benzoic Acid Derivatives. Molecules. Describes the synthesis of TMPCA from TMP using KMnO4 and its use as an intermediate.

  • Mechanisms and Clinical Application of Tetramethylpyrazine. Evidence-Based Complementary and Alternative Medicine. Discusses the structural modification of TMP and the role of TMPCA (TMP-COOH).

  • Ligustrazine Derivatives Part 6. Medicinal Chemistry. Specific protocol for TMPCA synthesis and anti-platelet evaluation.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to assess the genotoxic potential of 2,3,5-trimethylpyrazine and structurally related alkylpyrazines. We will delve into the foundational principles of genotoxicity testing, compare the performance of key assays using available data, and provide detailed, field-proven protocols. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating assessment strategy.

Introduction: The Pyrazine Question in Safety Assessment

Alkylpyrazines are a class of heterocyclic aromatic compounds that are ubiquitous in our daily lives. They are key contributors to the desirable aromas of coffee, cocoa, baked goods, and roasted nuts, often formed during Maillard reactions in cooking.[1] 2,3,5-trimethylpyrazine (CAS 14667-55-1), for instance, is a widely used flavor ingredient.[2] Given their widespread human exposure, a thorough evaluation of their safety, particularly their potential to cause genetic damage (genotoxicity), is a critical regulatory and scientific requirement.

Genotoxicity testing aims to identify substances that can damage DNA and chromosomes, which may lead to cancer or heritable diseases.[3] A single assay is insufficient to detect all types of genetic damage. Therefore, a battery of tests is employed to assess multiple endpoints, including gene mutations, and structural and numerical chromosome aberrations.[3][4]

Core Principles: A Multi-Endpoint Approach to Genotoxicity

To achieve a comprehensive assessment, a standard battery of in vitro tests is typically recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD). This battery approach ensures that different, complementary genotoxic mechanisms are investigated.

G cluster_endpoints Genotoxic Endpoints cluster_assays Recommended In Vitro Assay Battery cluster_assessment Final Assessment gene_mutation Gene Mutation (Point mutations, frameshifts) clastogenicity Clastogenicity (Chromosome breaks) aneugenicity Aneugenicity (Chromosome loss/gain) ames Bacterial Reverse Mutation Assay (Ames) OECD TG 471 ames->gene_mutation Detects conclusion Conclusion on Genotoxic Potential ames->conclusion micronucleus In Vitro Micronucleus Test OECD TG 487 micronucleus->clastogenicity Detects micronucleus->aneugenicity Detects micronucleus->conclusion chrom_aberration In Vitro Chromosomal Aberration Test OECD TG 473 chrom_aberration->clastogenicity Detects chrom_aberration->conclusion

Caption: A standard genotoxicity test battery for comprehensive risk assessment.

  • Bacterial Reverse Mutation (Ames) Test: This initial screening assay uses amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect gene mutations, specifically point mutations and frameshifts.[5] A positive result indicates that the test substance can cause a reversion of the mutation, allowing the bacteria to grow in an amino acid-deficient medium.[6]

  • In Vitro Micronucleus (MN) Test: This robust assay is performed in mammalian cells to detect both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[7] Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division and are not incorporated into the daughter nuclei.[8] Their presence is a clear indicator of chromosomal damage or malsegregation.

  • In Vitro Chromosomal Aberration (CA) Test: This test provides a direct microscopic visualization of structural changes to chromosomes in metaphase cells, such as breaks, deletions, and rearrangements.[9][10] It is a powerful tool for identifying clastogenic agents.

The Critical Role of Metabolic Activation

Many chemical compounds are not directly genotoxic but can be converted into reactive, DNA-damaging metabolites by enzymes in the body, primarily in the liver.[11][12] This process is known as metabolic activation. To mimic this in vivo condition in an in vitro setting, a rat liver homogenate, known as the S9 fraction, is added to the test system.[13]

For pyrazines, metabolism often involves the oxidation of their aliphatic side-chains to form carboxylic acid derivatives.[14][15] It is crucial to evaluate any test compound both in the presence and absence of an S9 metabolic activation system to identify such "pro-mutagens".[7]

Comparative Genotoxicity Profile of 2,3,5-Trimethylpyrazine

Assay Guideline Test System Concentration Metabolic Activation (S9) Result Reference
Bacterial Reverse MutationOECD TG 471S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA)Up to 5000 µ g/plate With and WithoutNegative [16]
In Vitro MicronucleusOECD TG 487Human peripheral blood lymphocytesUp to cytotoxic limitsWith and WithoutNegative [16]

Interpretation of Findings: The negative result in the Ames test indicates that 2,3,5-trimethylpyrazine does not induce gene mutations in bacteria.[16] The negative outcome in the in vitro micronucleus assay demonstrates that it does not cause chromosome breaks or loss in human cells, even when subjected to metabolic activation.[16] Collectively, these results provide strong evidence for a lack of genotoxic potential under the conditions of these standard assays.

Extending the Assessment: Related Alkylpyrazines and Read-Across

In toxicology, the "read-across" approach allows for the prediction of the properties of one substance based on the data of a structurally similar substance. This is a scientifically credible method to reduce animal testing when justified.

However, it is important to note that some other, more complex pyrazine derivatives have been reported as clastogenic in mammalian cells while remaining non-mutagenic in bacterial assays.[14] This highlights the critical importance of conducting the full test battery, particularly mammalian cell assays, when assessing novel pyrazine compounds.

Detailed Experimental Protocols

The following protocols are based on internationally accepted OECD guidelines and represent the gold standard for in vitro genotoxicity testing.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This assay evaluates the potential of a substance to induce reverse mutations at selected loci of several bacterial strains.

G cluster_main start Start: Prepare Test Compound, Bacterial Strains, and S9 Mix prelim 1. Preliminary Assay (Cytotoxicity/Dose Range-Finding) start->prelim main_exp 2. Main Experiment (Plate Incorporation or Pre-incubation Method) prelim->main_exp mix Mix Bacteria + Test Compound ± S9 Mix main_exp->mix pour Pour onto Minimal Glucose Agar Plates mix->pour incubate Incubate at 37°C for 48-72 hours pour->incubate count Count Revertant Colonies incubate->count analysis 3. Data Analysis (Compare to solvent control, look for dose-dependent increase) count->analysis end Conclusion: Mutagenic or Non-Mutagenic analysis->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

  • Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (e.g., TA1535, TA1537, TA98, and TA100) and one E. coli strain (e.g., WP2 uvrA) to detect various types of mutations.[18]

  • Dose-Range Finding: Perform a preliminary experiment to determine the appropriate concentration range. The highest concentration for soluble, non-cytotoxic substances should be 5 mg/plate or 5 µL/plate.[18]

  • Main Experiment (Plate Incorporation Method):

    • To a test tube with 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for non-activation).

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include a solvent (negative) control and known positive controls for each strain, with and without S9, to validate the experiment.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is defined by a concentration-related increase in the number of revertant colonies over the negative control background and/or a reproducible and statistically significant positive response for at least one concentration.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects micronuclei in the cytoplasm of interphase cells that have undergone cell division during or after exposure to the test substance.

G start Start: Culture Mammalian Cells (e.g., TK6, CHO, human lymphocytes) treat 1. Treat Cells with Test Compound ± S9 Mix (Short: 3-6h; Long: ~1.5-2 cell cycles) start->treat cytoB 2. Add Cytochalasin B (To block cytokinesis) treat->cytoB incubate 3. Incubate for 1.5-2 Cell Cycles (Allows for expression of damage) cytoB->incubate harvest 4. Harvest and Stain Cells (e.g., Giemsa or DNA-specific fluorescent dye) incubate->harvest score 5. Microscopic Scoring (Count micronuclei in ≥2000 binucleated cells) harvest->score end Conclusion: Clastogenic/Aneugenic Potential score->end

Caption: Workflow for the In Vitro Micronucleus Assay.

Methodology:

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., TK6, CHO), ensuring they are in an exponential growth phase.[9][19]

  • Exposure: Treat cell cultures with at least three analyzable concentrations of the test compound, both with and without S9 metabolic activation.[20] Treatment duration can be short (3-6 hours) followed by a recovery period, or continuous for 1.5-2 normal cell cycles.[7]

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits the final stage of cell division (cytokinesis) but not nuclear division, resulting in the accumulation of binucleated cells.[21] This is a critical step, as it ensures that only cells that have completed one mitosis are scored for micronuclei.[20]

  • Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[20] Slides should be coded to blind the scorer to the treatment conditions.[21]

  • Cytotoxicity Assessment: Concurrently, assess cytotoxicity (e.g., by calculating the Cytochalasin B Proliferation Index) to ensure that positive results are not artifacts of excessive cell death.

  • Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control range.[19]

Conclusion and Authoritative Recommendations

For related alkylpyrazines , a read-across approach using 2,3,5-trimethylpyrazine as the analog can be a scientifically valid starting point for a preliminary safety assessment, particularly for compounds with simple alkyl substitutions.[17] However, for novel pyrazine derivatives or those with more complex functional groups, a full genotoxicity assessment is imperative. This assessment should, at a minimum, include:

  • A Bacterial Reverse Mutation Assay (OECD TG 471) to screen for gene mutation potential.

  • An In Vitro Micronucleus Assay (OECD TG 487) to assess for clastogenic and aneugenic potential in mammalian cells.

Both assays must be conducted with and without an exogenous metabolic activation system (S9) to account for the potential formation of reactive metabolites. A weight-of-evidence approach, integrating the results from this battery of tests, provides the most reliable foundation for concluding on the genotoxic hazard of a given compound.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Springer Nature. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,3,5-trimethylpyrazine, CAS registry number 14667-55-1. Food and Chemical Toxicology, 173, 113523. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 948-957. [Link]

  • Marcon, F., & Cordelli, E. (2021). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità & ENEA. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • In vitro MicroNucleus Test, Chromosomal Aberration Tests, Cytogenetics. Xenometrix AG. [Link]

  • OECD. (2014). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2020). Test Guideline No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Springer Nature. [Link]

  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD Series on Testing and Assessment, No. 244. [Link]

  • Rodgers, K., et al. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147). [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 185, 114427. [Link]

  • OPPTS 870.5385 Mammalian Bone Marrow Chromosome Aberration Test. U.S. Environmental Protection Agency. [Link]

  • The bacterial reverse mutation test. RE-Place. [Link]

  • Sharma, A., & Amarnath, K. (2024). Bacterial Reverse Mutation Test: Ames Test. Methods in Molecular Biology, 2736, 1-17. [Link]

  • OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. U.S. Environmental Protection Agency. [Link]

  • Adams, T. B., et al. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 43(3), 421-433. [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024). GOV.UK. [Link]

  • Wills, J. W., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Mutagenesis, 38(3), 101-118. [Link]

  • Fu, P. P., et al. (2015). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. Journal of Environmental Science and Health, Part C, 33(1), 1-20. [Link]

  • VICH GL23(R2): Studies to evaluate the safety of residues of veterinary drugs in human food: Genotoxicity testing. (2023). International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. [Link]

  • Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. (2017). U.S. Food and Drug Administration. [Link]

  • Chromosome Aberration Test. Charles River Laboratories. [Link]

  • Pyrazine Derivatives. (2001). JECFA Food Additives Series 48. [Link]

  • van der Meij, A., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(3). [Link]

  • 2,3,5-Trimethylpyrazine - Collected Data on Functional Use. U.S. Environmental Protection Agency. [Link]

  • Fu, P. P., et al. (2004). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews, 36(1), 1-55. [Link]

  • Micronucleus test. Wikipedia. [Link]

  • Fu, P. P., et al. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. Drug Metabolism Reviews, 36(1), 1-55. [Link]

  • The Ames Assay and assessment of Reduced-Risk Products. (2017). PMI Science. [Link]

  • 2,3,5-Trimethylpyrazine. Wikipedia. [Link]

  • Bryce, S. M., et al. (2016). Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. Environmental and Molecular Mutagenesis, 57(3), 191-205. [Link]

  • Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

  • Alkylpyrazine. Wikipedia. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14816-14823. [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]

  • Stadler, R. H., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341. [Link]

Sources

A Comparative Analysis of Ligustrazine-Derived Anticancer Agents Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comprehensive comparison of emerging ligustrazine-derived compounds, with a focus on histone deacetylase (HDAC) inhibitors, against the established anticancer agents cisplatin and sorafenib. By examining their mechanisms of action, cytotoxic effects, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical information needed to navigate this promising area of drug discovery.

Introduction: The Therapeutic Potential of Ligustrazine Derivatives

Ligustrazine, or tetramethylpyrazine, is a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort.[1]. While 3,5,6-trimethylpyrazine-2-carboxylic acid is a key metabolite, recent research has focused on synthesizing a variety of ligustrazine derivatives with potent anticancer properties. A particularly promising class of these derivatives functions as histone deacetylase (HDAC) inhibitors[2][3][4][5]. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a valid therapeutic strategy in oncology[6].

This guide will delve into the efficacy of these novel ligustrazine-derived HDAC inhibitors, comparing them with two widely used chemotherapeutic agents:

  • Cisplatin: A platinum-based drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism involves inducing DNA damage, leading to apoptosis.[7][8][9]

  • Sorafenib: A multi-kinase inhibitor that targets various signaling pathways involved in tumor cell proliferation and angiogenesis.[10][11][12][13]

We will focus the comparison on their effects on lung and liver cancer cell lines, as these are common targets for both the established agents and have been the subject of investigation for ligustrazine derivatives.[14][15][16]

Mechanisms of Action: A Tale of Different Targets

The anticancer activity of these compounds stems from their distinct molecular targets and the downstream signaling pathways they modulate.

Ligustrazine-Derived HDAC Inhibitors: Epigenetic Reprogramming

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[6][17][18] This epigenetic reprogramming can induce a variety of anticancer effects, including cell cycle arrest, differentiation, and apoptosis.[6][19][20] The proposed mechanism involves the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Caption: Mechanism of action for the established anticancer agent Cisplatin.

Sorafenib: Multi-Kinase Inhibition of Proliferation and Angiogenesis

Sorafenib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) including VEGFR and PDGFR, as well as the RAF/MEK/ERK signaling pathway. [10][11][12][13]By inhibiting these key signaling nodes, sorafenib effectively suppresses both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor. [21]

Caption: Dual mechanism of action for the multi-kinase inhibitor Sorafenib.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of anticancer compounds. The following tables summarize the reported IC50 values for various ligustrazine derivatives and the established agents in relevant cancer cell lines.

Table 1: IC50 Values in Lung Cancer Cell Lines (A549)

Compound/DrugIC50 (µM)Exposure TimeReference
Ligustrazine Derivatives
HCTMPPK18.0224h[22]
OSU-HDAC-440.65 ± 0.08Not Specified[5]
Established Agents
Cisplatin4.97 ± 0.3248h[6]
Cisplatin6.14Not Specified[23]
Cisplatin9.7372h[17]
Cisplatin16.4824h[10]
Cisplatin9 ± 1.672h[24]
Sorafenib4.09 ± 0.1672h[25]
Sorafenib4.08 ± 0.1472h[8]
Sorafenib7.6248h[26]

Table 2: IC50 Values in Liver Cancer Cell Lines (HepG2, Bel-7402)

Compound/DrugCell LineIC50 (µM)Exposure TimeReference
Ligustrazine Derivatives
Ligustrazine-Triterpene 4aHepG2< 5.23Not Specified[27]
Ligustrazine-Triterpene 4aBel-7402< 5.23Not Specified[27]
Tetramethylpyrazine (TMP)HepG2Not specified, but significant inhibition48h[15]
T-OA (Ligustrazine-Oleanolic Acid)Bel-74026.36 ± 1.56Not Specified[28]
Established Agents
CisplatinHepG216.09 ± 1.52 µg/ml24h[29]
CisplatinHepG225.524h[30]
CisplatinHepG258 ± 2.924h[19]
CisplatinHepG213.6Not Specified[11]
SorafenibHepG27.1072h[7]
SorafenibHepG23.448h[9]
SorafenibHepG210.948h[2]
SorafenibHepG2~648h[12]
SorafenibHepG2848h[20]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to assess the efficacy of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [22][31][32][33] Workflow Diagram:

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [32]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the purple formazan crystals. [32]5. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. [31]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [25][26][30][34][35] Workflow Diagram:

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Preparation: Induce apoptosis in your target cells using the test compound. Include both negative (vehicle-treated) and positive controls. [34]2. Harvest and Wash: Collect 1-5 x 10^5 cells by centrifugation and wash them once with cold 1X PBS. [34]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [34]4. Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. [35]5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [34]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry. [34]Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains. [30]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [3][23][24][29] Workflow Diagram:

Caption: Protocol for cell cycle analysis using Propidium Iodide staining.

Detailed Protocol:

  • Cell Preparation: Harvest cells after treatment with the test compound.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C. [3]3. Washing: Wash the cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained by PI. [24]5. PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature. [24]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [29]

Conclusion and Future Directions

The exploration of ligustrazine derivatives, particularly as HDAC inhibitors, presents a promising frontier in the development of novel anticancer therapeutics. The in vitro data suggests that certain derivatives exhibit potent cytotoxic effects, in some cases surpassing the efficacy of established agents like cisplatin and sorafenib in specific cancer cell lines. Their distinct mechanism of action, centered on epigenetic modulation, offers a potential advantage in overcoming resistance mechanisms associated with conventional DNA-damaging agents and kinase inhibitors.

However, further rigorous investigation is warranted. Head-to-head in vivo studies are necessary to validate the preclinical efficacy and assess the safety profiles of these novel compounds. A deeper understanding of their specific molecular targets and the full spectrum of their downstream effects will be crucial for their clinical translation. The combination of ligustrazine-derived agents with existing therapies also represents a compelling area for future research, with the potential to achieve synergistic anticancer effects and improve patient outcomes.

This guide serves as a foundational resource for researchers in this dynamic field, providing a comparative framework and detailed methodologies to facilitate further discovery and development.

References

Sources

inter-laboratory validation of analytical methods for pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Challenge

Pyrazine compounds—ranging from the volatile alkylpyrazines responsible for "roasted" notes in food chemistry to the pharmaceutical intermediate Pyrazinamide—present a unique analytical paradox. They are often highly polar yet volatile, making them difficult to extract with consistent recovery rates across different laboratories.

This guide moves beyond basic method descriptions. It provides a rigorous, data-backed comparison of the two dominant analytical approaches: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) and Liquid-Liquid Extraction (LLE-GC-MS) . Furthermore, it details a self-validating inter-laboratory protocol based on ISO 5725 and the Horwitz Ratio (HorRat) to ensure your data holds up to regulatory scrutiny.

Comparative Analysis: The "Green" vs. The "Gold" Standard

In modern analytical labs, the choice often lies between the sensitivity of SPME and the robustness of LLE. Below is a direct performance comparison based on field data for target analytes like 2,3,5-trimethylpyrazine and 2,6-dimethylpyrazine .

Method A: HS-SPME-GC-MS (The Modern Standard)
  • Mechanism: Equilibrium-based extraction using a coated fiber (e.g., DVB/CAR/PDMS) in the headspace.

  • Best For: Trace-level detection (<10 ppb) in complex matrices (cocoa, serum, fermentation broths) where solvent peaks interfere.

  • Critical Control Point: Fiber competition. High concentrations of other volatiles can displace pyrazines from the fiber, artificially lowering results.

Method B: LLE-GC-MS (The Traditional Reference)
  • Mechanism: Exhaustive extraction using solvents (e.g., Dichloromethane) followed by concentration.

  • Best For: Quantitation at ppm levels where absolute recovery is prioritized over sensitivity.

  • Critical Control Point: Emulsion formation and loss of volatile pyrazines during the solvent evaporation step.

Performance Data Matrix
MetricHS-SPME-GC-MS LLE-GC-MS Causality / Insight
Limit of Detection (LOD) 0.05 – 1.0 µg/L (ppb) 10 – 50 µg/L (ppb)SPME concentrates analytes on the fiber; LLE dilutes them in solvent.
Linearity (

)
> 0.990> 0.995LLE is exhaustive (linear); SPME relies on equilibrium (can saturate).
Recovery 80 – 110%90 – 105% LLE is less susceptible to matrix effects than SPME fiber competition.
Precision (RSD) 5 – 12%2 – 5% Manual LLE steps introduce less variance than fiber aging in SPME.
Throughput High (Automated)Low (Manual)SPME is fully automatable; LLE requires phase separation labor.
Green Score Excellent PoorSPME is solvent-free; LLE generates chlorinated waste.

Scientist's Note: While LLE offers slightly better precision (lower RSD), HS-SPME is the superior choice for inter-laboratory studies involving trace analysis due to the elimination of solvent-evaporation variability, which is the #1 source of error in pyrazine recovery.

Experimental Protocol: Self-Validating Systems

To ensure your method is transferrable, you must implement a Self-Validating System . This protocol uses internal standards and specific quality checks to flag errors before the data leaves the instrument.

Workflow Visualization

The following diagram outlines the decision logic for selecting the extraction method and the subsequent validation flow.

PyrazineValidation Sample Sample Matrix (Food/Pharma) ConcCheck Est. Concentration? Sample->ConcCheck SPME Method A: HS-SPME (Trace < 1ppm) ConcCheck->SPME Low Conc LLE Method B: LLE (High > 1ppm) ConcCheck->LLE High Conc FiberSel Fiber Selection (DVB/CAR/PDMS) SPME->FiberSel Salt Salting Out (NaCl Saturation) FiberSel->Salt GCMS GC-MS Analysis (SIM Mode) Salt->GCMS Solvent Solvent: DCM (pH Adjustment > 8.0) LLE->Solvent Solvent->GCMS ISTD Internal Standard (Pyrazine-d4) GCMS->ISTD Normalization HorRat Calc: HorRat Value (0.5 < H < 2.0) ISTD->HorRat Validation

Figure 1: Decision tree for pyrazine method selection and validation logic. Note the critical pH adjustment step in LLE to ensure pyrazines are in their neutral (extractable) form.

Detailed Methodology (HS-SPME-GC-MS)
  • Sample Preparation:

    • Weigh 2.0 g of sample into a 20 mL headspace vial.

    • Crucial Step: Add 20 µL of Pyrazine-d4 (Internal Standard) at 10 ppm. Why? Deuterated standards compensate for fiber competition effects.

    • Add 5 mL saturated NaCl solution. Why? "Salting out" decreases the solubility of pyrazines in water, forcing them into the headspace.

  • Extraction Parameters:

    • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why? The triple-phase covers the wide polarity range of alkylpyrazines.

    • Incubation: 40°C for 15 min (agitation 500 rpm).

    • Extraction: 50°C for 40 min. Note: Do not exceed 60°C for thermally labile matrices to avoid Maillard reaction artifacts.

  • GC-MS Configuration:

    • Column: Wax phase (e.g., DB-WAX or SolGel-Wax), 30m x 0.25mm. Why? Pyrazines are polar; non-polar columns (DB-5) often fail to separate isomers like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine.

    • Mode: SIM (Selected Ion Monitoring) for target ions (e.g., m/z 108, 122, 136).

Inter-Laboratory Validation: The HorRat Standard

When transferring this method to partner labs, "accuracy" is subjective. The Horwitz Ratio (HorRat) is the objective standard for acceptability in collaborative trials.

The Validation Logic
  • Collaborative Trial Design:

    • Minimum 8 laboratories.

    • Blind duplicates of 5 concentration levels.

  • Statistical Filtering:

    • Use Cochran’s Test to remove labs with high internal variance (poor repeatability).

    • Use Grubbs’ Test to remove labs with extreme mean values (bias).

  • The HorRat Calculation:

    
    [1][2][3]
    
    • 
      :  The Relative Standard Deviation of Reproducibility (between labs).[3][4]
      
    • 
      :  Predicted RSD calculated by the Horwitz equation: 
      
      
      
      .
Acceptance Criteria Table
HorRat ValueInterpretationAction Required
< 0.5 Suspiciously ExcellentCheck for unreported averaging or non-blind data sharing.
0.5 – 1.5 Ideal Performance Method is fully validated and robust.
1.6 – 2.0 AcceptableAcceptable for trace analysis, but investigate major outliers.
> 2.0 Method FailureMethod is not reproducible. Likely causes: Sample inhomogeneity or undefined critical steps (e.g., pH control).

Troubleshooting & Causality

  • Issue: Low recovery in LLE.

    • Cause: Pyrazines are basic (

      
      ). If the aqueous layer is acidic, pyrazines become protonated (ionic) and stay in the water.
      
    • Fix: Adjust sample pH to > 8.0 before extraction.

  • Issue: Drifting retention times in SPME.

    • Cause: Fiber aging or moisture accumulation in the GC inlet.

    • Fix: Use a liner with glass wool to trap moisture; replace fiber after 100 injections.

References

  • ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.[5] International Organization for Standardization.[6][7] Link

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. Link

  • Chin, S. T., et al. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean salt-fermented fish sauce.[8] Food Science and Biotechnology. Link

  • Rodriguez-Lafuente, A., et al. (2015). Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples. Journal of Chromatography A. Link

  • AOAC International. Guidelines for Standard Method Performance Requirements. Appendix F: Guidelines for Standard Method Performance Requirements. Link

Sources

Safety Operating Guide

3,5,6-trimethylpyrazine-2-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Effective chemical management extends beyond the synthesis bench. The disposal of 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPCA) requires specific attention not because it is acutely lethal, but because its chemical structure—an electron-deficient pyrazine ring coupled with an acidic moiety—presents unique environmental and compatibility challenges.[1] The following guide replaces generic "dump it" advice with a rigorous, self-validating protocol designed to protect both the researcher and the facility's compliance status.

Chemical Profile & Risk Assessment

Before initiating disposal, you must validate the material identity. TMPCA is often a metabolite or intermediate; ensure you are not confusing it with its precursor (tetramethylpyrazine) or simple pyrazine.

ParameterSpecificationOperational Implication
Chemical Name 3,5,6-trimethylpyrazine-2-carboxylic acidCAS: 186534-01-0
Physical State Solid (Crystalline powder)Generates dust; requires particulate protection.[1][2]
Acidity (pKa) ~2.9 (COOH group)Stronger acid than acetic acid. Incompatible with cyanides, sulfides, and strong bases.[1]
Solubility Soluble in polar organics (DMSO, MeOH); Mod.[1] Water SolubleDO NOT assume water solubility allows for drain disposal.[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
The "Why" Behind the Protocol
  • COD Load: Pyrazine derivatives have high Chemical Oxygen Demand (COD). Even if neutralized, discharging them into the sewer system burdens wastewater treatment plants and is strictly prohibited by most institutional permits.

  • Chelation Potential: The nitrogen atoms in the pyrazine ring, combined with the carboxylic acid, can act as bidentate ligands for metal ions. This can mobilize heavy metals in plumbing or waste streams, creating downstream toxicity.

  • Incompatibility: As an organic acid, it will react exothermically with bases. If mixed with oxidizers (e.g., Nitric Acid), the organic ring structure provides fuel for energetic reactions.

Pre-Disposal Segregation (The Self-Validating System)[1]

To ensure safety, you must implement a Segregation Check before moving the waste. This is a "stop-gate" in your workflow.

STOP & CHECK:

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup debris.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to potential acid corrosion over time.

  • Labeling: Apply a hazardous waste label immediately.[3]

    • Constituents: "3,5,6-trimethylpyrazine-2-carboxylic acid, solid."[1]

    • Hazard Check: "Irritant," "Organic Acid."

  • Transfer: Transfer solid waste using a plastic spatula. Avoid generating dust. If dust is visible, work inside a fume hood.

  • Sealing: Cap tightly. Wipe the exterior threads with a damp paper towel (dispose of towel in the same bin) to prevent acid residue on the outside.

Scenario B: Liquid Waste (Solutions in Organic Solvents)

Applicability: Reaction mixtures, mother liquors (e.g., Methanol, DMSO).

  • Stream Identification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).

  • Segregation:

    • If solvent is Halogenated

      
      Halogenated Waste Stream .
      
    • If solvent is Non-Halogenated

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check (Crucial): If the solution is highly acidic (pH < 2), consider neutralizing slightly with a dilute base (like Sodium Bicarbonate) before adding to a commingled waste drum to prevent heat generation in the central waste container. However , if your facility uses small "satellite" containers (4L bottles), you may add it directly provided no oxidizers are present.

Scenario C: Spill Cleanup Response

Applicability: Accidental benchtop release.

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, goggles, and a dust mask (N95) if powder is airborne.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the wet slurry.

    • Liquid Spill: Absorb with vermiculite or commercial acid-neutralizing absorbent pads.

  • Decontamination: Wipe the surface with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate solution) followed by water.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste container.

Visualized Decision Workflows

Logic Diagram 1: Waste Stream Selection

Use this decision tree to determine the correct container.

WasteStreamLogic Start Start: TMPCA Waste StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Tag: Organic Acid) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous BinHalo Halogenated Waste Carboy Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy NonHalo->BinNonHalo BinAq Aqueous Waste Carboy (Do NOT Drain Pour) Aqueous->BinAq

Caption: Decision matrix for segregating TMPCA waste based on physical state and solvent carrier.

Logic Diagram 2: Spill Response Protocol

Follow this workflow immediately upon accidental release.

SpillResponse Alert 1. Alert & PPE (Gloves, Goggles) Assess 2. Assess State Alert->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid Solution Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Apply Absorbent/Neutralizer WetSpill->ActionWet Clean 3. Scoop & Bag ActionDry->Clean ActionWet->Clean Decon 4. Surface Wash (Bicarb + Water) Clean->Decon Dispose 5. Solid Waste Bin Decon->Dispose

Caption: Immediate response workflow for TMPCA spills to minimize exposure and contamination.

Regulatory & Compliance Context

While 3,5,6-trimethylpyrazine-2-carboxylic acid is not typically a "P-listed" or "U-listed" waste under US EPA RCRA regulations (40 CFR Part 261), it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Classification: If discarded in pure form, it may exhibit the characteristic of Corrosivity (D002) if it creates an aqueous solution with pH

    
     2. Even if not corrosive, it is a Non-Regulated Chemical Waste  that must be incinerated.
    
  • Drain Disposal: STRICTLY PROHIBITED. The compound contributes to high COD/BOD loads and potential aquatic toxicity.

  • International:

    • EU Waste Framework Directive: Classify as "Organic chemical waste containing dangerous substances" (EWC code 16 05 06*).

References

  • Laboratory Waste Management: American Chemical Society. (n.d.). Chemical Disposal Guidelines. Retrieved from [Link][1]

  • Acid Dissociation Constants: Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3,5,6-trimethylpyrazine-2-carboxylic Acid
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3,5,6-trimethylpyrazine-2-carboxylic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.